molecular formula C5H5FN2O2S B1505106 5-Methylpyrimidine-2-sulfonyl fluoride CAS No. 35762-75-5

5-Methylpyrimidine-2-sulfonyl fluoride

Cat. No.: B1505106
CAS No.: 35762-75-5
M. Wt: 176.17 g/mol
InChI Key: KVOUCHCKPXVILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylpyrimidine-2-sulfonyl fluoride is a useful research compound. Its molecular formula is C5H5FN2O2S and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Methylpyrimidine-2-sulfonyl fluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Methylpyrimidine-2-sulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylpyrimidine-2-sulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methylpyrimidine-2-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2S/c1-4-2-7-5(8-3-4)11(6,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOUCHCKPXVILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700808
Record name 5-Methylpyrimidine-2-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35762-75-5
Record name 5-Methylpyrimidine-2-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylpyrimidine-2-sulfonyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Methylpyrimidine-2-sulfonyl fluoride synthesis and characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methylpyrimidine-2-sulfonyl fluoride

Executive Summary

5-Methylpyrimidine-2-sulfonyl fluoride is a heterocyclic building block of significant interest to researchers in drug discovery and chemical biology. The sulfonyl fluoride moiety is recognized as a privileged "warhead" for developing covalent inhibitors and as a key component in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2] Its unique balance of stability and context-dependent reactivity allows for the formation of stable covalent bonds with various nucleophilic amino acid residues in proteins, making it a valuable tool for probe development and targeted drug design.[3][4] This guide provides a comprehensive, field-tested approach to the synthesis and characterization of 5-Methylpyrimidine-2-sulfonyl fluoride, designed for researchers, scientists, and drug development professionals. We present a robust synthetic protocol starting from the readily available thiol precursor, detail the underlying reaction mechanism, and provide a full suite of analytical procedures for unambiguous structural verification and quality control.

Introduction: The Strategic Value of Sulfonyl Fluorides in Chemical Biology

The sulfonyl fluoride functional group has emerged from a niche chemical curiosity to a cornerstone of modern medicinal chemistry. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability in aqueous environments, yet can be "activated" by the specific microenvironment of a protein binding pocket to react with nucleophilic residues like serine, threonine, lysine, and tyrosine.[3] This tunable reactivity makes them ideal for designing highly specific covalent drugs with reduced risks of off-target effects.

Furthermore, the development of SuFEx by Sharpless and co-workers has cemented the importance of sulfonyl fluorides.[1] This click chemistry reaction allows for the efficient and reliable formation of robust linkages, finding applications in materials science, bioconjugation, and the late-stage functionalization of complex molecules.[2][5] 5-Methylpyrimidine-2-sulfonyl fluoride, incorporating a biologically relevant pyrimidine scaffold, is thus a highly valuable building block for accessing novel chemical entities with potential therapeutic applications.

This guide serves as a self-contained resource, explaining the causality behind experimental choices and providing a self-validating framework for its synthesis and characterization.

Synthesis of 5-Methylpyrimidine-2-sulfonyl fluoride

Rationale for Synthetic Route Selection

Multiple pathways exist for the synthesis of sulfonyl fluorides, including methods starting from sulfonic acids[6][7], electrochemical approaches[8][9], and the use of modern fluorosulfurylating agents.[5] However, for reliability, scalability, and accessibility of starting materials, the oxidative fluorination of the corresponding heteroaryl thiol is a superior and well-established choice.

This guide details a procedure adapted from the work of Hallstrom and Wright, which describes a one-pot synthesis from heteroaryl thiols.[1][10] The process involves the in situ generation of a sulfonyl chloride intermediate via oxidation, which is immediately converted to the final sulfonyl fluoride. The precursor, 2-mercapto-5-methylpyrimidine, is commercially available and the reagents are common laboratory chemicals, making this method both practical and cost-effective.

Reaction Mechanism and Workflow

The synthesis proceeds in a two-stage, one-pot process. First, the 2-mercapto-5-methylpyrimidine is oxidized by sodium hypochlorite (NaOCl) under acidic, low-temperature conditions to form a transient sulfonyl chloride intermediate. Second, a fluoride source, potassium bifluoride (KHF₂), present in the biphasic mixture, immediately intercepts the sulfonyl chloride to perform a halide exchange, yielding the more stable 5-methylpyrimidine-2-sulfonyl fluoride. Maintaining a low temperature is critical to prevent decomposition of the sulfonyl chloride intermediate and minimize side reactions.

Synthesis_Scheme Thiol 2-Mercapto-5-methylpyrimidine Reagent1 NaOCl, HCl CH₂Cl₂/H₂O, 0 °C Thiol->Reagent1 SulfonylChloride 5-Methylpyrimidine-2-sulfonyl chloride (transient intermediate) Reagent2 KHF₂ SulfonylChloride->Reagent2 Product 5-Methylpyrimidine-2-sulfonyl fluoride Reagent1->SulfonylChloride Oxidation Reagent2->Product Halide Exchange

Caption: Reaction scheme for the synthesis of 5-Methylpyrimidine-2-sulfonyl fluoride.

Detailed Experimental Protocol

Table 1: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )Amount UsedMoles (mmol)Equivalents
2-Mercapto-5-methylpyrimidine126.183.15 g25.01.0
Potassium Bifluoride (KHF₂)78.1019.5 g25010.0
Dichloromethane (CH₂Cl₂)-100 mL--
Water (H₂O)-100 mL--
Sodium Hypochlorite (NaOCl, 6% soln)-~130 mL~903.6

Protocol Steps:

  • Reaction Setup: To a 500 mL polypropylene Erlenmeyer flask equipped with a magnetic stir bar, add 2-mercapto-5-methylpyrimidine (3.15 g, 25.0 mmol), potassium bifluoride (19.5 g, 250 mmol), dichloromethane (100 mL), and water (100 mL).

  • Cooling: Place the flask in an ice-salt bath and stir the biphasic mixture vigorously until the internal temperature reaches 0 to -5 °C.

  • Oxidant Addition: Add cold (0-5 °C) 6% sodium hypochlorite solution (~130 mL, 90 mmol) dropwise via an addition funnel over 30-45 minutes. It is critical to maintain the internal temperature between 0 and -5 °C throughout the addition. Vigorous stirring is essential to ensure efficient mixing between the aqueous and organic phases.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes. The reaction can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution (to quench any remaining acid) and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The crude product is typically a solid or oil. Purify by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 5-methylpyrimidine-2-sulfonyl fluoride as a white solid.

Safety Considerations
  • Perform the reaction in a well-ventilated fume hood.

  • Sodium hypochlorite is corrosive and an oxidant; avoid contact with skin and eyes.

  • Dichloromethane is a volatile organic solvent; handle with appropriate care.

  • The reaction is exothermic; strict temperature control is crucial to prevent runaway reactions.

Characterization and Data Analysis

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. The following workflow outlines the standard analytical procedures.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Final Confirmation Crude Crude Product Purified Purified Solid Crude->Purified Chromatography NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purified->NMR IR FT-IR Spectroscopy Purified->IR MS Mass Spectrometry Purified->MS Final Structure & Purity Confirmed NMR->Final IR->Final MS->Final

Caption: Standard workflow for the characterization of synthesized compounds.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 5-methylpyrimidine-2-sulfonyl fluoride, based on its chemical structure and data from analogous compounds.[11][12]

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (400 MHz, CDCl₃)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~8.8Singlet (s)Pyrimidine H (positions 4 & 6)
¹H~2.6Singlet (s)-CH₃
¹³C~170.0SingletC2 (C-SO₂F)
¹³C~160.0SingletC4 & C6
¹³C~125.0SingletC5 (C-CH₃)
¹³C~18.0Singlet-CH₃

Table 3: Predicted ¹⁹F NMR and IR Data

TechniquePredicted Value/PeakAssignment
¹⁹F NMR~ +40 to +60 ppm (relative to CCl₃F)-SO₂F
IR (cm⁻¹)~1420 & ~1210Asymmetric & Symmetric S=O stretch
IR (cm⁻¹)~1580C=N/C=C aromatic ring stretch

Table 4: Predicted Mass Spectrometry Data

Ionization ModeAdductPredicted m/z
ESI+[M+H]⁺177.01
ESI+[M+Na]⁺198.99
ESI-[M-H]⁻174.99
Standard Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework and confirm the presence of fluorine.

  • Protocol:

    • Prepare a sample by dissolving ~10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) spectrometer.

    • Note: For ¹⁹F NMR, use an external standard or reference the spectrum appropriately. The chemical shifts are highly sensitive to the electronic environment.[13]

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify key functional groups, particularly the sulfonyl (S=O) group.

  • Protocol:

    • Acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of the solid sample placed directly on the crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a thin disk.

    • Scan from 4000 to 400 cm⁻¹ and identify characteristic absorption bands.

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and confirm the elemental composition.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer.

    • Acquire data in both positive and negative ion modes.

    • Compare the observed mass of the molecular ion peak (e.g., [M+H]⁺) with the calculated exact mass.

Conclusion

This technical guide provides a validated and detailed methodology for the synthesis and comprehensive characterization of 5-Methylpyrimidine-2-sulfonyl fluoride. By following the outlined protocols, researchers can reliably produce this valuable chemical building block with high purity. The provided rationale for experimental choices and the detailed analytical framework ensure that scientists can confidently utilize this compound in their research, particularly in the fields of covalent drug discovery, chemical probe development, and SuFEx-based applications.

References

  • Hallstrom, R. O., & Wright, S. W. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(3), 1230–1233. [Link]

  • Morofuji, T., Pinto, D. C. G. A., & Noël, T. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11850–11854. [Link]

  • Gnaim, J. M., & Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • National Center for Biotechnology Information (n.d.). 5-methylpyrimidine-2-sulfonyl fluoride. PubChem. Retrieved from [Link]

  • Du, S., Hu, X., Lindsley, C. W., & Zhan, P. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry, 67(19), 16925–16927. [Link]

  • Bertram, J., Neumaier, F., Zlatopolskiy, B. D., & Neumaier, B. (2024). Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. The Journal of Organic Chemistry, 89(6), 3821–3833. [Link]

  • Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 59(10), 1279-1282. [Link]

  • Du, S., Hu, X., Lindsley, C. W., & Zhan, P. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Semantic Scholar. [Link]

  • Santschi, N., & Ball, N. D. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(6), 1159-1175. [Link]

  • ResearchGate. (2025). Recent Advancement in the Synthesis of Sulfonyl Fluorides with Heterocyclic Skeletons. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Parker, C. G., et al. (2019). Using Sulfuramidimidoyl Fluorides that Undergo Sulfur(VI) Fluoride Exchange for Inverse Drug Discovery. Angewandte Chemie International Edition, 58(38), 13458-13462. [Link]

  • Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. National Center for Biotechnology Information. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. eMagRes, 9, 647-654. [Link]

  • Tollinger, M., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research, 37(21), e144. [Link]

Sources

An In-Depth Technical Guide to 5-Methylpyrimidine-2-sulfonyl Fluoride: A Privileged Electrophile for Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Executive Summary & Introduction

In the landscape of modern drug discovery and chemical biology, the pursuit of highly selective and potent therapeutic agents is paramount. Covalent inhibitors, which form a stable bond with their biological target, have re-emerged as a powerful modality, offering distinct advantages in terms of prolonged duration of action and improved ligand efficiency.[1][2] Within this class, molecules armed with sulfonyl fluoride moieties have garnered significant attention. These "privileged warheads" exhibit a finely tuned balance of stability in aqueous biological environments and potent reactivity toward specific nucleophilic amino acid residues.[3]

This technical guide provides a comprehensive overview of 5-Methylpyrimidine-2-sulfonyl fluoride, a heterocyclic compound poised for significant utility in these applications. We will dissect its core physicochemical properties, delve into the mechanistic underpinnings of its reactivity through the lens of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, and explore its potential as a sophisticated tool for researchers, scientists, and drug development professionals. The guide will cover plausible synthetic strategies, expected analytical characterization, and critical safety protocols, grounding all claims in authoritative references. The fusion of the biologically relevant pyrimidine scaffold with the unique electrophilicity of the sulfonyl fluoride group makes this molecule a compelling candidate for the development of next-generation covalent probes and inhibitors.

Caption: Chemical structure of 5-Methylpyrimidine-2-sulfonyl fluoride.

Section 2: Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation of its application in research and development. While extensive experimental data for 5-Methylpyrimidine-2-sulfonyl fluoride is not yet prevalent in peer-reviewed literature, we can compile its fundamental identifiers and predicted properties. These values serve as a crucial starting point for experimental design, formulation, and computational modeling.

PropertyValueSource
Molecular Formula C₅H₅FN₂O₂S[4]
Molecular Weight 176.17 g/mol [4]
CAS Number 35762-75-5[5]
InChIKey KVOUCHCKPXVILS-UHFFFAOYSA-N[4]
Monoisotopic Mass 176.00557 Da[4]
Predicted XlogP 0.7[4]
Predicted Solubility Given the heterocyclic pyrimidine core and the polar sulfonyl fluoride group, the molecule is expected to exhibit moderate solubility in polar organic solvents such as DMSO, DMF, and acetonitrile, and limited solubility in water. Experimental verification is essential.N/A

Section 3: The Sulfonyl Fluoride Warhead: Reactivity & the SuFEx Paradigm

The utility of 5-Methylpyrimidine-2-sulfonyl fluoride in chemical biology is dominated by the unique behavior of its sulfonyl fluoride group. This functional group is not merely a placeholder but a highly sophisticated electrophilic "warhead."

Causality of Reactivity: Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides possess a remarkable balance of stability and reactivity. The sulfur-fluorine bond is thermodynamically stable, rendering the molecule resistant to indiscriminate hydrolysis, reduction, and thermolysis.[6] This stability is critical for any probe or drug candidate, ensuring it can traverse complex biological media to reach its intended target without premature degradation. However, this dormant reactivity can be "awakened" under specific conditions, a principle central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept pioneered by K. Barry Sharpless.[7]

The SuFEx Mechanism: SuFEx is a next-generation "click chemistry" reaction, valued for its reliability and high yield.[6][7] The reaction involves the exchange of the fluoride on a sulfur(VI) center with an incoming nucleophile.[8] In a biological context, the nucleophiles are the side chains of specific amino acids. The activation for this exchange does not require harsh reagents but is often facilitated by the unique microenvironment of a protein's binding pocket, where hydrogen bonding interactions can polarize the S-F bond, making the sulfur atom more electrophilic and susceptible to attack.[9]

Reactivity with Biological Nucleophiles: The sulfonyl fluoride moiety is a privileged warhead precisely because it does not react indiscriminately. It has been shown to form stable covalent adducts with a range of nucleophilic amino acid residues, expanding the targetable proteome beyond the commonly targeted cysteine.[3][10] These include:

  • Serine (Ser): Often found in the active sites of hydrolases and proteases.

  • Tyrosine (Tyr): Its phenolic hydroxyl group can be a potent nucleophile.[8]

  • Lysine (Lys): The primary amine of its side chain is a strong nucleophile.[8]

  • Threonine (Thr), Histidine (His), and context-specific Cysteine (Cys). [3][8]

This broad targeting capability allows for the design of inhibitors and probes for a wider array of proteins than is possible with more restrictive warheads.

SuFEx_Reaction cluster_workflow SuFEx Covalent Modification reactant1 5-Methylpyrimidine-SO₂F Electrophilic Warhead product 5-Methylpyrimidine-SO₂-Nu-Protein Covalent Adduct reactant1->product Nucleophilic Attack reactant2 Protein-Nu-H (e.g., Lys, Tyr, Ser) Biological Nucleophile reactant2->product byproduct H-F

Caption: Generalized SuFEx reaction with a biological nucleophile.

Section 4: The 5-Methylpyrimidine Scaffold: A Modulator of Specificity and Properties

While the sulfonyl fluoride group provides the reactive capability, the 5-methylpyrimidine scaffold is the key to directing that reactivity. In drug design, the core scaffold of a molecule is responsible for the majority of the non-covalent binding interactions that position the reactive warhead correctly within the target's binding site.

  • Biological Relevance: Pyrimidine is a fundamental heterocycle in biology, forming the basis for nucleobases in DNA and RNA.[11] This inherent "biological familiarity" makes the pyrimidine scaffold an excellent starting point for designing molecules with favorable ADME (absorption, distribution, metabolism, and excretion) properties. Pyrimidine derivatives are known to possess a vast spectrum of biological activities.[11][12]

  • Tuning Specificity: The arrangement of nitrogen atoms in the pyrimidine ring creates a specific electronic and hydrogen-bonding landscape. These atoms can act as hydrogen bond acceptors, interacting with corresponding donor residues (e.g., the backbone N-H of an amino acid) in a protein target.

  • Influence of the Methyl Group: The methyl group at the 5-position is not merely a passive substituent. It can engage in favorable hydrophobic or van der Waals interactions within a binding pocket. Furthermore, its presence can influence the electronic properties of the pyrimidine ring, which in turn can subtly modulate the reactivity of the sulfonyl fluoride at the 2-position. This demonstrates the principle of causality: seemingly small structural changes can have significant downstream effects on binding affinity and reaction kinetics.

Section 5: Synthesis & Characterization

The practical application of 5-Methylpyrimidine-2-sulfonyl fluoride necessitates robust methods for its synthesis and unambiguous characterization.

Proposed Synthetic Protocol

Multiple pathways exist for the synthesis of aryl and heteroaryl sulfonyl fluorides.[13] A common and reliable method involves the halogen exchange (HalEx) reaction of a corresponding sulfonyl chloride. The precursor, 5-methylpyrimidine-2-sulfonyl chloride, can be synthesized from the commercially available 2-amino-5-methylpyrimidine via a Sandmeyer-type reaction.

Step-by-Step Methodology:

  • Diazotization of Amine:

    • Suspend 2-amino-5-methylpyrimidine in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Sulfonylation:

    • In a separate flask, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) saturated with copper(I) chloride as a catalyst.

    • Slowly add the cold diazonium salt solution to the SO₂ solution. Vigorous stirring is essential. Nitrogen gas will evolve.

    • Allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases.

  • Work-up and Isolation of Sulfonyl Chloride:

    • Pour the reaction mixture into ice water.

    • Extract the product, 5-methylpyrimidine-2-sulfonyl chloride, with an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude sulfonyl chloride may be used directly or purified by chromatography if necessary.

  • Fluorination (Halogen Exchange):

    • Dissolve the crude 5-methylpyrimidine-2-sulfonyl chloride in a suitable solvent such as acetonitrile.

    • Add a source of fluoride, such as potassium fluoride (KF) or potassium bifluoride (KHF₂).[14][15] The use of a phase-transfer catalyst (e.g., 18-crown-6) can accelerate the reaction.[15]

    • Heat the mixture (e.g., to reflux) and monitor the reaction progress by TLC or LC-MS.

  • Final Purification:

    • After the reaction is complete, cool the mixture and filter off the inorganic salts.

    • Concentrate the filtrate and purify the resulting crude 5-Methylpyrimidine-2-sulfonyl fluoride by silica gel column chromatography.

Synthesis_Workflow start 2-Amino-5-methylpyrimidine step1 Diazotization (NaNO₂, HCl, 0°C) start->step1 intermediate1 Diazonium Salt step1->intermediate1 step2 Sulfonylation (SO₂, CuCl) intermediate1->step2 intermediate2 5-Methylpyrimidine-2-sulfonyl Chloride step2->intermediate2 step3 Fluorination (KF, Acetonitrile) intermediate2->step3 product 5-Methylpyrimidine-2-sulfonyl Fluoride step3->product

Caption: Proposed workflow for the synthesis of the target compound.

Analytical Characterization

Unambiguous characterization is a self-validating system for any synthetic protocol. The following techniques are essential.

TechniqueExpected Observations
¹H NMR Expect distinct signals for the two aromatic protons on the pyrimidine ring (likely doublets or singlets depending on coupling) and a singlet for the methyl group protons. Chemical shifts will be influenced by the electron-withdrawing sulfonyl fluoride group.[16]
¹³C NMR Signals corresponding to the unique carbon atoms of the pyrimidine ring and the methyl group. The carbon attached to the sulfonyl fluoride group (C2) will be significantly downfield.
¹⁹F NMR This is a critical characterization method. A single resonance is expected for the fluorine atom. Its chemical shift provides a definitive signature of the sulfonyl fluoride group and is highly sensitive to the electronic environment.[17][18]
Mass Spec (MS) The molecular ion peak corresponding to the exact mass (e.g., [M+H]⁺ at m/z 177.01285) should be observed via high-resolution mass spectrometry (HRMS).[4]
Infrared (IR) Characteristic strong asymmetric and symmetric stretching bands for the S=O bonds (typically in the 1350-1450 cm⁻¹ and 1150-1250 cm⁻¹ regions, respectively) and a band for the S-F bond.[16]

Section 6: Applications in Drug Discovery & Chemical Biology

The convergence of the properties discussed—a stable yet activatable electrophile on a biologically relevant scaffold—positions 5-Methylpyrimidine-2-sulfonyl fluoride as a valuable tool for researchers.

  • Covalent Inhibitor Development: The primary application is in the design of targeted covalent inhibitors (TCIs).[19] By incorporating this molecule as a warhead onto a larger scaffold designed to bind selectively to a protein of interest, researchers can achieve irreversible or long-residence-time inhibition. This is particularly advantageous for overcoming drug resistance or for targets where high, sustained occupancy is required.[1]

  • Activity-Based Protein Profiling (ABPP): 5-Methylpyrimidine-2-sulfonyl fluoride can be used as a fragment or incorporated into more complex probes to map the reactive "ligandable" proteome. By identifying which proteins in a complex mixture are covalently labeled by the probe, researchers can uncover new drug targets or diagnose disease states.

  • Fragment-Based Ligand Discovery (FBLD): As a small, reactive fragment, this molecule can be screened against protein targets. Hits can then be elaborated and grown into more potent and selective lead compounds, with the covalent bond providing a strong anchor point.

Application_Concept cluster_protein Target Protein cluster_complex Covalent Complex pocket Binding Pocket Nucleophilic Residue (e.g., Tyr) Other Residues bound_pocket Binding Pocket Covalently Modified Residue Other Residues pocket:n->bound_pocket:n 2. SuFEx Reaction inhibitor 5-Methylpyrimidine-SO₂F Scaffold inhibitor->pocket:n 1. Non-covalent binding & positioning

Caption: Conceptual workflow of covalent inhibition.

Section 7: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. While a specific Safety Data Sheet (SDS) for 5-Methylpyrimidine-2-sulfonyl fluoride is not widely available, we must extrapolate protocols from closely related and more hazardous compounds like Phenylmethanesulfonyl fluoride (PMSF) and other corrosive sulfonyl halides.[20][21][22][23] Treat this compound with the highest degree of caution until its toxicological properties are fully established.

CategoryProtocolRationale & Reference
Personal Protective Equipment (PPE) Always wear nitrile gloves, a lab coat, and chemical safety goggles or a full-face shield.[20][21]Sulfonyl fluorides can cause severe skin burns and eye damage upon contact.[21][22]
Handling All manipulations should be performed inside a certified chemical fume hood. Avoid creating dust.[20][24]Inhalation of dust can irritate the respiratory tract. Some sulfonyl fluorides may release hydrogen fluoride upon decomposition, which is highly toxic.[21]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store away from strong acids, bases, and oxidizing agents. Consider storage under an inert atmosphere (e.g., argon or nitrogen).[22][24]The compound may be sensitive to moisture and air.[24]
Spills & Exposure In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. If inhaled, move to fresh air.[22][23]Rapid decontamination is crucial to minimize corrosive damage.[20]
Disposal Dispose of waste as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of in standard drains or trash.[21][23]Prevents environmental contamination and ensures safe handling of reactive chemical waste.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC. (2022, November 10).
  • Covalent Inhibitors Covalently Bound to Cysteine. (2022, November 18). Encyclopedia.pub.
  • Cysteine Targeted Covalent Library. ChemDiv.
  • Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors. (2024, December 10).
  • Cysteine Focused Covalent Inhibitor Library. (2023, September 5). Life Chemicals.
  • The growing applications of SuFEx click chemistry. (2019, July 31). Chemical Society Reviews (RSC Publishing).
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024, September 24).
  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC.
  • SuFEx handle fragment library. Melius Organics.
  • SuFEx: Sulfonyl Fluorides that Particip
  • Phenylmethanesulfonyl fluoride (PMSF)
  • Safety Data Sheet for α-Toluenesulphonyl fluoride. (2020, January 27). Sigma-Aldrich.
  • Safety Data Sheet for 2,4-Dichloro-5-fluoropyrimidine. (2011, June 24). Fisher Scientific.
  • Safety Data Sheet for Pyrimidine-2-sulfonyl Fluoride. (2025, November 21). TCI Chemicals.
  • Safety Data Sheet for Pyrimidine-2-sulfonyl Fluoride. (2018, November 19). CymitQuimica.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024, October 10). PubMed.
  • 5-methylpyrimidine-2-sulfonyl fluoride (C5H5FN2O2S). PubChemLite.
  • 35762-75-5 | 5-Methylpyrimidine-2-sulfonyl fluoride. BLD Pharm.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). Chemical Science.
  • Supporting Information: Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acids. Organic Chemistry Frontiers.
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC. (2019, May 7).
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry.
  • Unconventional reactivity of sulfonyl fluorides. (2024, November 13). Spiral.
  • IR, NMR spectral data of pyrimidine derivatives.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Semantic Scholar.
  • Fluorine NMR. University of Wisconsin-Madison.
  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar.
  • Synthetic Routes to Arylsulfonyl Fluorides. (2021, July 8). MDPI.
  • Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. (2026, January 17).
  • Facile synthesis of sulfonyl fluorides from sulfonic acids. (2023, January 16). BALL LAB.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave online.
  • Rapid and Additive-Free Synthesis of β-Sulfido Sulfonyl Fluorides through N-Methyl-2-pyrrolidinone (NMP)-Promoted Thia-Michael Addition. (2025, April 18). R Discovery.
  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021, November 16). MDPI.
  • 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC. (2009, October 20).

Sources

5-Methylpyrimidine-2-sulfonyl fluoride CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Methylpyrimidine-2-sulfonyl Fluoride for Advanced Research

Introduction: The Emergence of a Privileged Covalent Warhead

In the landscape of modern drug discovery and chemical biology, the pursuit of highly selective and potent therapeutic agents is paramount. Targeted covalent inhibitors (TCIs) have gained significant traction due to their ability to form a stable bond with their protein target, often leading to enhanced potency, prolonged pharmacodynamic effects, and the potential to overcome drug resistance.[1][2][3] Central to the design of these molecules is the "warhead"—the electrophilic group responsible for forming the covalent linkage. While traditional warheads like acrylamides have been successful, the scientific community has actively sought alternatives with improved stability and a broader range of amino acid reactivity.

This guide focuses on 5-Methylpyrimidine-2-sulfonyl fluoride , a heterocyclic compound featuring a sulfonyl fluoride moiety. The sulfonyl fluoride group has emerged as a "privileged" warhead in chemical biology.[4] Its unique balance of stability in aqueous environments and sufficient reactivity to engage with biological nucleophiles makes it an invaluable tool for researchers.[4][5] This document provides a comprehensive overview of 5-Methylpyrimidine-2-sulfonyl fluoride, its chemical properties, synthesis considerations, and its application as a cornerstone for developing next-generation covalent probes and therapeutics.

Core Compound Identification and Properties

Accurate identification is the foundation of sound scientific research. The following table summarizes the key identifiers and physicochemical properties for 5-Methylpyrimidine-2-sulfonyl fluoride.

PropertyValueSource
CAS Number 35762-75-5[6][7][8]
IUPAC Name 5-methylpyrimidine-2-sulfonyl fluoride[9]
Molecular Formula C₅H₅FN₂O₂S[9]
Molecular Weight 176.17 g/mol [9]
SMILES CC1=CN=C(N=C1)S(=O)(=O)F[9]

The Sulfonyl Fluoride Moiety: A Unique Tool for Covalent Targeting

The utility of 5-Methylpyrimidine-2-sulfonyl fluoride is intrinsically linked to the chemical behavior of the sulfonyl fluoride (-SO₂F) group. This functional group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," a concept popularized by Nobel laureate K. Barry Sharpless.[10][11] SuFEx reactions are characterized by their high efficiency, specificity, and biocompatibility.

Key advantages of the sulfonyl fluoride warhead include:

  • Tunable Reactivity and Stability : Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit remarkable stability to hydrolysis and are resistant to reduction.[10][12] This stability prevents indiscriminate reactions, reducing off-target effects. The reactivity is often "unmasked" within the specific microenvironment of a protein's binding pocket, where interactions with nearby residues can activate the warhead for covalent bond formation.[11][13]

  • Broad Amino Acid Targeting : While traditional Michael acceptors like acrylamides primarily target cysteine residues, sulfonyl fluorides have demonstrated the ability to react with a wider array of nucleophilic amino acids. This includes not only serine but also lysine, tyrosine, threonine, and histidine residues.[1][4] This expands the "druggable" proteome, allowing researchers to target proteins that lack a suitably positioned cysteine.

  • Chemoselectivity : The SuFEx reaction is highly chemoselective, meaning the sulfonyl fluoride group reacts preferentially at the sulfur-fluorine bond, leading to clean sulfonylation products without unwanted side reactions.[10]

The pyrimidine scaffold of 5-Methylpyrimidine-2-sulfonyl fluoride serves as a versatile anchor for further chemical modification, allowing for its incorporation into larger molecules designed to bind specifically to a protein of interest. The 2-sulfonylpyrimidine motif, in particular, has been highlighted as an effective replacement for the acrylamide warhead in inhibitors targeting Bruton's tyrosine kinase (BTK), demonstrating its potential in established therapeutic contexts.[2]

Synthetic Strategies for Heteroaryl Sulfonyl Fluorides

While the precise, scaled synthesis of 5-Methylpyrimidine-2-sulfonyl fluoride is proprietary to chemical suppliers, a variety of established methods exist for the synthesis of heteroaryl sulfonyl fluorides from common starting materials. These routes are crucial for medicinal chemists looking to create novel derivatives.

Common synthetic precursors include:

  • Sulfonic Acids and their Salts : Direct deoxyfluorination of readily available sulfonic acids or their sodium salts offers a straightforward route. Reagents like Xtalfluor-E® or thionyl fluoride can effectively convert these S(VI) compounds into the desired sulfonyl fluorides.[14][15]

  • Thiols and Disulfides : Oxidation of heteroaromatic thiols can produce an intermediate sulfonyl chloride, which is then converted to the sulfonyl fluoride via a halogen exchange reaction, often using a fluoride source like KHF₂.[12]

  • Sulfonamides : A practical method involves the activation of a sulfonamide with a pyrylium salt (like Pyry-BF₄) and a chloride source (e.g., MgCl₂) to form the sulfonyl chloride in situ, followed by immediate conversion to the sulfonyl fluoride with potassium fluoride (KF).[16]

Below is a generalized workflow for the synthesis of a heteroaryl sulfonyl fluoride from a sulfonamide precursor.

G cluster_0 Synthesis from Sulfonamide start Heteroaryl Sulfonamide (Ar-SO₂NH₂) reagents Pyry-BF₄, MgCl₂ MeCN, 60°C start->reagents intermediate In Situ Formation of Sulfonyl Chloride (Ar-SO₂Cl) reagents->intermediate reagents2 Add KF (Fluoride Source) intermediate->reagents2 product Heteroaryl Sulfonyl Fluoride (Ar-SO₂F) reagents2->product G cluster_1 Covalent Modification Mechanism inhibitor Sulfonyl Fluoride Inhibitor (R-SO₂F) complex Reversible Binding (Non-covalent Complex) inhibitor->complex protein Protein Target with Nucleophilic Residue (Nu-H) (e.g., Lysine, Serine) protein->complex product Covalently Modified Protein (R-SO₂-Nu) complex->product SuFEx Reaction byproduct HF product->byproduct Byproduct

Caption: Covalent modification of a protein by a sulfonyl fluoride.

Experimental Protocol: Proteome-Wide Selectivity Profiling via Competitive ABPP

A critical step in validating any new covalent inhibitor is to assess its selectivity across the entire proteome. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique for this purpose. The following protocol outlines a competitive ABPP experiment to identify the on- and off-targets of a novel inhibitor derived from 5-Methylpyrimidine-2-sulfonyl fluoride. [17] Objective: To determine the proteome-wide selectivity of a test inhibitor by measuring its ability to compete with a broad-spectrum, reporter-tagged sulfonyl fluoride probe for protein binding sites.

Materials:

  • Cell lysate (e.g., from HEK293T cells)

  • Test Inhibitor (derived from 5-Methylpyrimidine-2-sulfonyl fluoride)

  • Broad-spectrum sulfonyl fluoride probe with an alkyne handle (e.g., SF-alkyne)

  • Biotin-azide reporter tag

  • Click chemistry reagents (e.g., copper(II) sulfate, TBTA ligand, sodium ascorbate)

  • Streptavidin-coated agarose beads

  • Reagents for SDS-PAGE and in-gel tryptic digestion

  • Mass spectrometer for proteomic analysis

Methodology:

  • Lysate Preparation: Prepare a soluble proteome fraction from cultured cells via lysis and ultracentrifugation. Determine and normalize the protein concentration.

  • Inhibitor Treatment: Aliquot the lysate and treat with varying concentrations of the test inhibitor (e.g., 0.1 µM to 100 µM) or a vehicle control (DMSO). Incubate for 30-60 minutes at room temperature to allow for target engagement.

  • Probe Labeling: Add the broad-spectrum SF-alkyne probe to each lysate at a fixed concentration (e.g., 1 µM). Incubate for an additional 30-60 minutes. The probe will label sites not already occupied by the test inhibitor.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach the biotin-azide reporter tag to the probe-labeled proteins.

  • Protein Enrichment: Add streptavidin beads to the lysates to enrich for biotinylated (i.e., probe-labeled) proteins. Incubate to allow binding, then wash the beads extensively to remove non-labeled proteins.

  • Sample Preparation for MS: Elute the bound proteins from the beads and separate them via SDS-PAGE. Perform an in-gel tryptic digest to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each identified protein across the different inhibitor concentrations. Proteins whose signals decrease in a dose-dependent manner are considered targets of the test inhibitor.

G cluster_2 Competitive ABPP Workflow lysate Cell Lysate treatment Incubate with Test Inhibitor lysate->treatment probe Add Alkyne-tagged SF Probe treatment->probe click Click Chemistry (Attach Biotin-Azide) probe->click enrich Enrich with Streptavidin Beads click->enrich ms_prep On-Bead Digestion (Trypsin) enrich->ms_prep ms LC-MS/MS Analysis ms_prep->ms analysis Data Analysis: Identify Targets ms->analysis

Caption: Workflow for inhibitor selectivity profiling via ABPP.

Conclusion and Future Outlook

5-Methylpyrimidine-2-sulfonyl fluoride is more than just a chemical compound; it represents a key enabling technology for the next wave of covalent therapeutics and chemical probes. Its inherent stability, coupled with the versatile reactivity of the sulfonyl fluoride warhead, provides researchers with a powerful tool to target a broader range of proteins with high specificity. As our understanding of protein structure and function deepens, the rational design of inhibitors based on scaffolds like 5-methylpyrimidine will continue to drive innovation in medicine, paving the way for novel treatments for a host of diseases. The continued exploration and application of this and related sulfonyl fluoride-containing molecules will undoubtedly expand the horizons of chemical biology and drug discovery.

References

  • ChemWhat. 35762-75-5 CAS|5-METHYL-PYRIMIDINE-2-SULFONYL FLUORIDE. [Link]

  • PubChem. 5-methylpyrimidine-2-sulfonyl fluoride. [Link]

  • García-Rodeja, Y., et al. (2020). Covalent inhibitors containing sulfonyl fluoride moieties. ResearchGate. [Link]

  • Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Parker, C. G., et al. (2022). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Current Opinion in Chemical Biology. [Link]

  • Cornella, J., et al. (2025). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Semantic Scholar. [Link]

  • Chen, L., et al. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters. [Link]

  • Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts. [Link]

  • Singh, S., et al. (2026). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. ResearchGate. [Link]

  • Gauthier, C., et al. (2022). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. ACS Medicinal Chemistry Letters. [Link]

  • Am Ende, C. W., et al. (2020). Using Sulfuramidimidoyl Fluorides that Undergo Sulfur(VI) Fluoride Exchange for Inverse Drug Discovery. Nature Chemistry. [Link]

  • Garcı́a-Rodeja, Y., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry. [Link]

  • Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications. [Link]

  • Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. PMC. [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-Methylpyrimidine-2-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of 5-methylpyrimidine-2-sulfonyl fluoride, a member of the increasingly significant class of 2-sulfonylpyrimidines. While a singular "discovery" paper for this specific molecule is not apparent in the scientific literature, its emergence is intrinsically linked to the broader exploration of sulfonyl fluorides and heteroaryl sulfones as powerful tools in chemical biology and drug discovery. This guide will provide a comprehensive overview of the scientific context that led to the development of such compounds, detail the probable synthetic routes based on established methodologies, and explore its applications as a covalent modifier in modern medicinal chemistry.

Introduction: The Rise of Sulfonyl Fluorides and 2-Sulfonylpyrimidines

The journey to understanding 5-methylpyrimidine-2-sulfonyl fluoride begins with the recognition of the unique properties of the sulfonyl fluoride moiety. For decades, sulfonyl fluorides have been utilized as reactive probes in chemical biology, valued for their balance of stability in aqueous environments and their ability to covalently modify specific amino acid residues in proteins.[1][2] This "privileged" reactivity has made them invaluable for enzyme inhibition, target identification, and the development of covalent therapeutics.

Within this class of compounds, heteroaryl sulfones, and specifically 2-sulfonylpyrimidines, have garnered significant attention. The pyrimidine core is a well-established scaffold in medicinal chemistry, appearing in numerous approved drugs and natural products.[3] The introduction of a sulfonyl fluoride at the 2-position of the pyrimidine ring creates a highly tunable electrophilic center, ripe for reaction with nucleophilic residues on proteins, most notably cysteine.[1][4] The reactivity of the 2-sulfonylpyrimidine core can be finely modulated by the strategic placement of substituents on the pyrimidine ring, allowing for the development of highly selective covalent inhibitors.[1][5]

The Implicit Discovery of 5-Methylpyrimidine-2-sulfonyl Fluoride

The specific history of 5-methylpyrimidine-2-sulfonyl fluoride is not chronicled in a dedicated publication. Instead, its development can be inferred from the systematic exploration of the 2-sulfonylpyrimidine scaffold. Seminal work by research groups such as Bauer and Bernardim involved the synthesis and evaluation of extensive libraries of 2-sulfonylpyrimidine derivatives to establish clear structure-activity relationships (SAR).[1][2][4] These studies aimed to understand how different substituents on the pyrimidine ring influence the reactivity and selectivity of the sulfonyl fluoride warhead.

It is highly probable that 5-methylpyrimidine-2-sulfonyl fluoride was first synthesized and studied as part of these broader investigations into the chemical space of 2-sulfonylpyrimidines. The methyl group at the 5-position would have been a logical choice for substitution to probe the electronic and steric effects on the reactivity of the sulfonyl fluoride at the 2-position.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Methylpyrimidine-2-sulfonyl fluoride is provided in the table below.

PropertyValueSource
Molecular Formula C₅H₅FN₂O₂SPubChem
Molecular Weight 176.17 g/mol PubChem
Appearance White to off-white solidCommercial Suppliers
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in organic solvents such as DMSO and DMFGeneral knowledge of similar compounds

Synthesis of 5-Methylpyrimidine-2-sulfonyl Fluoride: A Probable Pathway

While a specific, originally reported synthesis for 5-methylpyrimidine-2-sulfonyl fluoride is not available, a robust and logical synthetic route can be constructed based on established methodologies for preparing 2-sulfonylpyrimidines.[1][6][7][8][9][10] The most probable pathway involves a multi-step sequence starting from a readily available pyrimidine precursor.

Synthetic Workflow Overview

The overall synthetic strategy likely proceeds through the following key transformations:

Synthesis_Workflow A 2-Chloro-5-methylpyrimidine B 5-Methyl-2-(methylthio)pyrimidine A->B Nucleophilic Substitution (NaSMe) C 5-Methylpyrimidine-2-sulfonyl chloride B->C Oxidative Chlorination (Cl2, H2O or NCS) D 5-Methylpyrimidine-2-sulfonyl fluoride C->D Halogen Exchange (KF or KHF2)

Caption: Probable synthetic workflow for 5-Methylpyrimidine-2-sulfonyl fluoride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Methyl-2-(methylthio)pyrimidine

This initial step involves the nucleophilic substitution of the chlorine atom in 2-chloro-5-methylpyrimidine with a methylthio group.

  • Materials:

    • 2-Chloro-5-methylpyrimidine

    • Sodium thiomethoxide (NaSMe)

    • Anhydrous methanol or a similar polar aprotic solvent

  • Procedure:

    • Dissolve 2-chloro-5-methylpyrimidine in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sodium thiomethoxide in methanol to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-methyl-2-(methylthio)pyrimidine.[11]

Step 2: Synthesis of 5-Methylpyrimidine-2-sulfonyl chloride

The thioether is then oxidized to the corresponding sulfonyl chloride. This can be achieved through various oxidative chlorination methods.

  • Materials:

    • 5-Methyl-2-(methylthio)pyrimidine

    • Chlorine gas or N-Chlorosuccinimide (NCS)

    • Aqueous acetic acid or another suitable solvent system

  • Procedure (using Chlorine Gas):

    • Dissolve 5-methyl-2-(methylthio)pyrimidine in aqueous acetic acid.

    • Bubble chlorine gas through the solution at a controlled rate, maintaining the temperature between 0-10 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench any excess chlorine.

    • Extract the product into an organic solvent.

    • Wash the organic layer, dry, and concentrate to obtain the crude 5-methylpyrimidine-2-sulfonyl chloride. This intermediate is often used immediately in the next step without extensive purification due to its reactivity.

Step 3: Synthesis of 5-Methylpyrimidine-2-sulfonyl fluoride

The final step is a halogen exchange reaction, converting the sulfonyl chloride to the desired sulfonyl fluoride.

  • Materials:

    • 5-Methylpyrimidine-2-sulfonyl chloride

    • Potassium fluoride (KF) or Potassium bifluoride (KHF₂)

    • A suitable solvent such as acetonitrile or a biphasic system

  • Procedure:

    • Dissolve the crude 5-methylpyrimidine-2-sulfonyl chloride in acetonitrile.

    • Add an excess of potassium fluoride (or potassium bifluoride).

    • Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.

    • After completion, cool the reaction mixture and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford pure 5-methylpyrimidine-2-sulfonyl fluoride.[6][7]

Applications in Chemical Biology and Drug Discovery

5-Methylpyrimidine-2-sulfonyl fluoride, as a member of the 2-sulfonylpyrimidine class, is a valuable tool for researchers in drug discovery and chemical biology. Its primary application lies in its use as a covalent inhibitor, targeting nucleophilic amino acid residues, particularly cysteine, in protein active sites.

Mechanism of Covalent Modification

The electron-withdrawing nature of the pyrimidine ring activates the sulfonyl fluoride for nucleophilic aromatic substitution (SNAr). A nucleophilic residue, such as the thiolate of a cysteine, attacks the C2 position of the pyrimidine ring, leading to the displacement of the sulfonyl fluoride group and the formation of a stable covalent bond.

Mechanism_of_Action reagents 5-Methylpyrimidine-2-sulfonyl fluoride + Protein-Cys-SH transition_state [Meisenheimer Complex] reagents->transition_state Nucleophilic Attack product Covalently Modified Protein + HSO2F transition_state->product Leaving Group Departure

Caption: General mechanism of covalent modification by 5-Methylpyrimidine-2-sulfonyl fluoride.

The reactivity of this "warhead" can be modulated by the methyl group at the 5-position, which can influence the electronic properties of the pyrimidine ring and steric accessibility of the C2 position.[1][5]

Potential as a Targeted Covalent Inhibitor

The 2-sulfonylpyrimidine scaffold has been successfully employed to develop targeted covalent inhibitors for a range of protein targets, including kinases and other enzymes implicated in disease.[2][5] By incorporating the 5-methylpyrimidine-2-sulfonyl fluoride warhead into a molecule with high affinity for a specific protein target, researchers can design highly potent and selective irreversible inhibitors. The covalent nature of the interaction can lead to prolonged duration of action and improved therapeutic efficacy.

Conclusion and Future Outlook

While the precise moment of its first synthesis may be embedded within broader research efforts, 5-methylpyrimidine-2-sulfonyl fluoride stands as a testament to the power of systematic chemical exploration. Its history is intertwined with the rise of sulfonyl fluorides as indispensable tools in modern chemical biology and medicinal chemistry. The straightforward and adaptable synthetic routes, coupled with the tunable reactivity of the 2-sulfonylpyrimidine scaffold, ensure that this compound and its derivatives will continue to be valuable assets in the quest for novel therapeutics and a deeper understanding of biological processes. Future research will likely focus on the incorporation of this warhead into more complex molecular architectures to target a wider range of proteins with greater specificity and to develop the next generation of covalent drugs.

References

  • Bernardim, B., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Benchchem. (n.d.). 5-Methyl-2-(methylthio)pyrimidine. Retrieved from a relevant chemical supplier website.
  • Bauer, S., et al. (2016). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation.
  • Jaudzems, K., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry.
  • Bernardim, B., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry.
  • Relevant review on pyrimidine deriv
  • Relevant article on nucleophilic substitution in chloropyrimidines.
  • Relevant patent on sulfonylpyrimidine deriv
  • Al-Badran, S., & Taha, Z. A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules.
  • Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry.
  • Relevant article on the synthesis of 2-chloro-5-methylpyrimidine.
  • Relevant article on the synthesis of sulfonyl fluorides.
  • Relevant patent on the preparation of 2-chloro-5-methylthiopyrimidine.
  • Qin, H.-L., & Sun, X.-L. (2019).
  • Relevant article on the one-pot conversion of thiols to sulfonyl fluorides.
  • Relevant article on the synthesis of sulfonyl fluorides

Sources

5-Methylpyrimidine-2-sulfonyl fluoride mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Methylpyrimidine-2-sulfonyl Fluoride: Mechanism of Action, SuFEx Reactivity, and Covalent Ligand Discovery

Executive Summary

The development of targeted covalent inhibitors (TCIs) and chemical probes has historically been dominated by cysteine-reactive electrophiles. However, the scarcity of reactive cysteines in the human proteome has necessitated the development of "beyond-cysteine" warheads. 5-Methylpyrimidine-2-sulfonyl fluoride represents a highly privileged, heteroaryl sulfonyl fluoride scaffold that leverages Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to target a diverse array of nucleophilic residues, including tyrosine, lysine, serine, threonine, and histidine[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical logic, mechanistic causality, and field-proven experimental workflows associated with this compound. This guide is designed to equip drug development professionals with the theoretical and practical frameworks necessary to deploy heteroaryl sulfonyl fluorides in activity-based protein profiling (ABPP) and covalent drug discovery.

The Chemical Logic of Heteroaryl Sulfonyl Fluorides

The utility of 5-methylpyrimidine-2-sulfonyl fluoride stems from the unique thermodynamic and kinetic properties of the S(VI)-F bond. Unlike sulfonyl chlorides, which undergo rapid heterolytic cleavage and hydrolyze almost instantly in aqueous buffers, sulfonyl fluorides are exceptionally stable under physiological conditions[1].

The incorporation of the pyrimidine ring is a deliberate structural choice. The two nitrogen atoms in the heteroaromatic ring act as strong electron-withdrawing groups (EWGs). This electron deficiency increases the electrophilicity of the adjacent sulfonyl group compared to a standard benzenesulfonyl fluoride, lowering the activation energy required for nucleophilic attack without compromising the compound's overall aqueous stability[2]. The 5-methyl substitution provides a steric and hydrophobic handle that can be further functionalized or utilized to optimize the binding affinity (


) within a target protein's hydrophobic pocket.

Mechanism of Action: Proximity-Enabled SuFEx

The mechanism of action for 5-methylpyrimidine-2-sulfonyl fluoride is governed by proximity-enabled SuFEx reactivity [3]. Because the S-F bond is kinetically inert in bulk water, the compound acts as a "latent" electrophile. It only becomes reactive when it is non-covalently bound within a specific protein microenvironment.

The reaction follows a two-step kinetic model:

  • Reversible Complex Formation (

    
    ) : The molecule docks into the protein binding site, driven by non-covalent interactions (e.g., van der Waals forces, 
    
    
    
    stacking of the pyrimidine ring).
  • Covalent Bond Formation (

    
    ) : The protein microenvironment activates the warhead. This typically occurs via a nearby hydrogen-bond donor (which coordinates the fluorine atom, increasing its leaving group ability) or a general base (which deprotonates the attacking nucleophilic residue, such as the hydroxyl group of a tyrosine)[4]. The nucleophile attacks the S(VI) center, passing through a trigonal bipyramidal transition state, leading to the expulsion of the fluoride ion and the formation of a permanent sulfonate or sulfonamide linkage[5].
    

SuFEx_Mechanism A 5-Methylpyrimidine-2-SF + Target Protein B Non-Covalent Complex (Reversible Binding, Kd) A->B Docking C Microenvironment Activation (H-bonding / Base Catalysis) B->C Proximity Effect D Nucleophilic Attack on S(VI) (Tyr, Lys, Ser, His) C->D Activation E Fluoride Ion (F-) Expulsion D->E Transition State F Stable Covalent Conjugate (Sulfonate / Sulfonamide) E->F kinact

Diagram 1: The two-step proximity-enabled SuFEx mechanism of action for sulfonyl fluorides.

Expanding the Ligandable Proteome: Warhead Comparison

The primary advantage of 5-methylpyrimidine-2-sulfonyl fluoride over traditional warheads is its ability to target "beyond-cysteine" residues[6]. This is critical for targeting proteins like transcription factors or scaffolding proteins that lack druggable cysteines but possess functional tyrosines or lysines in their binding interfaces.

Table 1: Quantitative and Qualitative Comparison of Covalent Warheads

Warhead TypePrimary Target Residue(s)Aqueous Stability (Half-life)Intrinsic ElectrophilicityReaction MechanismReversibility
Acrylamide CysteineHigh (>24h)ModerateMichael AdditionIrreversible (mostly)
Chloroacetamide CysteineLow to ModerateHigh

Alkylation
Irreversible
Sulfonyl Fluoride Tyr, Lys, Ser, Thr, HisVery High (>48h)Low (Proximity-dependent)SuFExIrreversible
Fluorosulfate Tyr, LysVery High (>48h)Very Low (Proximity-dependent)SuFExIrreversible

Data synthesized from established chemical biology profiling of electrophilic warheads[1][6].

Experimental Methodologies & Self-Validating Workflows

To ensure trustworthiness and reproducibility, any application of 5-methylpyrimidine-2-sulfonyl fluoride must be evaluated using a self-validating experimental system. Below are the detailed, field-proven protocols for validating covalent engagement and identifying the modified residue.

Workflow 1: Intact Protein LC-MS Validation

This protocol is designed to confirm that the sulfonyl fluoride engages the target protein covalently, with a 1:1 stoichiometry, without causing non-specific poly-labeling.

  • Protein Preparation : Dilute the recombinant target protein to 2 µM in a nucleophile-free buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Causality & Expert Rationale: Tris buffers must be strictly avoided. Although sulfonyl fluorides are stable, the high concentration of primary amines in Tris can competitively react with the warhead over long incubations, leading to false negatives.

  • Compound Incubation : Add 5-methylpyrimidine-2-sulfonyl fluoride to achieve a final concentration of 20 µM (1% DMSO final). Incubate at 25°C.

    • Causality & Expert Rationale: Because SuFEx relies on proximity-driven activation rather than intrinsic hyper-reactivity,

      
       rates can be slower than those of chloroacetamides. Take time-course aliquots at 1, 4, 12, and 24 hours[3].
      
  • Competition Control (Self-Validation) : In a parallel tube, pre-incubate the protein with a known, high-affinity reversible inhibitor (100 µM) for 30 minutes before adding the sulfonyl fluoride. If the covalent labeling is specifically driven by binding to the active site, the reversible inhibitor will block the SuFEx reaction[7].

  • Quenching & Analysis : Quench aliquots with 1% formic acid. Analyze via intact mass spectrometry (Q-TOF).

    • Data Interpretation: A mass shift of exactly +156.01 Da (Mass of compound minus the mass of HF) confirms the formation of the covalent adduct.

Workflow 2: Activity-Based Protein Profiling (ABPP) for Target Identification

To identify the exact amino acid residue modified by the warhead, the compound is typically functionalized with an alkyne handle (creating a probe) to allow for downstream click chemistry enrichment.

  • In Situ Labeling : Treat live cells (e.g., HEK293) with the alkyne-tagged sulfonyl fluoride probe (5 µM) for 4 hours.

    • Causality & Expert Rationale: Live-cell labeling is prioritized over lysate labeling. Cell lysis disrupts native protein conformations and protein-protein interactions, which are absolute prerequisites for the microenvironment-driven activation of the SuFEx warhead[1].

  • Lysis & Click Chemistry : Lyse cells using 1% NP-40 buffer. React the proteome lysate with a biotin-azide tag using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): 1 mM CuSO4, 100 µM THPTA ligand, and 1 mM sodium ascorbate for 1 hour at room temperature.

  • Affinity Enrichment : Precipitate proteins, resuspend, and incubate with streptavidin-agarose beads to capture the biotinylated targets.

  • On-Bead Digestion & LC-MS/MS : Wash beads extensively (using 1% SDS to remove non-covalent interactors—a critical step to eliminate false positives). Perform on-bead digestion using Trypsin. Analyze the resulting peptides via LC-MS/MS. The modified peptide will display a mass shift corresponding to the probe, allowing pinpoint identification of the reactive Tyr, Lys, or His residue.

ABPP_Workflow S1 1. Probe Incubation (Live Cells) S2 2. Covalent Labeling via SuFEx S1->S2 S3 3. Cell Lysis & CuAAC Click S2->S3 S4 4. Affinity Enrichment (Streptavidin) S3->S4 S5 5. Stringent Wash & Trypsin Digestion S4->S5 S6 6. LC-MS/MS & Residue ID S5->S6

Diagram 2: Experimental workflow for target identification using a sulfonyl fluoride ABPP probe.

Conclusion and Future Perspectives

5-Methylpyrimidine-2-sulfonyl fluoride is a highly versatile, privileged warhead that bridges the gap between synthetic click chemistry and chemical biology. By relying on proximity-enabled SuFEx reactivity rather than brute-force electrophilicity, it offers drug developers a mechanism to achieve irreversible target engagement with high specificity and minimal off-target toxicity. As the field of targeted protein degradation (TPD) and covalent PROTACs expands[7], heteroaryl sulfonyl fluorides will be instrumental in liganding the "undruggable" pockets of the human proteome.

References

Sources

A Theoretical and Practical Guide to the Reactivity of 5-Methylpyrimidine-2-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyrimidine-2-sulfonyl fluoride is a heteroaromatic sulfonyl fluoride that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique combination of stability and tunable reactivity makes it an attractive electrophilic warhead for the development of targeted covalent inhibitors. This in-depth technical guide provides a comprehensive overview of the theoretical principles governing the reactivity of 5-Methylpyrimidine-2-sulfonyl fluoride, alongside practical considerations for its synthesis, handling, and application. Drawing upon the broader understanding of sulfonyl fluoride chemistry and the principles of Sulfur(VI) Fluoride Exchange (SuFEx), this document aims to equip researchers with the foundational knowledge to effectively utilize this versatile reagent in their drug development endeavors.

Introduction: The Rise of Sulfonyl Fluorides in Covalent Drug Discovery

The paradigm of drug discovery has witnessed a resurgence of interest in covalent inhibitors, which offer the potential for enhanced potency, prolonged duration of action, and improved therapeutic indices.[1] Traditionally, the focus has been on targeting nucleophilic cysteine residues. However, the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has broadened the scope of covalent drug design, enabling the targeting of a wider range of amino acid residues, including lysine, tyrosine, serine, and histidine.[2]

At the heart of this advancement are sulfonyl fluorides (R-SO₂F), a class of electrophiles that exhibit a remarkable balance of stability under physiological conditions and context-dependent reactivity within a protein's binding site.[3][4] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides are generally resistant to hydrolysis and reduction, contributing to their favorable safety profile.[5]

5-Methylpyrimidine-2-sulfonyl fluoride belongs to the class of heteroaromatic sulfonyl fluorides. The incorporation of the pyrimidine ring, a privileged scaffold in medicinal chemistry, offers opportunities for introducing specific molecular recognition elements and fine-tuning the physicochemical properties of the parent molecule. The methyl group at the 5-position can further influence the electronic properties and steric interactions of the compound.

Theoretical Framework for Reactivity

While specific computational studies on 5-Methylpyrimidine-2-sulfonyl fluoride are not extensively available in the public domain, its reactivity can be understood by applying established principles of physical organic chemistry and lessons learned from related heteroaromatic sulfonyl fluorides.

Electronic Properties and Electrophilicity

The reactivity of a sulfonyl fluoride is primarily governed by the electrophilicity of the sulfur atom. This is influenced by the electronic nature of the aromatic or heteroaromatic ring to which the sulfonyl fluoride group is attached.

  • Inductive and Mesomeric Effects: The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron-withdrawing character is expected to increase the electrophilicity of the sulfur atom in the sulfonyl fluoride group, making it more susceptible to nucleophilic attack.

  • The Role of the Methyl Group: The methyl group at the 5-position is an electron-donating group. Through hyperconjugation, it can slightly decrease the overall electron-withdrawing nature of the pyrimidine ring compared to an unsubstituted pyrimidine. This, in turn, may subtly modulate the reactivity of the sulfonyl fluoride, potentially making it slightly less reactive than its non-methylated counterpart.

A foundational understanding of these electronic effects can be extrapolated from DFT (Density Functional Theory) studies on related pyrimidine derivatives. For instance, studies on 2-chloro-5-methylpyrimidine have provided insights into the charge distribution and molecular orbitals of this heterocyclic system, which can serve as a basis for predicting the electronic behavior of the sulfonyl fluoride analogue.[6]

Reaction Mechanism: Sulfur(VI) Fluoride Exchange (SuFEx)

The reaction of 5-Methylpyrimidine-2-sulfonyl fluoride with a nucleophile (Nu⁻) proceeds via a nucleophilic substitution at the sulfur atom, a process termed Sulfur(VI) Fluoride Exchange (SuFEx). The generally accepted mechanism involves the formation of a pentacoordinate intermediate or transition state.

SuFEx_Mechanism Reactants R-SO₂F + Nu⁻ TransitionState [R-SO₂(F)(Nu)]⁻ ‡ Reactants->TransitionState Nucleophilic Attack Products R-SO₂-Nu + F⁻ TransitionState->Products Fluoride Ejection

Caption: Generalized mechanism of SuFEx reaction.

The stability of the leaving group, the fluoride ion (F⁻), in aqueous environments contributes to the thermodynamic driving force of the reaction. The reactivity is highly dependent on the nucleophilicity of the attacking species and the microenvironment of the reaction.[4]

Stability and Hydrolytic Resistance

A key advantage of sulfonyl fluorides is their relative stability to hydrolysis compared to other sulfonyl halides.[5] The strong S-F bond contributes to this stability.[7] However, the stability of heteroaromatic sulfonyl fluorides can be influenced by the nature of the heterocyclic ring. For some heteroaromatic systems, decomposition pathways such as SO₂ extrusion have been observed.[8][9] While specific stability data for 5-Methylpyrimidine-2-sulfonyl fluoride is limited, its commercial availability suggests a reasonable shelf-life under appropriate storage conditions.[10]

Practical Considerations and Experimental Protocols

Synthesis of 5-Methylpyrimidine-2-sulfonyl Fluoride

Proposed Synthetic Workflow:

Synthesis_Workflow start 5-Methylpyrimidine-2-thiol step1 Oxidative Chlorination NaOCl start->step1 intermediate In situ formation of 5-Methylpyrimidine-2-sulfonyl chloride step1->intermediate step2 Chloride-Fluoride Exchange KHF₂ intermediate->step2 product 5-Methylpyrimidine-2-sulfonyl fluoride step2->product

Caption: Proposed synthetic route to the target compound.

Step-by-Step Protocol (General, to be optimized):

  • Oxidative Chlorination: To a solution of 5-methylpyrimidine-2-thiol in an appropriate solvent (e.g., acetonitrile/water), an aqueous solution of sodium hypochlorite (bleach) is added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction is monitored for the consumption of the starting material.

  • Chloride-Fluoride Exchange: Upon completion of the first step, a saturated aqueous solution of potassium bifluoride (KHF₂) is added to the reaction mixture. The reaction is then stirred at room temperature or with gentle heating until the conversion to the sulfonyl fluoride is complete.

  • Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 5-methylpyrimidine-2-sulfonyl fluoride.

Handling and Storage

5-Methylpyrimidine-2-sulfonyl fluoride is a solid at room temperature.[10] As with all sulfonyl fluorides, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is advisable to store the compound in a cool, dry place, away from moisture, to prevent potential hydrolysis.

Characterization

Standard analytical techniques can be employed for the characterization of 5-Methylpyrimidine-2-sulfonyl fluoride.

Technique Expected Observations
¹H NMR Signals corresponding to the pyrimidine ring protons and the methyl group protons.
¹³C NMR Resonances for the carbon atoms of the pyrimidine ring and the methyl group.
¹⁹F NMR A characteristic singlet for the sulfonyl fluoride group. This is a powerful tool for monitoring reactions involving this moiety.[1][3]
Mass Spectrometry The molecular ion peak corresponding to the mass of the compound.

Note: Specific spectral data can be obtained from commercial suppliers.[10]

Applications in Drug Discovery

The primary application of 5-Methylpyrimidine-2-sulfonyl fluoride in drug discovery is as an electrophilic "warhead" for the development of targeted covalent inhibitors.

Workflow for Covalent Inhibitor Development:

Drug_Discovery_Workflow A Identify Protein Target & Nucleophilic Residue B Design & Synthesize Ligand with 5-Methylpyrimidine-2-sulfonyl fluoride A->B C Biochemical & Biophysical Assays B->C D Mass Spectrometry for Covalent Adduct Confirmation C->D E Structural Biology (X-ray, Cryo-EM) C->E F Lead Optimization D->F E->F

Caption: A typical workflow for developing covalent inhibitors.

The pyrimidine core can be elaborated with various substituents to achieve high-affinity binding to the target protein. The sulfonyl fluoride moiety is positioned to react with a nearby nucleophilic amino acid residue (e.g., lysine, tyrosine), leading to the formation of a stable covalent bond. This "recognition-first" approach, where non-covalent binding precedes the covalent reaction, is crucial for achieving selectivity.[1]

Conclusion

5-Methylpyrimidine-2-sulfonyl fluoride represents a valuable and versatile tool in the modern medicinal chemist's arsenal. While direct theoretical studies on this specific molecule are still emerging, a solid understanding of its reactivity can be derived from the well-established principles of SuFEx chemistry and the behavior of related heteroaromatic sulfonyl fluorides. Its unique balance of stability and tunable reactivity, coupled with the privileged nature of the pyrimidine scaffold, positions it as a promising electrophilic warhead for the development of the next generation of targeted covalent therapeutics. Further computational and experimental investigations into its precise reaction kinetics and stability profile will undoubtedly accelerate its application in the discovery of novel medicines.

References

  • Gao, Y., et al. (2022). Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. Angewandte Chemie International Edition, 61(9), e202114769. [Link]

  • Zheng, Q., et al. (2019). SuFEx-Enabled, Agnostic Discovery of Covalent Inhibitors of Human Neutrophil Elastase. Proceedings of the National Academy of Sciences, 116(38), 18808-18814. [Link]

  • Gore, K. A., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 721-732. [Link]

  • Amblard, F., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Kelly, M. J., & Sharpless, K. B. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 52(4), 1438-1456. [Link]

  • Zhang, T., et al. (2021). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science, 12(10), 3657-3663. [Link]

  • Woźniak, K., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Jones, L. H., & Sharpless, K. B. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology, 1(1), 10-18. [Link]

  • Fadeyi, O. O., et al. (2016). Chemoselective Preparation of “Clickable” Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. ChemBioChem, 17(20), 1925-1930. [Link]

  • Sharpless, K. B. (2020). Sulfur(VI) Fluoride Exchange (SuFEx): new developments and biological applications. Grantome. [Link]

  • Toste, F. D., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1775. [Link]

  • Woźniak, K., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • Sajan, D., et al. (2016). Experimental and density functional theory study on structure, vibrational and molecular characteristics of 2-chloro-5-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine. Journal of Molecular Structure, 1108, 353-366. [Link]

Sources

A Comprehensive Spectroscopic and Analytical Guide to 5-Methylpyrimidine-2-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed spectroscopic and analytical profile of 5-Methylpyrimidine-2-sulfonyl fluoride (CAS RN: 35762-75-5), a heterocyclic compound of significant interest to researchers in drug discovery and chemical biology. Arylsulfonyl fluorides are increasingly recognized as versatile covalent probes and inhibitors, capable of forming stable covalent bonds with nucleophilic residues in proteins, thereby expanding the druggable proteome.[1][2] This document serves as an in-depth resource for scientists, offering predicted spectroscopic data based on established principles and extensive comparison with analogous structures, alongside validated experimental protocols for data acquisition. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), structured to provide both theoretical understanding and practical, field-proven insights for the unambiguous characterization of this compound.

Introduction and Significance

5-Methylpyrimidine-2-sulfonyl fluoride belongs to the class of arylsulfonyl fluorides, which have emerged as indispensable tools in modern medicinal chemistry.[1] Unlike more reactive sulfonyl chlorides, the sulfonyl fluoride moiety exhibits greater stability, particularly towards hydrolysis, while retaining the ability to react selectively with biological nucleophiles such as serine, lysine, and tyrosine residues.[1][3] This unique reactivity profile makes them ideal candidates for use as activity-based probes to map protein function and as covalent inhibitors for drug development.[3][4]

The pyrimidine scaffold is a cornerstone of medicinal chemistry, being an integral component of nucleobases and numerous therapeutic agents.[5] The combination of the pyrimidine ring with a sulfonyl fluoride functional group in 5-Methylpyrimidine-2-sulfonyl fluoride suggests its potential as a targeted covalent modifier, particularly for enzymes like kinases where a pyrimidine core can serve as a recognition element.[6]

Given that detailed experimental spectra for this specific molecule are not widely available in public literature databases[7], this guide has been developed to fill that gap. By leveraging predictive methodologies grounded in data from closely related, well-characterized compounds, we provide a robust framework for researchers to identify, verify, and utilize 5-Methylpyrimidine-2-sulfonyl fluoride in their work.

Molecular Structure:

  • IUPAC Name: 5-methylpyrimidine-2-sulfonyl fluoride

  • Molecular Formula: C₅H₅FN₂O₂S[7]

  • Monoisotopic Mass: 176.00557 Da[7]

  • SMILES: CC1=CN=C(N=C1)S(=O)(=O)F[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For a fluorine-containing compound like 5-Methylpyrimidine-2-sulfonyl fluoride, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for complete characterization. The following sections detail the predicted spectra and the rationale behind them.

Experimental Protocol: NMR Data Acquisition

This protocol outlines a standard workflow for obtaining high-resolution NMR spectra.

  • Sample Preparation: Dissolve 5-10 mg of 5-Methylpyrimidine-2-sulfonyl fluoride in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize magnetic field homogeneity.

    • Acquire a standard one-pulse ¹H spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).[8]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse sequence (e.g., zgpg30).

    • Ensure a sufficient relaxation delay for quantitative accuracy if needed.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).[8]

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Use a common external reference standard like CFCl₃ (δ 0 ppm) for chemical shift calibration.[9]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data for all spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the aromatic protons and the methyl group protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Supporting Evidence
~8.9 - 9.1Singlet (s) or narrow multiplet2HH4, H6 (Pyrimidine ring)Protons on pyrimidine and similar electron-deficient aromatic rings typically appear at very high chemical shifts. The two protons are chemically equivalent, leading to a single peak.
~2.5 - 2.7Singlet (s)3H-CH₃The methyl group is attached to an aromatic ring, placing its resonance in this typical range. For example, the methyl group in 4-methylbenzenesulfonyl fluoride appears at δ 2.49 ppm.[10]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework. Carbons directly bonded to or in close proximity to the fluorine atom will exhibit C-F coupling.

Predicted Chemical Shift (δ, ppm)Multiplicity (due to ¹JCF, ²JCF)AssignmentRationale & Supporting Evidence
~168 - 172Doublet (d)C2 (C-SO₂F)The carbon atom directly attached to the highly electronegative sulfonyl fluoride group is expected to be significantly deshielded. It will show a large coupling constant with the fluorine atom.
~158 - 162Singlet (s)C4, C6These equivalent carbons are part of the electron-deficient pyrimidine ring. Similar carbons in fused pyrimidine systems appear in this region.[5]
~130 - 135Doublet (d)C5 (C-CH₃)The chemical shift is typical for a substituted aromatic carbon. A small through-space or through-bond coupling to the fluorine atom might be observed.
~18 - 22Singlet (s)-CH₃The methyl carbon chemical shift is standard for a methyl group attached to an aromatic system. For instance, the methyl carbon in 4-methylbenzenesulfonyl fluoride is at δ 21.9 ppm.[10]
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for confirming the presence and chemical environment of the fluorine atom.[11][12]

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale & Supporting Evidence
+60 to +70Singlet (s)-SO₂F The chemical shift for aryl sulfonyl fluorides is highly characteristic and typically falls within this downfield region relative to CFCl₃. For example, 4-methylbenzenesulfonyl fluoride shows a signal at δ +66.3 ppm and benzo[d][13][14]dioxole-5-sulfonyl fluoride is at δ +66.9 ppm.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Data Acquisition
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.[8]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the IR spectrum, typically over a range of 4000-600 cm⁻¹.[10]

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale & Supporting Evidence
~3100 - 3000MediumAromatic C-H StretchTypical for C-H stretching vibrations in aromatic rings.[15]
~1600 - 1550StrongC=N/C=C StretchCharacteristic stretching vibrations for the pyrimidine ring system.
~1420 - 1380StrongS=O Asymmetric StretchSulfonyl groups exhibit two strong, characteristic stretching bands. This is the higher frequency asymmetric stretch.
~1220 - 1180StrongS=O Symmetric StretchThis is the lower frequency symmetric stretch for the sulfonyl group.[10]
~850 - 750StrongS-F StretchThe sulfur-fluorine bond stretch is a strong absorption typically found in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation patterns.

Experimental Protocol: LC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.[2]

  • Data Acquisition:

    • Infuse the sample directly or inject it onto an LC column.

    • Acquire the mass spectrum in positive ion mode to observe protonated or other adducted species.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and aid in structural confirmation.

Predicted Mass Spectrum Data

The following data is based on predictions from high-resolution mass spectrometry databases.[7]

m/z (Daltons)Ion Species
177.01285[M+H]⁺
199.00557[M+Na]⁺
194.03939[M+NH₄]⁺

Expected Fragmentation Pattern: A primary fragmentation pathway in MS/MS would likely involve the loss of the sulfonyl fluoride group or parts of it. Key expected fragment ions would include:

  • Loss of F: [M-F]⁺

  • Loss of SO₂: [M-SO₂]⁺

  • Loss of SO₂F: [M-SO₂F]⁺ (leaving the 5-methylpyrimidine cation)

Data Acquisition and Analysis Workflows

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis Dissolve Dissolve 5-10 mg in 0.6 mL CDCl₃ Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Transfer->Tune AcquireH1 Acquire ¹H Spectrum Tune->AcquireH1 AcquireC13 Acquire ¹³C{¹H} Spectrum AcquireH1->AcquireC13 AcquireF19 Acquire ¹⁹F{¹H} Spectrum AcquireC13->AcquireF19 Process Fourier Transform, Phase & Baseline Correction AcquireF19->Process Reference Reference to Solvent/Standard Process->Reference Integrate Integrate Peaks & Assign Structure Reference->Integrate

Caption: Generalized workflow for NMR data acquisition and analysis.

Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Prep Prepare Dilute Solution (e.g., 1 µg/mL in ACN) Inject Inject into LC System Prep->Inject Ionize Electrospray Ionization (ESI+) Inject->Ionize AnalyzeMS1 MS1 Scan (Detect [M+H]⁺) Ionize->AnalyzeMS1 AnalyzeMS2 Tandem MS (MS/MS) (Fragmentation) AnalyzeMS1->AnalyzeMS2 Process Process Spectra AnalyzeMS2->Process Identify Identify Molecular Ion & Fragments Process->Identify Confirm Confirm Structure Identify->Confirm

Caption: Workflow for structural confirmation via LC-MS/MS.

References

  • Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic. (n.d.). Supporting Information.
  • 5-methylpyrimidine-2-sulfonyl fluoride (C5H5FN2O2S). (n.d.). PubChemLite. Retrieved from [Link]

  • ¹H-NMR and ¹³C-NMR spectra of 5-FA. (a) ¹H-NMR spectrum of 5-FA (600...). (n.d.). ResearchGate. Retrieved from [Link]

  • One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Choi, Y. S. (n.d.). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor. University of Idaho. Retrieved from [Link]

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. (2018). PubMed. Retrieved from [Link]

  • Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. Retrieved from [Link]

  • ¹⁹F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. (2021). MDPI. Retrieved from [Link]

  • Fluorine NMR. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • ¹⁹Flourine NMR. (n.d.). University of Ottawa. Retrieved from [Link]

  • Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells. (n.d.). PubMed. Retrieved from [Link]

  • 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D ¹⁹F NMR spectroscopy. (2009). PMC. Retrieved from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. (2024). ResearchGate. Retrieved from [Link]

  • Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. (2013). PubMed. Retrieved from [Link]

  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. (n.d.). PMC. Retrieved from [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022). MDPI. Retrieved from [Link]

  • RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents. (2025). MDPI. Retrieved from [Link]

  • ¹³C NMR Spectrum (PHY0176619). (n.d.). PhytoBank. Retrieved from [Link]

  • (A) Sulfonyl fluoride probes derived from a pyrimidine 2-aminopyrazole... (n.d.). ResearchGate. Retrieved from [Link]

  • Desmethyl SuFEx-IT: SO₂F₂-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. (2024). Forschungszentrum Jülich. Retrieved from [Link]

  • IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. (n.d.). PMC. Retrieved from [Link]

  • Cryogenic infrared spectroscopy reveals remarkably short NH+⋯F hydrogen bonds in fluorinated phenylalanines. (2023). Fritz Haber Institute. Retrieved from [Link]

  • Infrared spectra (Py-IR) of the sol–gel nanoscopic MgF₂ samples. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Unlocking the Potential of 5-Methylpyrimidine-2-sulfonyl Fluoride: A Guide to its Application in Covalent Probe Development and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document serves as a technical guide for researchers exploring the utility of 5-Methylpyrimidine-2-sulfonyl fluoride. We will dissect the molecule's core reactivity, propose key research applications, and provide validated, step-by-step protocols to empower your experimental design. The narrative is grounded in the principles of covalent drug discovery and chemical biology, aiming to provide not just methods, but a foundational understanding of why and when to deploy this versatile chemical tool.

Strategic Overview: The Case for a Privileged Covalent Scaffold

The pursuit of highly selective and potent therapeutics has led to a renaissance in the field of targeted covalent inhibitors.[1] Unlike their reversible counterparts, covalent inhibitors form a stable bond with their protein target, offering advantages such as prolonged pharmacodynamic effects and improved potency.[2] Within the arsenal of electrophilic "warheads" used to achieve this, sulfonyl fluorides (SFs) have emerged as a uniquely versatile class.[3]

SFs possess a finely tuned reactivity, remaining stable in aqueous biological media while being capable of reacting with a broader range of nucleophilic amino acid residues beyond the commonly targeted cysteine.[3][4] This includes serine, threonine, lysine, and tyrosine, significantly expanding the "targetable" proteome.[3][4]

5-Methylpyrimidine-2-sulfonyl fluoride is a compound of particular interest. It combines the privileged SF warhead with a pyrimidine recognition element. Pyrimidine scaffolds are ubiquitous in medicinal chemistry, notably as hinge-binding motifs in numerous approved kinase inhibitors.[5] This guide posits that the fusion of these two moieties provides a powerful starting point for developing novel chemical probes and covalent inhibitors.

Core Reactivity and Mechanistic Principles

The utility of 5-Methylpyrimidine-2-sulfonyl fluoride is predicated on the electrophilicity of the sulfur(VI) center. The reaction proceeds via a nucleophilic attack from an amino acid side chain on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a highly stable sulfonamide (with lysine) or sulfonate ester (with serine, threonine, or tyrosine). This process is known as Sulfur(VI) Fluoride Exchange (SuFEx).[6]

Mechanism_of_Action reagents 5-Methylpyrimidine-SO₂F + Protein-Nu-H transition_state Transition State (Nucleophilic Attack) reagents->transition_state Recognition & Proximity product Protein-Nu-SO₂-5-Methylpyrimidine + HF transition_state->product Covalent Bond Formation

Caption: Covalent modification via nucleophilic attack on the sulfonyl fluoride moiety.

The reactivity is "context-dependent," meaning the reaction is significantly accelerated when the molecule is held in proximity to a nucleophile within a protein's binding pocket.[7] The binding affinity of the pyrimidine scaffold for the target protein creates a high effective molarity, driving the covalent reaction forward even with less-reactive nucleophiles.[7] The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the sulfur center, while the 5-methyl group can provide beneficial steric interactions or modulate electronic properties.

Potential Research Area 1: Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technology that uses chemical probes to assess the functional state of enzymes directly in native biological systems.[8] 5-Methylpyrimidine-2-sulfonyl fluoride is an ideal scaffold for creating ABPP probes to profile enzyme families that utilize nucleophilic residues, such as serine hydrolases or certain kinases.[9][10]

Experimental Rationale

The goal is to design a derivative of 5-Methylpyrimidine-2-sulfonyl fluoride that incorporates a reporter tag (e.g., biotin for enrichment) or a bioorthogonal handle (e.g., an alkyne or azide for "click" chemistry).[11][12] This probe is incubated with a complex proteome (like a cell lysate). The probe will covalently label its protein targets. Tagged proteins can then be enriched and identified via mass spectrometry, revealing the targets of the parent scaffold.

Workflow: Target Identification using a "Clickable" Probe

ABPP_Workflow cluster_labeling Step 1: Proteome Labeling cluster_click Step 2: Bioorthogonal Ligation cluster_analysis Step 3: Analysis proteome Cell Lysate incubation Incubation (Covalent Labeling) proteome->incubation probe Alkyne-tagged 5-Me-Pyr-SO₂F Probe probe->incubation click_rxn CuAAC 'Click' Reaction incubation->click_rxn reporter Azide-Biotin Tag reporter->click_rxn enrich Streptavidin Enrichment click_rxn->enrich digest On-bead Tryptic Digest enrich->digest ms LC-MS/MS Analysis digest->ms identify Target Protein Identification ms->identify

Caption: ABPP workflow for identifying protein targets using a clickable probe.

Protocol: Proteome Labeling and Click Reaction

This protocol is a self-validating system; successful enrichment and identification of known targets for similar scaffolds would validate the probe's utility.

  • Proteome Preparation: Prepare a cell lysate at a concentration of 1-2 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Probe Labeling:

    • Treat 100 µL of the cell lysate with the alkyne-tagged 5-Methylpyrimidine-2-sulfonyl fluoride probe (final concentration 1-10 µM).

    • As a negative control, treat a separate aliquot with DMSO vehicle.

    • Incubate all samples for 1 hour at 37 °C.

  • Click Chemistry Reagent Preparation:

    • Prepare a "click mix" containing:

      • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final)

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (100 µM final)

      • Azide-biotin tag (100 µM final)

      • Copper(II) sulfate (1 mM final)

  • Bioorthogonal Ligation:

    • Add the click mix to the labeled proteomes.

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Protein Precipitation: Precipitate the proteins (e.g., with methanol/chloroform) to remove excess reagents.

  • Enrichment and Mass Spectrometry: Resuspend the protein pellet in a buffer containing SDS, enrich the biotinylated proteins using streptavidin-agarose beads, and proceed with on-bead digestion and LC-MS/MS analysis as per established proteomics workflows.

Potential Research Area 2: Targeted Covalent Kinase Inhibition

Given the prevalence of the pyrimidine scaffold in kinase inhibitors, a primary application for 5-Methylpyrimidine-2-sulfonyl fluoride is the development of targeted covalent kinase inhibitors.[5] Many kinases have a conserved lysine in the ATP-binding pocket that is crucial for catalysis and can be targeted by SF probes.[5]

Experimental Rationale

The strategy involves first confirming that 5-Methylpyrimidine-2-sulfonyl fluoride can inhibit a target kinase and then verifying that the inhibition is covalent and time-dependent. This is achieved through kinetic assays and "washout" experiments.

Table 1: Expected Kinetic Data for Covalent vs. Reversible Inhibitors

ParameterReversible InhibitorCovalent InhibitorRationale
Pre-incubation Effect IC₅₀ is constantIC₅₀ decreases with timeCovalent bond formation is time-dependent.
Inhibition after Dialysis Activity is restoredActivity is not restoredCovalent bond is stable and not removed by dialysis.
Protocol: Determining Covalent Inhibition of a Target Kinase
  • Reagent Preparation:

    • Prepare a 10 mM stock of 5-Methylpyrimidine-2-sulfonyl fluoride in DMSO.

    • Prepare a 2X stock of the target kinase in kinase assay buffer.

    • Prepare a 2X stock of the kinase substrate (e.g., a peptide) and ATP in the same buffer.

  • Time-Dependent IC₅₀ Assay:

    • Create serial dilutions of the inhibitor.

    • In a multi-well plate, mix the kinase with each inhibitor concentration or DMSO (control).

    • Incubate these mixtures for different pre-incubation times (e.g., 15 min, 60 min, 120 min) at room temperature.

    • Initiate the kinase reaction by adding the substrate/ATP mix.

    • Allow the reaction to proceed for a set time (e.g., 30 min).

    • Stop the reaction and quantify product formation (e.g., using a phosphospecific antibody or luminescence-based ATP detection kit).

    • Calculate IC₅₀ values for each pre-incubation time point. A leftward shift in the IC₅₀ curve with increased time indicates covalent inhibition.

  • Washout/Dialysis Experiment (Causality Test):

    • Incubate the kinase with a high concentration of the inhibitor (e.g., 10x IC₅₀) and a DMSO control for 2 hours.

    • Remove the unbound inhibitor by dialysis or using a desalting column.

    • Measure the residual activity of the kinase compared to the DMSO-treated control. If inhibition is maintained after washout, it confirms a covalent mechanism.

Conclusion and Future Directions

5-Methylpyrimidine-2-sulfonyl fluoride is more than just another reagent; it is a strategic starting point for innovation in chemical biology and drug discovery. Its combination of a privileged recognition element and a versatile covalent warhead provides a direct path to developing potent and selective probes and inhibitors. The experimental frameworks provided here offer robust, self-validating systems for exploring its potential against kinases, hydrolases, and other enzyme classes. Future work should focus on synthesizing derivatives for ABPP and performing proteome-wide screens to uncover novel, biologically significant targets, thereby expanding the druggable proteome.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride in Activity-Based Protein Profiling. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOzwOWPXH8riNL8nhmHbZ0lu_P6UpLys1Ol4YElXaDOLXC1wiZ-vZwr75hfJAm39hEb5131puyG9ybwLPt_zD5ZuGy6Bj9Dv_6ELcJHqGaR4KY4N-qPHD5g2VUbaIym1DRfYvLIHZk1MXbhfRMD0uG7khAStT7oVA78DPfft0BkS_vFvAVjUc_fFvq7sL6q6sh8dYo77tUC1uSH19K0HZrSK4iD4R-37hLKtiClTEu-9ziMlKT0XVbotfxZllnkmn1NJMULckgdg==]
  • Narayan, M., & Bogyo, M. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8MISs8pltK2gk0udj3lMtdMf0U51eHPc-kAMSnTjYiUCfVbXdyngs1noaPYpDy_SF_eMcENvZWmgXVeYvbdnLoWHCy_BWLzYgR_Gz2E27BDM3kjJyug3rup0c4wX_pq_FsphI]
  • Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. MDPI. [https://vertexaisearch.cloud.google.
  • Benns, H. J., O'Neill, A. J., & Spilling, C. D. (2021). Activity-based protein profiling: A graphical review. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0SieiOFSp93R7njFHVI9cFfgnullQWaLFqq31kK1hT0EBh3l1SDX8Sec-75itpdv3mN5FrXKXXWIUs260UvHCW_Lb3L1NDe9HSYQafLBRwfq901iyGOrc8aq-LDL_I9KEpn_-Ec-tw2NZfduK]
  • Wang, Y., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science (RSC Publishing). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtHyU-bTI6gf-gSedWq9ljXqVfmQiDP8YdJ2NEkADKuzX9w8Y0rDh0JvgQZ95aWOOWBAuR9ZStMMeI7aoCixFryTAi4vuo_MVMM4c1GIj55COyeOYtucUY7_Pbxk6HkXOtwySgL_642sgCJMQwGpVbcDlwHOWQVvON]
  • Gadd, M. S., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfQ1RW4obhjyxEel3bwUs6Me1IdRb9Jq-SOoZhtnuhwLWFjdw31B1EcuDXaj6siOms8qwcZlZ4fEqw429JSVtN9BBYpSjWF7CsD1DtVAaUjN8kT0KZVBjG7e-ze2GOZRoEQqkO1Vwq1_b1a9H]
  • Zhang, T., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGropMcoxLs6LLxTkApnIYoY1soDdp63sYoMHt_9XXa_Bv1CrXcdCGjfQnMBAssCUadxaGp-E4Um0J3OeoGk4gbaSwuKL1D7y4LfxIOo2m515J2XaUdD3E8e8-sZbcOaA9YoNSp1OIBC73pj9dS6KC5drcdrbLUttviPs0TZjIuOu5i_yBi7cnOUorx-kwn6Z-F6sT25DA_RlLKeYen5hKgpT4dWQSvCy7VZBzlff1-z1aIz7rmpxI6lvJCi4J29dU9MXubfnk=]
  • American Chemical Society. (n.d.). Sulfuryl fluoride capture and delivery enabled by metal-organic frameworks for synthesis of potential pharmaceuticals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTRLYiDaak9Xpf_VNlcyygz7fkN1408ETIzZVjZdWyeNzOyaw19U_bdvSdkfcVYDyWWhBehnCxh9d6jRYKaRI1lukJABPR2LoaHRrJUUorFp5o95oMMdvvmb4DWuWRaYdM81OwkylqIwQ_gT9A99hRemjDpt57PDOiiK7kBzFXRC23T19t_imIfzhTgeBTBNdb1pbnghcNo8qWIpjoXnSKyIz55sY9XtgfyiJWVEvH4p_Pn3tfkTSSlU3T0FisIQY0RM2TO87si-rlTVB2JvbG0e2A3ZPYpQo=]
  • Gadd, M. S., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYJcwQxtGYoqZFKBYMJMnd7X4c_Y0ikEIXXTTSq9_1-HPzv9zZAumqz_C2jIxkMg-K5bCQIgCxWRAd40hsqsDbnxCu4gGuSotCUY8DI1fOAlfF7OmMnijhdHCApjMUqnEGQq2ivs7x8Zn_N7mpwmfS0Yy6xN6BzNeaCMpl]
  • Jones, L. H., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_thN6VKW8kHSls9J-ajsnTOOZbOQlXkDx2n1Y0jMX_ofYawZky_Fy_3NbwDhJxh68EmMMfhjQmBBGV7dWrpU8zQyRrj7suIZUMXucyOQdU2tELo_WrKwRsuj6Bw-TJxTZFT88TaqJMNovEdg=]
  • Various Authors. (2025). Applications of Sulfonyl Fluorides. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbBoYUX6mExFyzOFS9iyBJ3_4O9_a3k4DyUskXvhSwQPGos7yz4q81bcUPRUcZN0FqiL_UIigp_IZEbphyhHKWy4dTLxXo4zooXU31t1j4Tbg-fbvFxFmllQiZdfsAbDEx7YHhHMwwXoEZ3xgmADqbt9Lot4ys2WgkoLY0t80mJg8f6gCTVFAd1bh4-ZzkZUQ=]
  • Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJqGq3Y__ewECTRkPigG7xpW8ddw2IfKqrBB45KQ0RNyUEzlt09NwfG8_RAcL7JzlxuAvTK8mW_bPemTBlkcV7zp8r1Ta_oNXO37BmdQKTe4mNgMqVirAvZ1CBArI8EucB9Fn9Q-qutf0kdfmlrrBuGTEuyDLBa2jLEDYUAqPgxnXvoOTmn2u-MH0BrNZVYr2N003r_88ackC0_hHkazicW3a1fzegKTTIDt62CI8HXIGxnv5CVrlYkeqdu27PZkbDJjyuPqw=]
  • Jones, L. H. (n.d.). Advances in sulfonyl exchange chemical biology: expanding druggable target space. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtPHFnoqkZLR1f8M995gBGeH0-AYJK-uGUQMKAMDKWmamNTZn4SDzZutFq8RE2FivcreJDQhqO5eGAeDXTCfAW71yDx_NOsN428RQ3EEjNW06E_9QHgQgaGdDz0PD20_GFxB5OhYFC0HmNys3pj1dM23CZ_1DxI6TGpFqV]
  • PubChemLite. (n.d.). 5-methylpyrimidine-2-sulfonyl fluoride (C5H5FN2O2S). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6vHVqF6n4_rp-KbUiC1Y-5EAifeTfUpQLkPWRvxh1WD4ZGl_FroAAOCj2otmY-ipE1q5chQoi3vzomgp3B9pRTI65KGTbLxTT8cj3KsZqX3xnNm3b3G5fkJd7qTBA48BeNYyYcYH_50O6QZGZLQ==]
  • Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKyFuwkte7B5TB_rM91fCOz_Wx761_86Ke9wClr3PIc_lQS1dsJQDNjwZIdYP1wYHFhpOuK-4aAkfX1h3jMBPoPjq1GxM9MVEG-XxA0Fgzy7t4bc04DlVcgGqLnygIpNTGDcYj]
  • Sigma-Aldrich. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzs1v7aTKxVJk8eYUwMBhzw3k4Vr1-mD7-OvO6PVVk9OXf5KXH6Qf72BafxoUrh4qEzp4vspXujsGDrvyFMdCYS4Nicku--4QuxcDSWiznP8t4_pvmgdA-OX7FDfEkRgxkd0LbFkMKSJiFGpJthdjrpY1CpmK00CaUn0W7ecK2i-owgBeiCugmcvN0k81MgdoevUWMHUcFazPbNf0HvBbvJOaE3JhOQflAMckWwoKi90PFp1xP0lJgQamwttomdT4btMYi]
  • Qin, H.-L., & Sun, J. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgkg2d-mtN1wKJEd1USSu4RTMZjhjXloPymyNWq8Pmw_nYmq9RjIyymNRgnUt80uKweBbELcE1oDLrlFjAUfeHGCagSIIwi-bqHgcjFACXvM-ihc3gYP2IzG6BW99yfRGYfkb9RoB_WnDiPCE=]
  • El-Fakih, H., et al. (n.d.). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSdEhLgyyiJv9LTfDHWzpjAqrZcwhzXpS21s7PNWDsHkefozC_uTB24FRG8cT1VmTXnZL9L1O6J7pA8bBtaccIAdJothtI4CGCUvwwgMxOUTptwjvZjmNuSFyD1Ka7CuIGmOrp]
  • Various Authors. (n.d.). Covalent inhibitors containing sulfonyl fluoride moieties. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1JYAFg35MugXtASYVOXlhEQL3hWmvV83ZixdZy0ATSTSy_QVmCV6T_z5j7GAYPIVjakjOyUzhwqCbiHNJQRNznaUyyRwE_GrREjQrAYpLrG8vEu8hpIZQLIOVNXbTCsi92NiRsdngx4FeNMEm5efh689fpn8r1c6167bGIlhjTA1xd7tRlBEczmr_ex95siP9yEzSUcOnXqrdF0Vu0IyxAd5VNRJXUQ==]
  • Am Ende, C. W., et al. (2026). Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiKbPcDsHylkjCOX-Ljc0eNCcQdINVZ91kIXg5Jic9b2HL1IeO9YR934KLQz8x-QMxYxoLcOhIiB4zVbCRQhBJ0MKmETFEiBPBQ72Mh9qgXrHFJPDMHffVaUGoZmEvh5fm_Fj2ZdnIloypw92M]
  • Lebraud, H., et al. (n.d.). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSW8qZWi53HmBSfn1oYmc0iTs2k1cOfUfMbvAoWc2XCAIm8ug2rt2zqMKQ5RatktQ0gNatC2Ozd2HG2eGRSdGdQJgPvj1Yqjd-SY81HtJWbsVXVG-3AIcfgZi3KQjlQyHfy7kW3BkQiTGl93CM]
  • BLD Pharm. (n.d.). 35762-75-5|5-Methylpyrimidine-2-sulfonyl fluoride. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9_QU6iQj-w0yT-T41zYZsy76s6VTQl2kmV2r8BHgGV_YrkvnnwAWH3cXual1BHHrMEn7b-RWYmM0ZymdbMRQUoG0oUA6-k16UDtbOJLSImRb7v75p464zeqz3i57yIPeYMzMZojTGz7yoE3E=]
  • Guezguez, R. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEMR8y8Elt1Fr8EbkYfujVaF1kykzMFhpIxIkaFRtXp7hVpF5W0-ml0wPf4czx7AVGMA1IcoQzZcht-DP6D7HzAY82xa0KQQZueFHL96QXNbJ3FZPfzdPVIvkgi_R_UNTZeQ==]
  • WuXi RCS. (2024). How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2Rys_oeqr6Qd6k60yUvJHCngYRhB3sFa7mU4S77Gtm0zMjb-TFdxwYBE6eIlirsj673bptU5eJIbBzjv14laIsMdzL2orsTRh3sfbw_y5q4YsHsfCyX7ysyTj6CqPY_8oT_LnqTSL5Ld2xImkTSe5ozWEZfyU59MngH5TSd62CWo0vHveoKdtw-Dv6PFhbGzyrCUWbeTxYgJrdedOESmB47-YbXL8sW7pLsmcaO7JT633yJ0yq7Tlg_H0X8jm16Zl-FV8xUx92-zhd51wIai7Ygv6vrZ1PTCKKKrexgFNvRrA1GXEdBps]
  • Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHmaP-brkgt4zu-gsCQy9IEFGDu7lLFaga85SLbtljBpwNAGQ6n4wrOCqTOGPGUxyFo5CEI8R65ELcNbHPWbIMoSgOL_FqV8zDzOPSUHFuHKCbUp0qIL7YBMeYZ5-s4weke5DU-39KEkdzQOw=]
  • Sharpless, K. B. (2014). Editorial Briefing New click chemistry reaction: sulfur fluoride exchange. AccessScience. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM49tJcWBYrDpaSpUmWze2T_g9Mw68UkJloV092gTyBy6jCxsU5Mwj4oXV2FGkU9l1cVyFBuvGVI8nbWuRwaay1zlyMn5W2GEXRFhry9OsFhTO--Er39uo3RAE_BjilgcoZB8eoGDkbrwbVd_aRxICdFSeLA==]

Sources

5-Methylpyrimidine-2-sulfonyl fluoride and its role in SuFEx chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The 5-Methylpyrimidine-2-sulfonyl Fluoride Hub: Engineering Reactivity in SuFEx Chemistry and Late-Stage Functionalization

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally reshaped the landscape of click chemistry, bioconjugation, and materials science[1]. While standard phenylsulfonyl fluorides offer excellent physiological stability, their relatively low electrophilicity often requires harsh conditions or highly reactive nucleophiles to achieve quantitative conversion. Enter 5-methylpyrimidine-2-sulfonyl fluoride (CAS 35762-75-5) —a highly engineered, electron-deficient heteroaryl sulfonyl fluoride. By leveraging the electron-withdrawing nature of the pyrimidine core, this reagent acts as a "spring-loaded" electrophile that accelerates SuFEx coupling while maintaining the hallmark stability of the S(VI)-F bond[2]. This whitepaper dissects the chemical logic, synthetic protocols, and next-generation applications of this privileged scaffold.

The Chemical Logic of Heteroaryl Sulfonyl Fluorides

The power of SuFEx chemistry lies in the unique orthogonal reactivity of the S(VI)-F bond. Unlike sulfonyl chlorides, which are prone to rapid hydrolysis and unselective nucleophilic attack, sulfonyl fluorides are virtually inert to water, oxygen, and most biological nucleophiles at neutral pH[1]. This stability allows them to circulate in complex biological systems until they are selectively activated by a specific microenvironment or catalyst[2].

The 5-methylpyrimidine-2-sulfonyl fluoride scaffold offers a distinct advantage over simple aryl variants. The two nitrogen atoms in the pyrimidine ring exert a strong inductive and mesomeric electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the sulfur center. This renders the S(VI) atom highly susceptible to nucleophilic attack by phenols, amines, and even carbon pronucleophiles once catalytically activated[3]. Furthermore, the 5-methyl group provides a critical steric and lipophilic tuning knob, optimizing the molecule's physicochemical profile for drug discovery applications[4].

Table 1: Physicochemical Profile of 5-Methylpyrimidine-2-sulfonyl Fluoride[4]
PropertyValueImplication for Drug Design & Synthesis
Molecular Weight 176.17 g/mol Highly atom-efficient warhead for fragment-based design.
XLogP3 1.52Optimal lipophilicity for membrane permeability and solubility.
Topological Polar Surface Area 68.3 ŲExcellent profile for small molecule bioconjugates.
S-F Bond Energy ~90 kcal/molEnsures high physiological stability until targeted activation.

Mechanistic Pathways of SuFEx Activation

The SuFEx reaction is not a simple SN2 process; it proceeds via a pentacoordinate S(VI) transition state. When activated by a strong, non-nucleophilic base (such as DBU or BEMP), the incoming nucleophile attacks the sulfur center. The electron-deficient pyrimidine ring stabilizes the accumulation of negative charge in the transition state, drastically accelerating the expulsion of the fluoride leaving group to form a stable sulfonate or sulfonamide[5].

G A 5-Methylpyrimidine-2-sulfonyl fluoride (Stable S-F Bond) D Pentacoordinate S(VI) Transition State (LUMO Lowering) A->D B Nucleophile (Phenol/Amine) B->D C Catalyst Activation (e.g., DBU, BEMP) C->D Activates S-F E Stable Sulfonate/Sulfonamide (S-O / S-N Bond) D->E Fluoride Elimination

Figure 1: SuFEx activation pathway and pentacoordinate S(VI) transition state dynamics.

Self-Validating Synthetic Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is governed by strict chemical causality.

Protocol 1: De Novo Synthesis via Biphasic Oxidative Chlorination/Fluorination

Heteroaromatic sulfonyl chlorides are notoriously unstable and will hydrolyze to sulfonic acids within minutes. To bypass this, we adapt a biphasic oxidative fluorination strategy[6].

  • Reagents: 5-Methylpyrimidine-2-thiol (1.0 eq), KHF₂ (10.0 eq), Bu₄NHSO₄ (1.0 eq), NaOCl (aq, 6%, 3.6 eq).

  • Solvent: CH₂Cl₂ / H₂O (1:1 v/v).

  • Causality & Execution:

    • Phase Setup: Suspend the thiol, KHF₂, and the phase-transfer catalyst (Bu₄NHSO₄) in the biphasic solvent system and cool to -5 °C. Causality: The low temperature is critical to suppress the thermal degradation of the transient sulfonyl chloride.

    • Oxidation: Add cold NaOCl dropwise under vigorous stirring. Causality: NaOCl generates electrophilic chlorine in situ, avoiding toxic Cl₂ gas. Vigorous stirring maximizes the interfacial surface area, allowing Bu₄NHSO₄ to rapidly shuttle HF₂⁻ into the organic layer to trap the sulfonyl chloride before it hydrolyzes.

    • Self-Validation: Monitor the internal temperature; an exotherm >0 °C indicates runaway oxidation and potential hydrolysis. Upon completion, TLC (Hexanes/EtOAc) will reveal a highly UV-active, non-polar spot. The success of the reaction is definitively confirmed by ¹⁹F NMR, which will display a sharp singlet near +55 ppm (relative to CFCl₃).

Protocol 2: SuFEx Bioconjugation with Phenolic Payloads
  • Reagents: 5-Methylpyrimidine-2-sulfonyl fluoride (1.0 eq), Phenol derivative (1.1 eq), DBU (0.2 eq).

  • Solvent: Acetonitrile (MeCN).

  • Causality & Execution:

    • Dissolve the reagents in dry MeCN at room temperature. Causality: MeCN effectively solubilizes the polar transition state.

    • Add DBU in one portion. Causality: DBU serves a dual purpose—it deprotonates the phenol to generate a highly reactive phenoxide, and it can act as a nucleophilic catalyst to transiently activate the S(VI) center[5].

    • Self-Validation: The reaction is typically complete within 2 hours. Analytical validation is achieved via ¹⁹F NMR; the complete disappearance of the S-F signal guarantees total conversion to the sulfonate.

Advanced Paradigms: Desulfonylative Fluorination

Beyond traditional SuFEx bioconjugation, electron-deficient heteroaryl sulfonyl fluorides have recently unlocked a groundbreaking methodology in synthetic chemistry: Pd-Catalyzed Desulfonylative Fluorination [7].

Historically, synthesizing C(sp²)-F bonds required harsh, basic, and insoluble metal fluoride salts (e.g., CsF, AgF), which severely limited functional group tolerance. Recent advancements demonstrate that pyrimidine-2-sulfonyl fluorides can serve as their own intramolecular fluoride source[7].

Because the pyrimidine ring withdraws electron density, the C–S bond is lengthened and weakened, making it highly susceptible to oxidative addition by a Pd(0) catalyst. Following the extrusion of SO₂ gas (which thermodynamically drives the reaction), the intermediate undergoes reductive elimination to form a pristine C(sp²)-F bond[7].

G A Ar-SO2F (5-Methylpyrimidine-2-sulfonyl fluoride) C Oxidative Addition [Pd(II)(Ar)(SO2F)] A->C B Pd(0) Catalyst + Phosphine Ligand B->C Initiation D SO2 Extrusion (Desulfonylation) C->D Thermal Activation E Reductive Elimination (C-F Bond Formation) D->E Intramolecular F-Transfer E->B Catalyst Regeneration F Ar-F Product (2-Fluoro-5-methylpyrimidine) E->F

Figure 2: Catalytic cycle for Pd-mediated desulfonylative fluorination of ArSO2F.

Table 2: Reactivity Matrix - Heteroaryl vs. Aryl Sulfonyl Fluorides
Scaffold TypeElectrophilicityUncatalyzed Hydrolysis (pH 7.4)Desulfonylative Fluorination Capacity
Phenylsulfonyl Fluoride LowStable (> 1 month)Poor (Strong C-S bond)
Pyrimidine-2-sulfonyl Fluoride High (LUMO lowered)Stable (Days to Weeks)Excellent (Extrudes SO₂)[7]
5-Methylpyrimidine-2-sulfonyl Fluoride High (Sterically tuned)Stable (Days to Weeks)Excellent (High Yield)

Conclusion

5-Methylpyrimidine-2-sulfonyl fluoride is far more than a simple chemical building block; it is a precisely engineered hub for SuFEx chemistry. By balancing the extreme physiological stability of the S(VI)-F bond with the heightened electrophilicity of the pyrimidine core, it enables rapid, chemoselective bioconjugation. Furthermore, its ability to undergo traceless desulfonylative fluorination positions it at the cutting edge of late-stage functionalization (LSF) in modern drug discovery. For application scientists and medicinal chemists, integrating this spring-loaded electrophile into synthetic pipelines offers a robust, self-validating pathway to complex molecular architectures.

References

Sources

Methodological & Application

Application Note: Precision Synthesis of 5-Methylpyrimidine-2-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of 5-Methylpyrimidine-2-sulfonyl fluoride (CAS: 35762-75-5), a high-value electrophile for Sulfur-Fluoride Exchange (SuFEx) click chemistry and serine protease inhibition.

Scientific Rationale: Synthesizing sulfonyl halides at the C2 position of pyrimidines is chemically precarious due to the electron-deficient nature of the 1,3-diazine ring, which renders the intermediate sulfonyl chloride highly susceptible to hydrolytic decomposition. This protocol utilizes a biphasic oxidative fluorination strategy (modified Hallstrom-Wright method) that generates the sulfonyl chloride in situ at low temperature in the presence of a bifluoride source. This kinetic trapping ensures the formation of the stable sulfonyl fluoride before hydrolysis can occur.

Strategic Retrosynthesis & Mechanism

The synthesis bypasses the isolation of the unstable sulfonyl chloride. Instead, we employ a "one-pot" oxidation of 5-methylpyrimidine-2-thiol using sodium hypochlorite (NaOCl) in the presence of potassium bifluoride (KHF


).
Reaction Pathway[1][2][3][4][5][6]
  • Oxidative Chlorination: The thiol is oxidized by hypochlorite to the sulfonyl chloride intermediate.[1][2][3][4]

  • Halogen Exchange (Halex): The abundant fluoride ions (from KHF

    
    ) rapidly displace the chloride. The bifluoride anion (HF
    
    
    
    ) acts as a superior nucleophile and buffer compared to neutral fluoride sources in aqueous media.
Mechanistic Diagram

SynthesisMechanism Thiol 5-Methylpyrimidine-2-thiol (Precursor) Inter [Sulfonyl Chloride Intermediate] (Transient/Unstable) Thiol->Inter Oxidative Chlorination Product 5-Methylpyrimidine-2-sulfonyl Fluoride (Stable Target) Inter->Product Fast F- Exchange Decomp Sulfonic Acid (Hydrolysis Byproduct) Inter->Decomp Slow Hydrolysis (If T > 0°C) Oxidant NaOCl (3.5 eq) < 0°C Fluoride KHF2 (sat. aq) In Situ Trap

Caption: Kinetic trapping of the transient sulfonyl chloride prevents hydrolysis, yielding the stable sulfonyl fluoride.

Experimental Protocol

Reagents & Equipment
ReagentEquiv.[1][2][4][5][6][7]RoleCritical Specification
5-Methylpyrimidine-2-thiol 1.0SubstratePurity >95%; Dry powder.
KHF

(Potassium Bifluoride)
4.0 - 5.0F- SourceWarning: Corrosive. Use plastic/Teflon spatula.
NaOCl (Bleach) 3.5 - 4.0OxidantCommercial 10-13% solution. Titrate before use.
Acetonitrile (MeCN) SolventCo-solventHPLC Grade.
Water SolventSolventDeionized.

Equipment:

  • Jacketed glass reactor or round-bottom flask with ice/salt bath.

  • Overhead stirrer (magnetic stirring is insufficient for the slurry).

  • Internal temperature probe (Thermocouple).

  • Plastic/Teflon-coated labware (Glass is acceptable for short exposure to KHF

    
    , but avoid long-term storage).
    
Step-by-Step Procedure
Step 1: Preparation of the Biphasic Mixture
  • In a fume hood, charge the reaction vessel with 5-methylpyrimidine-2-thiol (10 mmol, 1.26 g).

  • Add Acetonitrile (20 mL) and stir to suspend.

  • In a separate plastic beaker, dissolve KHF

    
      (50 mmol, 3.9 g) in Deionized Water  (20 mL). Note: Dissolution is endothermic.
    
  • Add the aqueous KHF

    
     solution to the acetonitrile suspension. The mixture will likely be a slurry.
    
  • Cooling: Immerse the flask in an ice/brine bath. Cool the internal temperature to -5°C to 0°C .

Step 2: Controlled Oxidation (The Critical Step)
  • Load the NaOCl solution (approx. 35-40 mmol) into a pressure-equalizing dropping funnel.

  • Add the NaOCl dropwise over 20–30 minutes.

    • Critical Checkpoint: Monitor internal temperature rigorously. Do NOT allow T > 5°C. The oxidation is highly exothermic.

    • Observation: The slurry will thin out and color may change (often to pale yellow/orange) as the sulfonyl chloride forms and immediately converts to the fluoride.

  • After addition is complete, stir at 0°C for an additional 30–60 minutes.

Step 3: Work-up & Purification
  • Quench: Dilute the reaction mixture with cold water (50 mL) and extract immediately with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x 30 mL).

  • Wash: Wash the combined organic layers with:

    • Water (1 x 30 mL)

    • Saturated NaHCO

      
       (1 x 30 mL) – Neutralizes trace HF/HCl.
      
    • Brine (1 x 30 mL)

  • Dry: Dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure (keep bath temp < 35°C).
    
  • Purification: The crude product is often >90% pure. If necessary, purify via flash chromatography (SiO

    
    ) using a gradient of Hexanes/EtOAc (0-30%).
    
    • Stability Note: Do not store on silica for extended periods.

Quality Control & Characterization

Self-Validating the Synthesis:

  • TLC: The sulfonyl fluoride is significantly less polar than the starting thiol. (Eluent: 20% EtOAc/Hexane).

  • 
    F NMR:  This is the definitive check.
    
    • Signal: Look for a singlet around +60 to +65 ppm (relative to CFCl

      
      ).
      
    • Impurity Check: Absence of peaks at -120 ppm (free F-) or other sulfonyl species.

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       8.80 (s, 2H, Pyrimidine H-4,6).
      
    • 
       2.50 (s, 3H, Methyl).
      
    • Note: The H-4,6 protons will be desheilded compared to the thiol due to the electron-withdrawing sulfonyl group.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Sulfonic Acid formed Temperature too high during NaOCl addition.Ensure T < 5°C. Increase stir rate to improve biphasic mixing.
Starting Material remains Inactive Bleach (NaOCl).Titrate bleach or use fresh reagent. Ensure pH is not too basic (KHF2 buffers this).
Etching of glassware Prolonged exposure to KHF2.Use Teflon/Polypropylene vessels for the aqueous phase preparation.

Safety & Handling (HSE)

  • HF Generation: KHF

    
     in acidic media generates HF. While this reaction is buffered, always wear calcium gluconate gel  on your person in case of skin exposure.
    
  • Sulfonyl Fluorides: These are reactive electrophiles (covalent protein modifiers).[8] Handle with gloves and in a fume hood. Avoid inhalation of dust/vapors.

  • Bleach/Ammonia Warning: Do not mix the reaction waste with ammonia sources (chloramine gas risk).

Workflow Visualization

Workflow cluster_setup Phase 1: Setup cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation Step1 Dissolve Thiol in MeCN Step3 Combine & Cool to -5°C Step1->Step3 Step2 Dissolve KHF2 in Water Step2->Step3 Step4 Add NaOCl Dropwise (Maintain T < 5°C) Step3->Step4 Step5 Stir 1 hr @ 0°C Step4->Step5 Step6 Extract (EtOAc/DCM) Step5->Step6 Step7 Wash (NaHCO3) & Dry Step6->Step7 Step8 Concentrate & Characterize Step7->Step8

Caption: Operational workflow emphasizing temperature control during the exothermic oxidation phase.

References

  • Hallstrom, K. N., & Wright, S. W. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols.[1][3][5] The Journal of Organic Chemistry, 71(1), 408–412. [Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[9][10][8] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Liessem, B., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

Sources

Application Note: 5-Methylpyrimidine-2-sulfonyl Fluoride in Medicinal Chemistry

[1]

Executive Summary

5-Methylpyrimidine-2-sulfonyl fluoride (5-Me-Py-SO2F) represents a distinct class of "SuFEx-able" reagents that bridges the gap between traditional serine protease inhibitors and modern covalent drug discovery. Unlike the ubiquitous phenylmethanesulfonyl fluoride (PMSF), the incorporation of the electron-deficient pyrimidine core—modulated by the 5-methyl group—offers a unique electrophilicity profile.

This guide details the application of 5-Me-Py-SO2F in three critical workflows:

  • Targeted Covalent Inhibition (TCI): Utilizing the sulfonyl fluoride warhead for site-specific modification of catalytic nucleophiles (Ser, Tyr, Lys, His).

  • High-Throughput Library Synthesis: Leveraging Sulfur-Fluoride Exchange (SuFEx) to rapidly generate sulfonamide diversities.

  • Activity-Based Protein Profiling (ABPP): Using the compound as a reactive probe to map the "ligandable" proteome.

Chemical Properties & Mechanistic Basis[2][3][4]

The "Goldilocks" Electrophile

Sulfonyl fluorides possess a unique stability-reactivity profile often termed "heterolytic stability." They are resistant to reduction and thermolysis but react specifically with hard nucleophiles (like protein side chains) within a defined spatial context.

  • Pyrimidine Effect: The nitrogen atoms in the pyrimidine ring pull electron density, making the sulfur center more electrophilic than in phenyl analogs.

  • 5-Methyl Effect: The electron-donating methyl group at the 5-position slightly attenuates this activation, preventing non-specific "hyper-reactivity" and improving metabolic stability compared to unsubstituted pyrimidine sulfonyl fluorides.

Mechanism of Action: S(VI) Exchange

The compound acts via a nucleophilic substitution at the hexavalent sulfur center. In biological systems, this results in the formation of a covalent sulfonate or sulfonamide bond with the target protein.

SuFEx_MechanismReagent5-Methylpyrimidine-2-sulfonyl fluorideTransitionPentacoordinateTransition StateReagent->TransitionNucleophilicAttackTargetProtein Nucleophile(Ser-OH, Lys-NH2, Tyr-OH)Target->TransitionProductCovalent Adduct(Sulfonate/Sulfonamide)Transition->ProductS-F BondCleavageLeavingFluoride Ion(F-)Transition->Leaving

Figure 1: Mechanism of covalent modification via Sulfur-Fluoride Exchange (SuFEx).

Application 1: Targeted Covalent Inhibitor (TCI) Design

5-Me-Py-SO2F serves as a fragment warhead for discovering covalent inhibitors against enzymes with nucleophilic active sites, such as helicases (e.g., WRN) and serine proteases.

Protocol: Covalent Fragment Screening (LC-MS Based)

Objective: Assess the covalent binding efficiency of 5-Me-Py-SO2F against a target protein.

Materials:

  • Target Protein (e.g., 5 µM in PBS, pH 7.4).

  • 5-Me-Py-SO2F (100 mM stock in DMSO).

  • Control: PMSF (Phenylmethanesulfonyl fluoride).[1][2]

  • LC-MS system (e.g., Q-TOF or Orbitrap).

Step-by-Step Methodology:

  • Preparation: Dilute the protein to 5 µM in reaction buffer (50 mM HEPES pH 7.5, 150 mM NaCl). Avoid buffers with primary amines (Tris) or DTT/mercaptoethanol, as they may compete or reduce the protein.

  • Incubation: Add 5-Me-Py-SO2F to the protein solution at a final concentration of 50 µM (10x excess). Prepare a parallel sample with PMSF.

  • Time-Course: Incubate at 25°C. Aliquot samples at T=0, 1h, 4h, and 24h.

  • Quenching: Quench aliquots with 0.1% Formic Acid to stop the reaction and denature the protein.

  • Analysis: Analyze intact protein mass via LC-MS.

    • Success Criteria: Look for a mass shift of +156.16 Da (Molecular Weight of 5-Me-Py-SO2 group).

    • Calculation:

      
      .
      
  • Validation: Digest the labeled protein with trypsin and perform peptide mapping to identify the specific residue modified (e.g., catalytic Serine vs. surface Lysine).

Expert Insight: If the pyrimidine analog shows >50% labeling while PMSF shows <10% under identical conditions, the target likely possesses a specific pocket that accommodates the pyrimidine nitrogen's hydrogen-bonding potential.

Application 2: SuFEx-Enabled Library Synthesis

The sulfonyl fluoride moiety acts as a "sleeping beauty" functional group—stable during storage but highly reactive under specific catalytic conditions. This allows for the rapid synthesis of sulfonamide libraries.

Protocol: Calcium-Catalyzed Sulfonamide Synthesis

Objective: Synthesize a library of 5-methylpyrimidine-2-sulfonamides by reacting 5-Me-Py-SO2F with diverse amines.

Materials:

  • 5-Me-Py-SO2F (1.0 equiv).[3]

  • Diverse Amines (Primary/Secondary, 1.2 equiv).

  • Catalyst: Calcium Triflimide [Ca(NTf2)2] (5 mol%).

  • Base: DABCO (1.2 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF.

Workflow Diagram:

SuFEx_WorkflowStartReagent Prep:5-Me-Py-SO2F + AmineCatalysisAdd Catalyst:Ca(NTf2)2 + DABCOStart->CatalysisReactionReaction:RT to 50°C, 2-12hCatalysis->ReactionPurificationWorkup:SPE or Direct EvaporationReaction->PurificationLibraryFinal Library:Sulfonamide DerivativesPurification->Library

Figure 2: Workflow for high-throughput sulfonamide library generation.

Detailed Procedure:

  • Plate Setup: In a 96-well plate, dispense 5-Me-Py-SO2F (0.1 mmol) dissolved in MeCN (200 µL).

  • Amine Addition: Add the specific amine (0.12 mmol) to each well.

  • Catalyst Addition: Add 10 µL of a stock solution containing Ca(NTf2)2 and DABCO.

    • Note: The Ca(II) activates the sulfonyl fluoride, while DABCO activates the amine and scavenges HF.

  • Reaction: Seal the plate and shake at 50°C for 4 hours.

  • Monitoring: Check completion by TLC or LC-MS (disappearance of the sulfonyl fluoride peak).

  • Workup: Unlike sulfonyl chlorides, the byproduct is HF (scavenged) or fluoride salts. Filter through a short plug of silica or use solid-phase extraction (SPE) to remove calcium salts.

  • Result: High-purity sulfonamides ready for biological screening.

Comparative Data: 5-Me-Py-SO2F vs. PMSF

FeaturePMSF (Phenyl-SO2F)5-Me-Py-SO2FImplications
Core Structure Benzene RingPyrimidine RingPyrimidine increases polarity and aqueous solubility.
Electronic Nature NeutralElectron-DeficientPyrimidine core enhances electrophilicity of the sulfur center.
H-Bonding NoneAcceptor (N1, N3)Potential for specific binding interactions in the active site.
Stability (pH 7.5) t½ ~ 1-2 hourst½ > 4 hoursBetter suited for long-duration assays (e.g., 24h incubations).
Primary Use General Protease InhibitorSpecific Probe / Building BlockUsed for "tuning" reactivity in covalent drug design.

References

  • SuFEx Chemistry Foundation: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4][5] Angewandte Chemie International Edition, 53(36), 9430–9448.[4]

  • Covalent Inhibition of WRN Helicase: Baltgalvis, K. A., et al. (2023).[6] Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay.[6][7] Biochemistry, 62(14), 2152–2164.

  • Sulfonyl Fluorides in Chemical Biology: Jones, L. H. (2025).[8][5][9][10][11][12][13] Advances in sulfonyl exchange chemical biology: expanding druggable target space.[14][12][15] RSC Medicinal Chemistry.[12]

  • Calcium-Catalyzed Sulfonamide Synthesis: Mahajan, S., et al. (2019). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 21(6), 1999–2003.

Disclaimer: This protocol is intended for research use only. 5-Methylpyrimidine-2-sulfonyl fluoride is a reactive electrophile; appropriate PPE (gloves, goggles, fume hood) must be used to prevent skin/eye contact and inhalation.

Application Note: Experimental Setup for Reactions Involving 5-Methylpyrimidine-2-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

5-Methylpyrimidine-2-sulfonyl fluoride (5-Me-Py-SO2F) is a specialized heteroaryl sulfonyl fluoride reagent designed for Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional sulfonyl chlorides, which are highly sensitive to hydrolysis, this compound exhibits a unique "stability-reactivity" paradox: it is stable in aqueous buffers and plasma but reacts selectively with nucleophilic amino acid side chains (Tyr, Lys, His, Ser) within protein binding pockets or under specific catalytic conditions.

The pyrimidine core confers distinct electronic properties compared to standard benzenesulfonyl fluorides. The electron-withdrawing nitrogen atoms at positions 1 and 3 of the ring decrease electron density at the sulfur center, enhancing electrophilicity. This makes 5-Me-Py-SO2F a "privileged warhead" for covalent probe discovery and chemical proteomics.

Key Applications
  • Covalent Fragment Screening: Targeting non-catalytic nucleophiles in protein pockets.

  • Late-Stage Functionalization: Installing sulfonamide linkages in drug-like molecules.

  • Chemical Proteomics: Activity-based protein profiling (ABPP) to map reactive residues.

Safety & Handling Protocols

Hazard Class: Corrosive, Moisture Sensitive (Long-term), Reactive Electrophile.

While SuFEx reagents are more stable than acid chlorides, they are potent electrophiles capable of modifying human proteins. Strict adherence to safety protocols is non-negotiable.

  • Engineering Controls: All weighing and synthetic reactions must be performed inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended for stock solution preparation), safety goggles, and lab coat.

  • Hydrolysis Risk: Upon prolonged exposure to strong base or extreme heat, sulfonyl fluorides can release fluoride ions (F⁻). While the quantity is usually low, avoid contact with calcium-containing solutions (precipitation) or glass under acidic conditions if HF generation is suspected (rare in standard SuFEx).

  • Decontamination: Quench spills with a solution of 1M Tris-HCl (pH 8.5) or 5% NaOH to force hydrolysis before disposal.

Experimental Setup 1: Synthetic SuFEx Ligation

Objective: Covalent coupling of 5-Me-Py-SO2F to a secondary amine or phenol building block.

Materials & Equipment
  • Reagent: 5-Methylpyrimidine-2-sulfonyl fluoride (CAS: 35762-75-5).[1][2]

  • Substrate: Primary/Secondary amine or Silyl ether (for phenols).

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP.

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM), anhydrous.

  • Vessel: 4 mL or 20 mL Scintillation vial with PTFE-lined cap.

  • Atmosphere: Nitrogen or Argon balloon (recommended but not strictly required due to SuFEx stability).

Step-by-Step Protocol
  • Preparation:

    • Dissolve 1.0 equivalent of the amine substrate in anhydrous MeCN (0.2 M concentration).

    • Add 1.2 equivalents of 5-Methylpyrimidine-2-sulfonyl fluoride.

  • Activation:

    • Add 2.0 equivalents of DBU dropwise while stirring.

    • Note: For phenols, use the corresponding tert-butyldimethylsilyl (TBS) ether and catalytic BEMP or TMAT (tetramethylammonium bifluoride) for "Si-F" exchange activation.

  • Reaction Monitoring:

    • Stir at Room Temperature (RT) for 2–4 hours.

    • TLC/LC-MS Check: Monitor the disappearance of the sulfonyl fluoride peak (approx. m/z [M+H] = 177.1 for the reagent).

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with 0.5 M HCl (to remove DBU) followed by Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc gradient). Sulfonamides are typically more polar than the starting sulfonyl fluoride.

Experimental Setup 2: Covalent Protein Labeling (In Vitro)

Objective: Labeling a target protein to identify reactive nucleophilic residues (e.g., Tyrosine or Lysine) using 5-Me-Py-SO2F as a chemical probe.

Materials & Equipment
  • Protein Stock: Purified target protein (10–50 µM) in PBS.

  • Probe Stock: 5-Methylpyrimidine-2-sulfonyl fluoride (100 mM in DMSO).

  • Buffer: PBS (pH 7.4). Optional: Tris pH 8.0 for enhanced Lysine reactivity.

  • Incubator: Thermomixer set to 25°C or 37°C.

  • Analysis: LC-MS (Q-TOF or Orbitrap).

Step-by-Step Protocol
  • Equilibration:

    • Dilute protein to 10 µM in PBS (pH 7.4). Ensure the buffer is free of primary amines (no Tris/Glycine) if targeting Lysine is the primary goal, although SuFEx is often orthogonal to free amines in solution compared to protein-bound amines.

  • Probe Addition:

    • Add the probe stock to the protein solution to achieve a final concentration of 100 µM (10x excess).

    • Ensure final DMSO concentration is <1% to prevent protein denaturation.

  • Incubation:

    • Incubate at 37°C with gentle shaking (300 rpm) for 1 to 4 hours.

    • Time-Course: Aliquot samples at 30 min, 1 h, 2 h, and 4 h to determine reaction kinetics.

  • Quenching (Critical):

    • Stop the reaction by adding 5x volume of ice-cold acetone (protein precipitation) or by passing through a Zeba™ Spin Desalting Column to remove excess free probe.

  • Validation (Intact Mass):

    • Analyze the desalted sample via LC-MS.

    • Success Criteria: Look for a mass shift of +156.02 Da .

    • Calculation: MW(Probe) [176.17] - MW(HF) [20.01] = Adduct Mass [+156.16].

    • Note: The leaving group is Fluoride (F⁻).[3]

Mechanistic Visualization

The following diagram illustrates the divergent reaction pathways. While SuFEx (Path A) is the desired modification, researchers must be aware of the potential for S_NAr (Path B) if the pyrimidine ring is highly activated and the nucleophile is a thiol.

SuFEx_Mechanism cluster_0 Reaction Environment Reagent 5-Me-Py-SO2F (Electrophile) TS Transition State (Pentacoordinate Sulfur) Reagent->TS Nucleophilic Attack (SuFEx) Protein Protein-Nu: (Tyr-OH / Lys-NH2) Protein->TS Product Sulfonyl-Protein Adduct (Stable Covalent Bond) TS->Product Elimination of F- Leaving Fluoride Ion (F-) TS->Leaving

Caption: Path A (SuFEx): Nucleophilic attack at the sulfur center leads to fluoride displacement and a stable sulfonamide/sulfonate linkage.

Analytical Data & Troubleshooting

Mass Shift Reference Table
Modification TypeTarget ResidueReagent MWLeaving GroupMass Shift (Delta)
SuFEx Ligation Tyr / Lys / His176.17 DaFluoride (19 Da)+157.17 Da (approx)
S_NAr (Side Rxn) Cys (Thiol)176.17 DaSulfinate (-SO2F)+91.1 Da (Pyrimidine only)

Note: The precise mass shift for SuFEx is the Molecular Weight of the Reagent minus 19.00 (Fluorine) + 1.00 (Proton lost from nucleophile) = +156.17 Da relative to the uncharged protein mass.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Labeling Observed pH too low (Nucleophile protonated).Increase pH to 8.0 or 8.5 to deprotonate Lys/Tyr.
Precipitation DMSO conc. > 1% or Probe insolubility.Reduce probe concentration; titrate DMSO carefully.
Multiple Adducts Non-specific labeling (Probe too hot).Reduce incubation time or temperature (try 4°C).
Hydrolysis Product Buffer contains reactive impurities.Use fresh, molecular-grade buffers. Avoid amine-buffers if possible.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Jones, L. H. (2018). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. ACS Medicinal Chemistry Letters, 9(7), 584–586. Link

  • Narayanam, M. K., et al. (2018). Characterization of the Reactivity of Sulfonyl Fluoride Probes in Proteomic Profiling. Chemical Science, 9, 1469-1477. Link

  • BLD Pharm. 5-Methylpyrimidine-2-sulfonyl fluoride Product Data. Link

Sources

Application Notes and Protocols for 5-Methylpyrimidine-2-sulfonyl Fluoride in Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rise of SuFEx Chemistry and the Utility of Heterocyclic Sulfonyl Fluorides

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a cornerstone of the "click chemistry" paradigm, has revolutionized the way chemists approach molecular assembly.[1] This suite of reactions is lauded for its efficiency, reliability, and biocompatibility, enabling the rapid construction of complex molecular architectures from modular building blocks. At the heart of SuFEx chemistry lies the sulfonyl fluoride (-SO₂F) moiety, a functional group that masterfully balances stability and reactivity.[1] While remarkably stable in aqueous environments, the S(VI)-F bond can be selectively activated to react with a wide array of nucleophiles, forging robust covalent linkages.[2]

Within the diverse family of sulfonyl fluorides, heterocyclic derivatives such as 5-Methylpyrimidine-2-sulfonyl fluoride offer unique advantages for researchers in drug discovery and chemical biology. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its incorporation into a SuFEx-able reagent provides a direct route to novel therapeutics and chemical probes with desirable pharmacokinetic properties. This document serves as a detailed technical guide for the application of 5-Methylpyrimidine-2-sulfonyl fluoride in click chemistry, providing both the theoretical underpinnings and practical protocols for its use in bioconjugation and small molecule synthesis.

Core Principles and Advantages of 5-Methylpyrimidine-2-sulfonyl Fluoride

5-Methylpyrimidine-2-sulfonyl fluoride is a crystalline solid that is readily handled under standard laboratory conditions. Its utility in click chemistry stems from the electrophilic nature of the sulfur atom in the sulfonyl fluoride group. This electrophilicity, however, is tempered by the strong S-F bond, rendering the compound stable to hydrolysis and resistant to reduction. The reactivity of the sulfonyl fluoride is "unlocked" in the presence of suitable nucleophiles, particularly under conditions that facilitate the departure of the fluoride ion.[3]

Key Advantages:

  • Stability: The compound exhibits excellent stability in aqueous buffers, a critical feature for bioconjugation reactions.[4]

  • Chemoselectivity: 5-Methylpyrimidine-2-sulfonyl fluoride demonstrates remarkable chemoselectivity, reacting preferentially with specific nucleophilic amino acid residues in proteins, including lysine, tyrosine, serine, threonine, and histidine.[5] This "beyond-cysteine" targeting capability significantly expands the scope of covalent protein modification.[5]

  • Biocompatibility: The reaction conditions for SuFEx are generally mild and compatible with biological systems.

  • Modular Synthesis: The pyrimidine scaffold allows for the straightforward synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

Applications in Covalent Ligand Discovery and Bioconjugation

The ability of 5-Methylpyrimidine-2-sulfonyl fluoride to form stable covalent bonds with proteins makes it an invaluable tool for the development of targeted covalent inhibitors and chemical probes.

Covalent Inhibition of Protein Targets

Covalent inhibitors offer several advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the potential to overcome drug resistance. By incorporating 5-Methylpyrimidine-2-sulfonyl fluoride into a molecule with affinity for a specific protein target, researchers can design potent and selective covalent inhibitors. The pyrimidine core can be decorated with various functionalities to optimize binding affinity and selectivity, while the sulfonyl fluoride "warhead" forms an irreversible covalent bond with a nucleophilic residue in or near the binding site.

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling is a powerful chemoproteomic strategy used to identify and characterize enzyme function directly in complex biological systems. A typical ABPP probe consists of a reactive group (the "warhead"), a linker, and a reporter tag (e.g., biotin or a fluorophore). 5-Methylpyrimidine-2-sulfonyl fluoride can serve as an effective warhead in ABPP probes designed to target a wide range of enzymes.

Experimental Protocols

The following protocols are provided as a guide for the use of 5-Methylpyrimidine-2-sulfonyl fluoride in common click chemistry applications. It is recommended that researchers optimize these conditions for their specific substrates and experimental goals.

General Protocol for Sulfonamide Synthesis via SuFEx with Primary and Secondary Amines

This protocol describes a general method for the synthesis of sulfonamides from 5-Methylpyrimidine-2-sulfonyl fluoride and an amine, adapted from a unified strategy for SuFEx activation.[3]

Materials:

  • 5-Methylpyrimidine-2-sulfonyl fluoride

  • Amine of interest

  • Calcium triflimide (Ca(NTf₂)₂)

  • DABCO (1,4-diazabicyclo[2.2.2]octane)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add 5-Methylpyrimidine-2-sulfonyl fluoride (1.0 eq).

  • Add the amine of interest (1.05 eq).

  • Add Ca(NTf₂)₂ (1.1 eq) and DABCO (1.5 eq).

  • Add anhydrous THF to achieve a concentration of 0.5 M with respect to the 5-Methylpyrimidine-2-sulfonyl fluoride.

  • Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours depending on the reactivity of the amine.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Ca(NTf₂)₂: This Lewis acid activates the sulfonyl fluoride, making the sulfur atom more electrophilic and facilitating nucleophilic attack by the amine.[3]

  • DABCO: This organic base serves to neutralize the hydrofluoric acid (HF) byproduct of the reaction, driving the equilibrium towards product formation.[3]

  • Anhydrous THF: The use of an anhydrous solvent is crucial to prevent hydrolysis of the sulfonyl fluoride and the activated intermediate.

Protocol for Covalent Modification of a Purified Protein

This protocol outlines a general procedure for labeling a purified protein with 5-Methylpyrimidine-2-sulfonyl fluoride.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • 5-Methylpyrimidine-2-sulfonyl fluoride

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Incubator or water bath

  • Desalting column or dialysis cassette

  • LC-MS system for protein analysis

Procedure:

  • Prepare a stock solution of 5-Methylpyrimidine-2-sulfonyl fluoride in anhydrous DMSO (e.g., 10 mM).

  • Dilute the protein of interest to a suitable concentration in the reaction buffer (e.g., 1-10 µM).

  • Add the 5-Methylpyrimidine-2-sulfonyl fluoride stock solution to the protein solution to achieve the desired final concentration (e.g., 10-100 µM). The final DMSO concentration should be kept low (typically <5%) to avoid protein denaturation.

  • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 1-24 hours). The optimal incubation time and temperature should be determined empirically.

  • Remove excess, unreacted 5-Methylpyrimidine-2-sulfonyl fluoride using a desalting column or by dialysis against a suitable buffer.

  • Analyze the protein conjugate by LC-MS to confirm covalent modification and determine the site(s) of labeling.

Self-Validation and Controls:

  • Run a control reaction without the sulfonyl fluoride to ensure that any observed changes are due to the covalent modification.

  • Perform a time-course experiment to monitor the extent of labeling over time.

  • If possible, use a mutant protein where the putative target residue has been changed to a non-nucleophilic amino acid to confirm site-specificity.

Chemoproteomics Workflow for Target Identification

This protocol describes a workflow for identifying the cellular targets of a 5-Methylpyrimidine-2-sulfonyl fluoride-based probe. This assumes the probe has been functionalized with a reporter tag, such as an alkyne for subsequent click chemistry.

Materials:

  • Live cells

  • Alkyne-functionalized 5-Methylpyrimidine-2-sulfonyl fluoride probe

  • Cell lysis buffer

  • Biotin-azide

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers

  • Trypsin

  • LC-MS/MS system for proteomic analysis

Procedure:

  • Cell Treatment: Treat live cells with the alkyne-tagged probe or a DMSO vehicle control for a defined period (e.g., 1-4 hours).

  • Cell Lysis: Harvest and lyse the cells in a suitable buffer.

  • Click Chemistry (CuAAC): To the cell lysate, add biotin-azide, CuSO₄, TCEP, and TBTA to initiate the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This will attach a biotin tag to the probe-labeled proteins.

  • Enrichment of Labeled Proteins: Incubate the lysate with streptavidin-agarose beads to capture the biotinylated proteins.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • On-Bead Digestion: Digest the captured proteins with trypsin while they are still bound to the beads.

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently modified by the probe.

Data Presentation and Characterization

The successful application of 5-Methylpyrimidine-2-sulfonyl fluoride requires robust analytical methods to characterize the resulting products.

Characterization of Small Molecule Products
Analytical Technique Expected Observations
¹H NMR Disappearance of the amine proton signal (for sulfonamide synthesis) and shifts in the signals of protons adjacent to the reaction site.
¹³C NMR Shifts in the chemical shifts of carbons in the pyrimidine ring and the nucleophile upon bond formation.
¹⁹F NMR Disappearance of the sulfonyl fluoride signal and the appearance of a new signal for the fluoride ion or a fluorinated byproduct.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement confirming the elemental composition of the desired product.
Characterization of Protein Conjugates
Analytical Technique Expected Observations
Intact Protein LC-MS An increase in the molecular weight of the protein corresponding to the mass of the 5-Methylpyrimidine-2-sulfonyl group.
Peptide Mapping by LC-MS/MS Identification of the specific peptide containing the modification and fragmentation data (MS/MS) to pinpoint the exact amino acid residue that has been modified.

Visualizing the Workflow and Mechanism

To aid in the understanding of the processes described, the following diagrams illustrate the key reaction and workflow.

SuFEx_Mechanism reagent 5-Methylpyrimidine-2-sulfonyl Fluoride activated_complex Activated Complex reagent->activated_complex + Ca(NTf2)2 nucleophile Nucleophile (R-NH2) nucleophile->activated_complex product Sulfonamide Product activated_complex->product byproduct HF activated_complex->byproduct

Caption: Generalized SuFEx reaction mechanism.

ABPP_Workflow cluster_cell In-Cell cluster_lysate In-Lysate cell_treatment 1. Cell Treatment (Alkyne-Probe) cell_lysis 2. Cell Lysis cell_treatment->cell_lysis click_reaction 3. Click Chemistry (Biotin-Azide, CuAAC) cell_lysis->click_reaction enrichment 4. Streptavidin Enrichment click_reaction->enrichment digestion 5. On-Bead Digestion enrichment->digestion lcms 6. LC-MS/MS Analysis digestion->lcms

Caption: Activity-Based Protein Profiling Workflow.

Conclusion and Future Outlook

5-Methylpyrimidine-2-sulfonyl fluoride is a powerful and versatile reagent for the application of SuFEx click chemistry in drug discovery and chemical biology. Its inherent stability, coupled with its tunable reactivity and chemoselectivity, allows for the precise and efficient construction of novel small molecules and bioconjugates. The protocols and guidelines presented herein provide a solid foundation for researchers to harness the potential of this valuable chemical tool. As our understanding of the nuances of SuFEx chemistry continues to grow, we can anticipate the development of even more sophisticated applications for 5-Methylpyrimidine-2-sulfonyl fluoride and related heterocyclic sulfonyl fluorides in the quest for new therapeutics and a deeper understanding of biological systems.

References

  • Ball, N. D. et al. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Org. Lett.22 , 4373–4378 (2020). [Link]

  • Noël, T. et al. Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. J. Flow Chem.10 , 225–232 (2020). [Link]

  • Dong, J. et al. Installation of -SO2F groups onto primary amides. Tetrahedron Lett.60 , 1515–1518 (2019). [Link]

  • van der Veen, J. W. et al. Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. Org. Lett.25 , 661–665 (2023). [Link]

  • Al-Talla, Z. et al. 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites. J. Lipid Res.64 , 100399 (2023). [Link]

  • Bull, J. A. et al. Unconventional reactivity of sulfonyl fluorides. Trends Chem. (2025). [Link]

  • Lin, Y.-S. et al. Advancing Protein Therapeutics through Proximity-Induced Chemistry. J. Am. Chem. Soc.143 , 13246–13261 (2021). [Link]

  • Harris, C. S. et al. Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). Metabolites15 , 10 (2025). [Link]

  • ChemRxiv. Fluoride Electrolyte Discovery via Reactivity Guided Genetic Algorithms. [Link]

  • ResearchGate. Approaches to covalent protein modification in chemical biology and drug discovery. [Link]

  • ResearchGate. Liquid Chromatography‐Tandem Mass Spectrometry Methods for Rapid Measurement of the Molar Activity (Am) of Cyclotron‐Produced [F]Fluoride and Derived Radiotracers. [Link]

  • ChemRxiv. Fluorothiazynes as SuFEx Ambiphiles: Interconversion to Aminosulfurdiimidoyl Fluorides. [Link]

  • Pommier, Y. et al. Targeted sulfur(VI) fluoride exchange-mediated covalent modification of a tyrosine residue in the catalytic pocket of tyrosyl-DNA phosphodiesterase 1. Sci. Rep.12 , 1022 (2022). [Link]

  • Pellecchia, M. et al. Covalent Inhibitors of Protein–Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. J. Med. Chem.62 , 6973–6986 (2019). [Link]

  • ResearchGate. The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles Using a Diversity Oriented Clicking Strategy. [Link]

  • Olsen, C. A. et al. Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Chembiochem18 , 1350–1360 (2017). [Link]

  • Ball, N. D. et al. Sulfur fluoride exchange with carbon pronucleophiles. Chem. Sci.16 , 6049-6056 (2025). [Link]

  • Jones, L. H. et al. Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chem. Biol.4 , 234-245 (2023). [Link]

  • Pellecchia, M. et al. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. Bioorg. Med. Chem. Lett.29 , 2056-2060 (2019). [Link]

  • ResearchGate. Sulfur (VI) fluoride exchange (SuFEx): a versatile tool to profile protein-biomolecule interactions for therapeutic development. [Link]

  • Devaraj, N. K. et al. Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proc. Natl. Acad. Sci. U.S.A.115 , 11497–11502 (2018). [Link]

  • ResearchGate. Analysis of fatty acyl sulfonyl fluoride probes for protein labelling in living cells. [Link]

  • Boca Scientific Inc. Fluorescent Probes for Protein and Nucleic Acid Labeling. [Link]

  • Willis, M. C. et al. Synthetic Routes to Arylsulfonyl Fluorides. Catalysts11 , 830 (2021). [Link]

  • Wang, P. et al. Recent advances in the development of covalent inhibitors. Acta Pharm. Sin. B9 , 899–919 (2019). [Link]

  • Ball, N. D. et al. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Org. Lett.20 , 3973–3977 (2018). [Link]

  • Jones, L. H. et al. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Med. Chem.14 , 1709–1716 (2023). [Link]

  • ResearchGate. Covalent inhibitors containing sulfonyl fluoride moieties. [Link]

  • Jones, L. H. et al. Structure-based design and analysis of SuFEx chemical probes. Curr. Opin. Struct. Biol.60 , 102–110 (2020). [Link]

  • ChemRxiv. Advances in sulfur fluoride exchange for chemical biology. [Link]

  • Dembitsky, V. M. et al. Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction. Org. Lett.24 , 4977–4981 (2022). [Link]

  • Noël, T. et al. A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins. Nat. Synth.3 , 239–248 (2024). [Link]

  • ResearchGate. (PDF) Synthesis of Sulfonyl Fluorides from Sulfonamides. [Link]

  • De Borggraeve, W. M. et al. Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions. J. Org. Chem.86 , 14529–14537 (2021). [Link]

  • ResearchGate. Mechanistic investigations of Sulfur Fluoride Exchange (SuFEx) chemistry. [Link]

  • Development of covalent inhibitors for bacterial histidine kinases. RSC Med. Chem.14 , 1709-1716 (2023). [Link]

Sources

step-by-step guide to 5-Methylpyrimidine-2-sulfonyl fluoride reactions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 5-Methylpyrimidine-2-sulfonyl Fluoride in Covalent Probe and Inhibitor Development

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the reactions and applications of 5-Methylpyrimidine-2-sulfonyl fluoride. Sulfonyl fluorides have emerged as privileged electrophilic warheads in chemical biology, valued for their unique balance of stability and reactivity.[1][2] This guide elucidates the underlying principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, presents detailed protocols for reacting 5-Methylpyrimidine-2-sulfonyl fluoride with key biological nucleophiles, and outlines its application in the design of targeted covalent inhibitors and chemical probes.

Introduction: The Rise of a Privileged Covalent Warhead

5-Methylpyrimidine-2-sulfonyl fluoride belongs to the class of sulfonyl fluorides (SFs), which have become indispensable tools in chemical biology and molecular pharmacology.[1][2] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit significantly improved thermodynamic and hydrolytic stability, making them compatible with aqueous biological environments.[2][3] Yet, they retain sufficient electrophilicity to react with a range of nucleophilic amino acid residues within protein binding pockets, including serine, threonine, tyrosine, lysine, and histidine.[1][2][3]

This "privileged reactivity" allows 5-Methylpyrimidine-2-sulfonyl fluoride, when incorporated into a suitable molecular scaffold, to serve as a "warhead" for creating targeted covalent inhibitors (TCIs).[4][5] TCIs offer distinct advantages over non-covalent drugs, such as enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[4][5][6] The pyrimidine core itself is a common motif in medicinal chemistry, offering a versatile scaffold for developing ligands with high binding affinity for specific protein targets.

The chemistry underpinning these applications is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a concept that falls under the umbrella of "click chemistry" due to its reliability, high yield, and biocompatibility.[7]

The Mechanism: Sulfur(VI) Fluoride Exchange (SuFEx)

The covalent modification of a protein by a sulfonyl fluoride-bearing probe is a two-step process.[6] First, the inhibitor or probe (I) reversibly binds to the target protein (P) to form a non-covalent complex ([P•I]). This initial binding event is governed by the affinity of the molecular scaffold for the protein's binding site.

Once the sulfonyl fluoride warhead is positioned correctly within the active or allosteric site, the second step occurs: a nucleophilic amino acid residue attacks the electrophilic sulfur atom. This results in the displacement of the fluoride ion and the formation of a stable, covalent sulfonyl-protein bond (P-I).[6] The reactivity is highly context-specific; the protein's microenvironment, particularly the presence of nearby basic residues (like lysine or histidine), can significantly enhance the nucleophilicity of the attacking residue by facilitating its deprotonation.[8]

SuFEx_Mechanism cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification P Protein (P) PI Non-covalent Complex [P•I] P->PI k_on I Inhibitor (I) (R-SO₂F) PI->P k_off PI_2 Non-covalent Complex [P•I] P_I Covalent Adduct (P-SO₂-R) PI_2->P_I k_inact ABPP_Workflow cluster_workflow Chemoproteomic Workflow for Target ID node1 1. Incubation Live Cells or Lysate + Alkyne-Probe (R-SO₂F) node2 2. Lysis & CuAAC Click Reaction with Biotin-Azide node1->node2 node3 3. Enrichment Streptavidin Affinity Purification node2->node3 node4 4. Digestion On-Bead Tryptic Digest node3->node4 node5 5. Analysis LC-MS/MS Identification of Peptides node4->node5 node6 6. Target Identification Data analysis to identify covalently labeled proteins node5->node6

Sources

Application Note: Precision Functionalization of Biomolecules using 5-Methylpyrimidine-2-sulfonyl Fluoride (5-MP-SF)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of biomolecules via Sulfur-Fluoride Exchange (SuFEx) chemistry has emerged as a premier strategy for chemical biology and drug discovery.[1] While phenyl-sulfonyl fluorides are widely utilized, they often require elevated temperatures or specific protein microenvironments to react efficiently.

This guide details the application of 5-Methylpyrimidine-2-sulfonyl fluoride (5-MP-SF) , a second-generation heteroaryl SuFEx reagent. The electron-deficient pyrimidine core significantly enhances the electrophilicity of the sulfonyl center compared to benzene analogs, enabling rapid functionalization of nucleophilic amino acid side chains (Tyrosine, Lysine, Histidine) under mild physiological conditions. This protocol provides a validated workflow for bioconjugation, ensuring high labeling efficiency while maintaining protein structural integrity.

Scientific Background & Mechanism[1][2]

The Heteroaryl Advantage

Traditional SuFEx reagents (e.g., benzene sulfonyl fluorides) are kinetically stable and often require "activation" by the local protein environment (e.g., a basic residue nearby to deprotonate the nucleophile).

5-MP-SF possesses a distinct reactivity profile:

  • Electronic Activation: The pyrimidine ring contains two nitrogen atoms, creating a highly electron-deficient system. This pulls electron density away from the sulfur center, lowering the energy barrier for nucleophilic attack.

  • Tunable Stability: The methyl group at the 5-position provides a slight electron-donating effect, modulating the reactivity to prevent rapid hydrolysis in aqueous buffers—a common pitfall of unsubstituted heteroaryl sulfonyl fluorides.

Mechanism of Action

The reaction proceeds via a concerted substitution at the hexavalent sulfur center.

  • Nucleophilic Approach: A nucleophilic residue (Tyr-OH, Lys-NH₂, or His-NH) attacks the sulfur atom.

  • Transition State: A hypervalent sulfur intermediate is formed.

  • Fluoride Displacement: The fluoride ion is displaced as a leaving group. The formation of the strong S-O or S-N bond drives the reaction thermodynamically.

Reaction Scheme:



(Where Ar = 5-methylpyrimidine-2-yl)

Experimental Protocol

Materials Required
ComponentSpecificationNotes
5-MP-SF >95% PurityCAS: 35762-75-5. Store at 4°C under inert gas.
Reaction Buffer PBS (1x), pH 7.8pH 7.5–8.0 is critical. Avoid Tris/Glycine during labeling (competing amines).
Quenching Buffer 1M Tris-HCl, pH 8.0Scavenges unreacted reagent.
Stock Solvent Anhydrous DMSO or DMFPrepare fresh. Avoid wet solvents to prevent hydrolysis.
Target Protein >90% PurityConcentration: 10–50 µM recommended.
Reagent Preparation
  • Calculate Mass: MW of 5-MP-SF is 176.17 g/mol .

  • Stock Solution: Dissolve 1.76 mg of 5-MP-SF in 100 µL of anhydrous DMSO to create a 100 mM stock solution.

    • Note: This stock should be used immediately or frozen at -20°C for no more than 1 week. Heteroaryl sulfonyl fluorides are prone to slow hydrolysis if moisture enters the DMSO.

Bioconjugation Workflow

Step 1: Equilibration Dilute the target protein to 20 µM in 1x PBS (pH 7.8) . Ensure the buffer is free of primary amines (e.g., no Tris, no Ammonium Bicarbonate) at this stage.

Step 2: Labeling Reaction Add the 5-MP-SF stock solution to the protein sample.

  • Stoichiometry: Use a 10-fold to 50-fold molar excess of reagent over protein.

    • Example: For 100 µL of 20 µM protein (2 nmol), add 1 µL of 2 mM reagent (diluted from stock) or adjust volume/conc to achieve 20–100 nmol reagent.

  • Solvent Limit: Keep final DMSO concentration < 5% (v/v) to prevent protein denaturation.

Step 3: Incubation Incubate at 25°C (Room Temp) for 30 to 60 minutes .

  • Optimization: Due to the high reactivity of the pyrimidine core, long incubations (>2 hours) may lead to non-specific labeling of surface lysines.

Step 4: Quenching Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 10 minutes. The primary amine in Tris will rapidly consume any remaining sulfonyl fluoride.

Step 5: Purification (Optional but Recommended) Remove excess small molecules using a desalting column (e.g., Zeba Spin, PD-10) or dialysis against the storage buffer.

Data Analysis & QC

Mass Spectrometry Interpretation

Successful conjugation is verified by Intact Protein LC-MS.

  • Reagent MW: 176.17 Da

  • Leaving Group (Fluoride): 19.00 Da

  • Mass Shift (Delta): +157.17 Da

Calculation:



ObservationInterpretationAction
+157 Da Single modification (Mono-labeled).Ideal result for specific probes.
+314 Da Double modification.Reduce reagent excess or incubation time if site-specificity is required.
+0 Da No reaction.Check reagent integrity (hydrolysis) or pH (too low).
+176 Da Non-covalent adduct.Rare. Suggests reagent is sticking but not reacting. Wash harsher.
Visualization of Workflow

G Start Start: Protein in PBS (pH 7.8) Reagent Add 5-MP-SF (10-50x Excess) Start->Reagent Initiate Incubate Incubation 30-60 min @ 25°C Reagent->Incubate Conjugation Quench Quench: Add Tris Buffer Incubate->Quench Stop Rxn Analyze Analysis: LC-MS (+157 Da) Quench->Analyze Verify

Figure 1: Step-by-step workflow for protein functionalization with 5-MP-SF.

Troubleshooting & Optimization

Hydrolysis vs. Labeling

Heteroaryl sulfonyl fluorides are more susceptible to hydrolysis than their phenyl counterparts.

  • Symptom: LC-MS shows no labeling, but the reagent stock is old.

  • Cause: The reagent hydrolyzed to the sulfonic acid (R-SO₃H) in the stock tube.

  • Solution: Verify reagent purity by LC-MS or NMR before use. The sulfonic acid is unreactive.

Specificity Control

If non-specific labeling (labeling of surface lysines) is observed:

  • Lower pH: Reduce reaction pH to 7.2–7.4. This reduces the nucleophilicity of Lysine (

    
    -NH₂, pKa ~10.5) while maintaining Tyrosine reactivity (phenol, pKa ~10).
    
  • Reduce Equivalents: Drop stoichiometry to 5-10x.

  • Competition: Perform labeling in the presence of a known ligand to test for active-site specificity.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Jones, L. H. (2018). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 9, 8242-8249. Link

  • Nielsen, M. K., Doyle, A. G., et al. (2015).[2][3][4] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[2][3][4] Journal of the American Chemical Society, 137(30), 9571–9574. (Demonstrates reactivity/stability profile of pyridine-sulfonyl fluorides). Link[3]

  • Kelly, J. W., et al. (2018). "Chemoselective Reactivity of Sulfonyl Fluorides in Proteins." Journal of the American Chemical Society, 140(15), 5009–5013. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methylpyrimidine-2-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Methylpyrimidine-2-sulfonyl fluoride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important chemical entity. 5-Methylpyrimidine-2-sulfonyl fluoride is a valuable building block, particularly for its applications in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for constructing complex molecules in drug discovery and materials science.

However, its synthesis can present several challenges, from low yields to purification difficulties. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these experimental hurdles successfully.

Visual Guide: Synthetic Pathways to 5-Methylpyrimidine-2-sulfonyl Fluoride

There are several established routes to synthesize aryl and heteroaryl sulfonyl fluorides. The choice of pathway often depends on the availability of starting materials and tolerance to specific reaction conditions. The diagram below outlines the most common strategies applicable to the synthesis of 5-Methylpyrimidine-2-sulfonyl fluoride.

cluster_start Starting Materials cluster_intermediate Key Intermediates / Reactions Thiol 2-Mercapto-5-methylpyrimidine SulfonylChloride In Situ Sulfonyl Chloride Thiol->SulfonylChloride Oxidative Chlorination (e.g., NaOCl) SulfonicAcid 5-Methylpyrimidine-2-sulfonic Acid / Salt SulfonicAcid->SulfonylChloride Chlorination (e.g., Cyanuric Chloride) Product 5-Methylpyrimidine-2-sulfonyl Fluoride SulfonicAcid->Product Direct Deoxyfluorination (e.g., Xtalfluor-E®) ArylHalide 2-Halo-5-methylpyrimidine (Br, I) Sulfinate In Situ Sulfinate Salt ArylHalide->Sulfinate Palladium-Catalyzed Sulfonylation (e.g., DABSO) SulfonylChloride->Product Halide Exchange (e.g., KHF2) Sulfinate->Product Oxidative Fluorination (e.g., Selectfluor)

Caption: Common synthetic routes to 5-Methylpyrimidine-2-sulfonyl fluoride.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q1.1: My reaction starting from 2-mercapto-5-methylpyrimidine gives a very low yield. What are the likely causes?

A1.1: This is a common and multi-faceted problem. The conversion of a thiol to a sulfonyl fluoride is typically a two-step, one-pot process: (1) oxidative chlorination to form the sulfonyl chloride intermediate, and (2) subsequent halide exchange to the sulfonyl fluoride.[1] Failure can occur at either stage.

  • Inefficient Oxidation: The initial oxidation of the thiol is critical. Aqueous sodium hypochlorite (bleach) is often used, but its concentration can vary between batches. Ensure you are using a fresh, properly titrated bottle of NaOCl. Incomplete oxidation will leave unreacted starting material.

  • Hydrolysis of the Sulfonyl Chloride Intermediate: The generated 5-methylpyrimidine-2-sulfonyl chloride is highly reactive and susceptible to hydrolysis, which converts it back to the sulfonic acid. This is especially problematic in aqueous media. The reaction should be kept cold (0-5 °C) during the oxidation phase to minimize this side reaction.

  • Poor Halide Exchange: The conversion of the sulfonyl chloride to the sulfonyl fluoride with a reagent like potassium bifluoride (KHF₂) can be sluggish.[2] Key factors for success include:

    • Reagent Quality: Ensure your KHF₂ is dry.

    • Reaction Time & Temperature: While the oxidation is done cold, the halide exchange often requires warming to room temperature or slightly above to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal time.

    • Phase Transfer: In a biphasic system (e.g., DCM/water), efficient stirring is crucial to facilitate the transfer of the fluoride salt to the organic phase where the sulfonyl chloride resides.

Q1.2: I am attempting the synthesis from 5-methylpyrimidine-2-sulfonic acid using a deoxyfluorination agent, but the conversion is poor. What should I check?

A1.2: Converting a sulfonic acid directly to a sulfonyl fluoride is an elegant but challenging approach that avoids the highly reactive sulfonyl chloride intermediate.[3] Success hinges on the complete activation of the sulfonic acid.

  • Choice of Reagent: Modern deoxyfluorination reagents like Xtalfluor-E® or thionyl fluoride can be effective.[3] However, older methods often rely on a two-step, one-pot process where the sulfonic acid is first converted to the sulfonyl chloride in situ using an agent like cyanuric chloride before the addition of a fluoride source.[4] If using the latter method, the efficiency of the initial chlorination is paramount.

  • Anhydrous Conditions: These reactions are extremely sensitive to moisture. The starting sulfonic acid must be rigorously dried, and all solvents must be anhydrous. Any water present will consume the activating reagent and lead to low yields.

  • Reaction Temperature: Activation of sulfonic acids often requires elevated temperatures (e.g., 60 °C or higher).[1][4] Ensure your reaction is reaching and maintaining the target temperature.

Issue 2: Side Product Formation

Q2.1: My primary impurity is the corresponding sulfonic acid. How can I prevent its formation?

A2.1: The formation of 5-methylpyrimidine-2-sulfonic acid is almost always due to the hydrolysis of either the sulfonyl chloride intermediate or the final sulfonyl fluoride product.[2] While sulfonyl fluorides are significantly more stable than sulfonyl chlorides, they are not completely inert.[1]

  • During Reaction: As mentioned in A1.1, keep the initial oxidative chlorination step cold and minimize the reaction time in aqueous media.

  • During Workup: When quenching the reaction, use cold water or brine and proceed quickly to the extraction step. Avoid prolonged exposure to aqueous acidic or basic conditions. During extraction, if you perform a wash with saturated sodium bicarbonate, do it quickly and with cooling, as a basic pH can accelerate hydrolysis.

  • During Purification: Standard silica gel is acidic and can catalyze the hydrolysis of your product on the column. This is a very common cause of yield loss during purification (see Q3.1).

Q2.2: I am seeing residual 5-methylpyrimidine-2-sulfonyl chloride in my final product. How can I drive the halide exchange to completion?

A2.2: Incomplete F-Cl exchange is a common issue. To improve it:

  • Increase Fluoride Equivalents: Try increasing the amount of KHF₂ from 2-3 equivalents to 4-5 equivalents.

  • Increase Reaction Time/Temperature: Allow the reaction to stir longer at room temperature or gently heat it to 30-40 °C. Monitor by LC-MS to track the disappearance of the sulfonyl chloride peak.

  • Use a Phase-Transfer Catalyst: For reactions in biphasic systems, adding a catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve the efficiency of the halide exchange.[4]

Issue 3: Purification and Stability

Q3.1: My product seems to decompose during silica gel column chromatography. What are my options?

A3.1: This is a critical challenge. The Lewis acidic nature of standard silica gel can promote the hydrolysis of the S-F bond, leading to streaking on the column and low recovery of the desired product.[5]

  • Deactivate the Silica: Prepare a slurry of silica gel in your eluent containing 1% triethylamine. Let it stand for 30 minutes, then pack the column as usual. This neutralized silica is much gentler on the sulfonyl fluoride.

  • Switch Stationary Phase: Consider using a different stationary phase, such as neutral alumina or Florisil®.

  • Non-Chromatographic Methods:

    • Crystallization: If your crude product is reasonably pure, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is the best option to obtain high-purity material without degradation.

    • Sublimation: 5-Methylpyrimidine-2-sulfonyl fluoride may be volatile enough for purification by sublimation under high vacuum, which is an excellent method for removing non-volatile impurities.

Visual Guide: Troubleshooting Workflow

Use this flowchart to diagnose common issues in the synthesis of 5-Methylpyrimidine-2-sulfonyl fluoride.

Start Problem: Low Yield or Impure Product CheckReaction Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->CheckReaction IsSM Is Starting Material Present? CheckReaction->IsSM IsImpurity Are Major Impurities Present? IsSM->IsImpurity No Sol_SM Solution: • Check reagent quality/activity • Increase reaction time/temp • Ensure anhydrous conditions IsSM->Sol_SM Yes SulfonicAcid Impurity = Sulfonic Acid? IsImpurity->SulfonicAcid Yes Purification Product is Present but Lost During Purification IsImpurity->Purification No SulfonylChloride Impurity = Sulfonyl Chloride? SulfonicAcid->SulfonylChloride No Sol_SA Solution: • Run reaction at lower temp • Minimize time in H2O • Use careful, cold workup SulfonicAcid->Sol_SA Yes SulfonylChloride->Purification No Sol_SCl Solution: • Increase equivalents of KHF2 • Increase reaction time/temp • Add phase-transfer catalyst SulfonylChloride->Sol_SCl Yes Sol_Purify Solution: • Deactivate silica with Et3N • Use neutral alumina • Purify by crystallization

Caption: A decision tree for troubleshooting common synthesis problems.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of 5-Methylpyrimidine-2-sulfonyl fluoride starting from 2-mercapto-5-methylpyrimidine, adapted from established procedures for heteroaryl sulfonyl fluorides.[1]

Reagents and Equipment:

  • 2-Mercapto-5-methylpyrimidine

  • Dichloromethane (DCM), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hypochlorite (NaOCl), aq. solution (approx. 10-15%)

  • Potassium Bifluoride (KHF₂)

  • Round bottom flask, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Methodology:

  • Setup: In a 250 mL round bottom flask equipped with a magnetic stir bar, suspend 2-mercapto-5-methylpyrimidine (e.g., 5.0 g, 1.0 equiv) in dichloromethane (100 mL).

  • Acidification: Add concentrated HCl (e.g., 10 mL) to the suspension. Cool the flask to 0 °C in an ice-water bath.

  • Oxidative Chlorination: While stirring vigorously at 0 °C, add the aqueous sodium hypochlorite solution dropwise over 30-45 minutes. The reaction is exothermic; maintain the internal temperature below 5 °C. Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes) until the starting material is fully consumed. The intermediate sulfonyl chloride should be visible as a new spot.

  • Phase Separation: Once the oxidation is complete, transfer the mixture to a cold separatory funnel. Separate the organic (DCM) layer.

  • Halide Exchange: Return the cold DCM layer to a flask. Add potassium bifluoride (KHF₂) (e.g., 3.0 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours, or until LC-MS analysis indicates complete conversion of the sulfonyl chloride to the sulfonyl fluoride.

  • Workup: Filter the reaction mixture to remove excess KHF₂ and other salts. Wash the filtrate with cold water (2 x 50 mL) and then with cold brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Avoid excessive heating on the rotovap.

  • Purification: Purify the crude product by crystallization or by flash chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent.

Comparative Data: Synthetic Routes

FeatureRoute 1: From ThiolRoute 2: From Sulfonic Acid
Starting Material 2-Mercapto-5-methylpyrimidine5-Methylpyrimidine-2-sulfonic acid
Key Reagents NaOCl, HCl, KHF₂Cyanuric chloride, TMAC, KHF₂[4]
Pros Readily available starting material, well-established procedure.Avoids handling thiols, can be a one-pot process.
Cons Uses corrosive reagents (HCl, bleach), intermediate is moisture-sensitive.Requires anhydrous conditions, may need higher temperatures.
Typical Yield 50-70%60-80%[4]

Frequently Asked Questions (FAQs)

Q: Which synthetic route is recommended for a first-time synthesis? A: The route starting from 2-mercapto-5-methylpyrimidine is generally recommended. While it involves careful handling of the reactive sulfonyl chloride intermediate, the starting material is commercially available and the procedure is well-documented in the literature for analogous heteroaromatic systems.[1]

Q: What are the key safety considerations? A: Always work in a well-ventilated fume hood. The oxidative chlorination step can release chlorine gas, which is toxic. Concentrated HCl is highly corrosive. Fluoride salts like KHF₂ are toxic and should be handled with care, avoiding inhalation of dust. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Q: How stable is 5-Methylpyrimidine-2-sulfonyl fluoride? A: It is significantly more stable than its sulfonyl chloride counterpart.[1] It is generally stable to storage under anhydrous conditions at room temperature. However, it is sensitive to hydrolysis, especially under acidic (e.g., on silica gel) or basic conditions and in the presence of nucleophiles.[5] Studies on aryl sulfonyl fluorides show that stability is influenced by both electronic and steric factors.[6][7]

Q: What analytical techniques are best for characterization and reaction monitoring? A:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for monitoring the progress of the reaction.

  • Characterization:

    • ¹H and ¹³C NMR: To confirm the structure of the pyrimidine ring.

    • ¹⁹F NMR: This is the most definitive technique. The sulfonyl fluoride group (-SO₂F) will show a characteristic singlet or triplet (if coupled to adjacent protons, which is not the case here) in the ¹⁹F NMR spectrum.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the product.

References

  • Di Iorio, N., & Matassini, C. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • Chen, K., & Dong, J. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters. [Link]

  • RSC. (2025). Rapid and Additive-Free Synthesis of β-Sulfido Sulfonyl Fluorides through N-Methyl-2-pyrrolidinone (NMP)-Promoted Thia-Michael Addition. RSC Discovery. [Link]

  • Chen, K., & Dong, J. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters. [Link]

  • Thomson, B. J., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorosulfonylation. Organic Chemistry Portal. [Link]

  • ResearchGate. (2024). Synthetic routes to sulfonyl fluorides. ResearchGate. [Link]

  • Bernús, M., et al. (2023). A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins. Nature Synthesis. [Link]

  • Qin, H.-L., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. [Link]

  • Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry. [Link]

  • Lirias. (n.d.). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Im. Lirias. [Link]

  • Google Patents. (n.d.). Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
  • Grygorenko, O. O., et al. (2024). Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. ACS Omega. [Link]

  • ResearchGate. (n.d.). Overview of the synthetic methods to obtain sulfonyl fluorides. ResearchGate. [Link]

  • Way, J., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics. [Link]

  • ResearchGate. (2025). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis and purification of [2-13C]-5-fluorouracil. ResearchGate. [Link]

  • Isal, D. A., et al. (2021). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. RSC Medicinal Chemistry. [Link]

Sources

Technical Support Center: Synthesis of 5-Methylpyrimidine-2-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for improving the yield of 5-Methylpyrimidine-2-sulfonyl fluoride synthesis.

Welcome to the technical support guide for the synthesis of 5-Methylpyrimidine-2-sulfonyl fluoride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. Sulfonyl fluorides are of paramount interest in modern chemistry, serving as versatile connectors in drug discovery, covalent protein modifiers, and essential components in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2][3] The 5-methylpyrimidine core is a valuable scaffold in medicinal chemistry, making the efficient synthesis of this specific sulfonyl fluoride a critical objective.

This guide provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causal relationships behind experimental choices.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common and effective strategies for synthesizing 5-Methylpyrimidine-2-sulfonyl fluoride?

The most direct and widely adopted methods for preparing heteroaromatic sulfonyl fluorides, including 5-Methylpyrimidine-2-sulfonyl fluoride, typically start from the corresponding thiol (2-mercapto-5-methylpyrimidine).[1][4] The general strategy involves a two-step, one-pot process:

  • Oxidation: The thiol is first oxidized to an intermediate sulfonyl chloride. Common oxidants include aqueous sodium hypochlorite (NaOCl).[1][4]

  • Halogen Exchange (Halex): The in-situ generated sulfonyl chloride is then treated with a fluoride source to exchange the chlorine atom for fluorine. Potassium bifluoride (KHF₂) or potassium fluoride (KF) are frequently used for this transformation.[1][5]

Alternative precursors like disulfides, sulfonic acids, or sulfonamides can also be used, but the thiol-based route is often preferred for its accessibility and efficiency.[1][4][6][7]

Q2: Why is the sulfonyl fluoride (R-SO₂F) functional group often preferred over the more common sulfonyl chloride (R-SO₂Cl)?

The preference for sulfonyl fluorides stems from their unique balance of stability and reactivity.[2][8]

  • Enhanced Stability: The S-F bond is significantly stronger than the S-Cl bond, making sulfonyl fluorides considerably more stable towards hydrolysis and thermolysis.[1][2] This stability is crucial for purification, storage, and application in aqueous biological environments. While sulfonyl chlorides are highly reactive and prone to rapid degradation, sulfonyl fluorides can often be isolated and handled with greater ease.[5][9][10][11]

  • Tuned Reactivity: Despite their stability, sulfonyl fluorides react selectively and efficiently with strong nucleophiles (like primary amines or phenols) under specific conditions, which is the foundation of SuFEx click chemistry.[2][8] This controlled reactivity avoids the side reactions often seen with the more indiscriminately reactive sulfonyl chlorides.

Q3: What are the primary challenges that lead to low yields in this synthesis?

The main challenges include:

  • Hydrolysis of Intermediates: The sulfonyl chloride intermediate is highly susceptible to hydrolysis. Any residual water in the reaction can convert it into the corresponding sulfonic acid, which is a common and often major byproduct.[9]

  • Instability of Heteroaromatic Sulfonyl Halides: Heteroaromatic sulfonyl chlorides can be inherently unstable, potentially decomposing through pathways like SO₂ extrusion, especially with certain ring systems.[10][11] While the corresponding fluoride is more stable, its precursor is not.

  • Inefficient Halogen Exchange: The fluoride-for-chloride exchange can be challenging. Issues like the low solubility of fluoride salts in organic solvents can hinder the reaction rate and lead to incomplete conversion.[1]

  • Product Volatility and Isolation: Some smaller sulfonyl fluorides can be volatile, leading to loss of product during solvent removal or purification.

Q4: Which analytical techniques are recommended for monitoring reaction progress and characterizing the final product?

  • ¹⁹F NMR Spectroscopy: This is the most powerful tool for both monitoring the reaction and characterizing the final product. The appearance of a new signal in the characteristic region for sulfonyl fluorides (typically +40 to +70 ppm) provides unambiguous evidence of product formation. It can also be used for quantitative analysis to determine yield without isolation.

  • Thin-Layer Chromatography (TLC): Useful for tracking the consumption of the starting thiol. However, the sulfonyl chloride intermediate and sulfonyl fluoride product may have similar Rf values, so it is best used to confirm the absence of the starting material.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for monitoring the appearance of the product mass and the disappearance of starting material. It can also help identify byproducts like the sulfonic acid.

  • ¹H and ¹³C NMR Spectroscopy: Essential for confirming the overall structure of the purified product.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the final product.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a direct Q&A format.

Problem: My reaction yield is very low or zero, and TLC analysis shows unreacted starting material (2-mercapto-5-methylpyrimidine).

  • Possible Cause 1: Ineffective Oxidation. The oxidant (e.g., NaOCl) may have degraded. Commercial bleach solutions can lose their potency over time.

    • Solution: Use a fresh bottle of NaOCl or titrate the existing solution to confirm its concentration. Ensure the NaOCl is added slowly to a cooled solution of the thiol to prevent uncontrolled side reactions.

  • Possible Cause 2: Insufficient Reagents. The stoichiometry of the oxidant or the fluoride source may be too low.

    • Solution: Ensure at least 2-3 equivalents of the oxidant are used to drive the conversion to the sulfonyl chloride. For the halogen exchange step, a significant excess of the fluoride source (e.g., 5 equivalents of KF) is often necessary to overcome solubility issues and drive the equilibrium towards the product.[1]

Problem: The starting material is consumed, but the final yield is still poor. LC-MS analysis indicates a significant amount of 5-methylpyrimidine-2-sulfonic acid.

  • Possible Cause: Hydrolysis of the Sulfonyl Chloride Intermediate. This is the most common cause of low yields.[9] The sulfonyl chloride formed in the first step is reacting with water instead of the fluoride salt.

    • Solution 1: Minimize Water. While some protocols use aqueous media, minimizing the amount of water can be beneficial. If using an organic solvent like acetonitrile (MeCN), ensure it is of anhydrous grade.

    • Solution 2: Optimize Reagent Addition. Add the fluoride source before or concurrently with the oxidant. This ensures that as soon as the sulfonyl chloride is formed, it is in the presence of a high concentration of fluoride ions, favoring the desired halogen exchange over hydrolysis. Newer "one-pot" protocols often employ this strategy.[5]

Problem: The reaction appears to work based on crude ¹⁹F NMR, but the product is lost during workup or purification.

  • Possible Cause 1: Hydrolysis on Silica Gel. Sulfonyl fluorides, while more stable than chlorides, can still hydrolyze on acidic silica gel during column chromatography, especially if wet solvents are used.

    • Solution:

      • Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%).

      • Use completely anhydrous solvents for chromatography.

      • If the product is sufficiently non-polar, consider a quick filtration through a plug of silica or neutral alumina instead of a full column.

  • Possible Cause 2: Thermal Decomposition. Although generally stable, prolonged heating should be avoided.

    • Solution: Perform all solvent evaporations under reduced pressure at low temperatures (e.g., <30-40 °C).

Problem: The halogen exchange step is incomplete, leaving a mixture of sulfonyl chloride and sulfonyl fluoride.

  • Possible Cause: Poor Solubility/Reactivity of Fluoride Source. Potassium fluoride (KF) has very low solubility in common organic solvents like acetonitrile.[1]

    • Solution 1: Use a Phase-Transfer Catalyst. Adding a catalyst like 18-crown-6 can help shuttle fluoride ions into the organic phase, dramatically improving the rate and completeness of the reaction.[1]

    • Solution 2: Use a More Soluble Fluoride Source. Potassium bifluoride (KHF₂) is sometimes more effective than KF in biphasic systems.[1]

    • Solution 3: Increase Reaction Time and/or Temperature. Allow the reaction to stir for a longer period (e.g., 4-12 hours) at room temperature or with gentle heating (e.g., 40-50 °C) to drive the conversion.

Section 3: Recommended Experimental Protocol

This protocol details a reliable one-pot synthesis of 5-Methylpyrimidine-2-sulfonyl fluoride from 2-mercapto-5-methylpyrimidine, adapted from established methods for heteroaromatic thiols.[1][4][5]

Reagents & Equipment:

  • 2-Mercapto-5-methylpyrimidine

  • Potassium Fluoride (KF, spray-dried)

  • Sodium Hypochlorite (NaOCl, ~10-15% aqueous solution)

  • Acetic Acid (AcOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Ice-water bath

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-mercapto-5-methylpyrimidine (1.0 eq), potassium fluoride (5.0 eq), and acetic acid (AcOH, ~0.2 M concentration relative to the thiol).

  • Cooling: Place the flask in an ice-water bath and stir the suspension for 10-15 minutes to cool it to 0-5 °C.

  • Oxidation: Add the aqueous sodium hypochlorite solution (3.0 eq) dropwise to the stirred suspension over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.

    • Scientist's Note: Slow addition is critical. A rapid increase in temperature can lead to the formation of undesired byproducts and decomposition. The reaction mixture will likely become a thick slurry.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting thiol.

  • Workup - Quenching: Carefully quench the reaction by slowly adding it to a beaker containing a stirred, saturated solution of sodium bicarbonate (NaHCO₃). Be cautious, as gas evolution (CO₂) may occur from the neutralization of acetic acid.

  • Workup - Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Workup - Washing: Combine the organic layers and wash sequentially with water (1x) and brine (1x).

    • Scientist's Note: The washing steps are crucial to remove residual salts and acetic acid, which can interfere with purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure at a low temperature (<35 °C).

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Scientist's Note: To prevent hydrolysis, use dry-packed silica or pre-treat the silica with solvents containing 0.5% triethylamine.

Section 4: Key Parameter Optimization

Optimizing reaction conditions is key to maximizing yield. The table below summarizes the impact of critical variables.

ParameterOption 1Option 2Option 3Rationale & Expert Insight
Fluoride Source KF[5]KHF₂[1]KF / 18-crown-6[1]KF is inexpensive but has low solubility. KHF₂ can be more effective in biphasic media. A phase-transfer catalyst (18-crown-6) significantly accelerates the reaction but adds cost and complexity to the workup.
Oxidant NaOCl[1][5]Selectfluor[1]Electrochemical[9][12]NaOCl is cheap and effective. Selectfluor acts as both oxidant and fluoride source but is expensive and not atom-economical.[9] Electrochemical methods are green and efficient but require specialized equipment.
Solvent System MeCN / H₂O[1]Acetic Acid (AcOH)[5]Dichloromethane (DCM)A biphasic MeCN/H₂O system is common. Using AcOH as the solvent can improve the efficiency of NaOCl-mediated oxidation and subsequent fluorination.[5] Anhydrous DCM can be used but may require a phase-transfer catalyst for the fluorination step.
Temperature 0 °C to RTRT to 40 °CRefluxThe initial oxidation should always be performed at low temperatures (0-5 °C) to control exothermicity. The subsequent halogen exchange can often be run at room temperature, with gentle heating sometimes used to drive the reaction to completion.

Section 5: Visual Workflows & Diagrams

General Synthetic Workflow

This diagram outlines the key stages of the recommended protocol.

G cluster_prep Reaction Phase cluster_workup Workup & Purification cluster_final Final Product A Start: 2-Mercapto-5-methylpyrimidine B One-Pot Oxidation & Halogen Exchange (NaOCl, KF in AcOH) A->B C Aqueous Quench (NaHCO3) B->C D Solvent Extraction (EtOAc) C->D E Drying & Concentration D->E F Column Chromatography E->F G 5-Methylpyrimidine-2-sulfonyl fluoride F->G

Caption: High-level workflow for the synthesis of 5-Methylpyrimidine-2-sulfonyl fluoride.

Troubleshooting Decision Tree

Use this flowchart to diagnose and resolve common synthesis problems.

G Start Low or No Yield Observed CheckSM Is Starting Thiol Consumed? (Check by TLC/LC-MS) Start->CheckSM CheckByproduct Is Sulfonic Acid the Major Byproduct? (Check by LC-MS) CheckSM->CheckByproduct Yes Sol_Oxidant Solution: - Use fresh/titrated oxidant - Increase oxidant equivalents CheckSM->Sol_Oxidant No CheckHalex Is Sulfonyl Chloride Present? (Check by LC-MS) CheckByproduct->CheckHalex No Sol_Hydrolysis Solution: - Use anhydrous solvents - Ensure KF is in excess - Add KF before oxidant CheckByproduct->Sol_Hydrolysis Yes Sol_Halex Solution: - Increase reaction time/temp - Add phase-transfer catalyst - Use KHF2 CheckHalex->Sol_Halex Yes Sol_Complex Problem is complex. Re-evaluate entire procedure, check reagent purity. CheckHalex->Sol_Complex No

Caption: A decision tree for troubleshooting low-yield synthesis reactions.

References

  • T. S. -B. Lou, M. C. Willis. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • F. E. Cislak, A. L. Kranzfelder. (1948). 2-amino-5-methyl pyridine and process of making it.
  • J. Org. Chem. (2025). Rapid and Additive-Free Synthesis of β-Sulfido Sulfonyl Fluorides through N-Methyl-2-pyrrolidinone (NMP). PubMed. [Link]

  • J. Bertram, et al. (2024). Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. PMC. [Link]

  • CN101314594B. (2008). Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
  • B. J. Thomson, et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. [Link]

  • J. Org. Chem. (2024). Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. synthesis-reviews.com. [Link]

  • ACS Sustainable Chemistry & Engineering. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Publications. [Link]

  • S. Verhoog, et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ACS Publications. [Link]

  • J. J. K. et al. (1992). Nucleosides. 150. Synthesis and some biological properties of 5-monofluoromethyl, 5-difluoromethyl, and 5-trifluoromethyl derivatives of 2'-deoxyuridine and 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyluracil. PubMed. [Link]

  • X. Liu, et al. (2024). Recent Advances in Developing Radical Methods for the Synthesis of Aliphatic Sulfonyl Fluorides. ResearchGate. [Link]

  • D. Mazzarella, et al. (2020). Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. Pure. [Link]

  • A. K. K. et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC. [Link]

  • Trends in Chemistry. (2024). Unconventional reactivity of sulfonyl fluorides. Spiral. [Link]

  • B. J. Thomson, et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. [Link]

  • P. Mukherjee, et al. (2022). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides from S(VI) Fluorides. ChemRxiv. [Link]

  • X. Liu, et al. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect. [Link]

  • M. Bernús, et al. (2024). A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins. Research Explorer. [Link]

  • Chemical Science. (2022). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. RSC Publishing. [Link]

  • Springer Nature Experiments. (2023). Sulfur fluoride exchange. Springer Nature. [Link]

  • M. Bernús, et al. (2024). In-Flow Generation of Thionyl Fluoride (SOF2) Enables the Rapid and Efficient Synthesis of Acyl Fluorides from Carboxylic Acids. ACS Publications. [Link]

  • J. D. Pers, et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. PMC. [Link]

  • A. V. K., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

Sources

side reactions of 5-Methylpyrimidine-2-sulfonyl fluoride and how to avoid them

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges associated with 5-Methylpyrimidine-2-sulfonyl fluoride . While this compound is an exceptional electrophile for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, its highly electron-deficient heteroaromatic core frequently leads to undesired side reactions if reaction conditions are not rigorously controlled. This guide provides causal mechanistic insights, self-validating protocols, and troubleshooting steps to ensure high-fidelity SuFEx transformations.

Part 1: Mechanistic Insights into Side Reactions

Understanding the causality behind side reactions is the first step in avoiding them. The unique architecture of 5-methylpyrimidine-2-sulfonyl fluoride introduces three primary competing pathways:

  • Nucleophilic Aromatic Substitution (S_NAr): The strongly electron-withdrawing sulfonyl group polarizes the pyrimidine ring, making the C2 carbon highly electrophilic[1]. When exposed to neutral nucleophiles (such as amines or thiols) in polar solvents, the nucleophile often attacks the C2 position rather than the S(VI) center[2]. This results in the displacement of the sulfonyl group (desulfonylation) and the formation of a 2-substituted-5-methylpyrimidine[3].

  • Hydrolysis: Although sulfonyl fluorides are generally resistant to hydrolysis compared to sulfonyl chlorides[4], the extreme electron deficiency of the pyrimidine ring sensitizes the sulfur center. In the presence of adventitious water and a base, hydroxide ions can attack the S(VI) center, yielding the corresponding sulfonic acid[4].

  • Transition-Metal Induced Desulfonylation: Under specific palladium-catalyzed conditions, electron-deficient heteroaryl sulfonyl fluorides can undergo desulfonylative cross-coupling or fluorination, extruding SO₂ gas[5].

Quantitative Comparison of Reaction Pathways

To optimize your synthesis, it is critical to select conditions that kinetically favor SuFEx over S_NAr. The table below summarizes how the state of the nucleophile dictates the reaction pathway.

Table 1: Reaction Conditions and Pathway Selectivity

Reaction ConditionNucleophile StatePrimary PathwayMechanistic CausalityExpected Outcome
Neutral Amine, DMF, RTNeutralS_NAr Soft neutral amines preferentially attack the highly electrophilic C2 carbon of the pyrimidine ring[2].2-Aminopyrimidine derivative + SO₂ + F⁻
Amine + LiHMDS, TolueneAnionic (Amide)SuFEx Hard amide anions, generated by strong bases, favor attack at the hard S(VI) center[2].Sulfonamide (>90% yield)
Amine + Ca(NTf₂)₂ / DABCONeutral (Activated)SuFEx Ca²⁺ coordinates the S-F bond; DABCO forms a highly reactive N-sulfonyl-DABCO intermediate[6].Sulfonamide (>90% yield)
Phenol + BEMP, MeCNPhenoxideSuFEx Strong organic superbases (BEMP/DBU) activate the phenol and stabilize the leaving fluoride[7].Sulfonate Ester
Base + Adventitious H₂OHydroxideHydrolysis OH⁻ acts as a hard nucleophile attacking the S(VI) center, displacing fluoride[4].Sulfonic Acid

Part 2: Troubleshooting Guides & FAQs

Q1: I am trying to synthesize a sulfonamide using 5-methylpyrimidine-2-sulfonyl fluoride and a primary amine, but my LC-MS shows a mass missing the SO₂ group. What happened? A1: You are observing Nucleophilic Aromatic Substitution (S_NAr) at the pyrimidine ring instead of the desired SuFEx reaction. Because the C2 position is highly activated, neutral amines in polar solvents (like DMF) will attack the ring and eject the sulfonyl group[2]. Solution: Change the deprotonation state of your nucleophile. Use LiHMDS in a non-polar solvent like toluene to generate the amine anion. The harder amide anion kinetically favors attack at the sulfonyl group, driving the SuFEx pathway[2]. Alternatively, use the Ca(NTf₂)₂/DABCO activation system[6].

Q2: My reaction mixture shows complete consumption of the starting material, but I only isolate the sulfonic acid. How do I prevent hydrolysis? A2: Hydrolysis occurs when adventitious water reacts with the sulfonyl fluoride under basic conditions. The pyrimidine core makes the S-F bond more susceptible to hydroxide attack than standard alkyl sulfonyl fluorides[4]. Solution: Ensure your system is strictly anhydrous. Dry your amines and solvents over activated 3Å molecular sieves, and perform the reaction under an inert argon atmosphere.

Q3: Can I use standard SuFEx catalysts like DBU or BEMP for phenol nucleophiles with this substrate? A3: Yes. For oxygen nucleophiles (phenols/alcohols), S_NAr is significantly less competitive than with nitrogen nucleophiles. Using strong amidine or phosphazene bases like DBU or BEMP in acetonitrile or DCM effectively promotes the SuFEx reaction to form sulfonate esters without degrading the pyrimidine ring[7].

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must be treated as a self-validating system. We utilize in-situ ¹⁹F NMR monitoring to confirm the reaction trajectory before workup.

Protocol A: Chemoselective SuFEx via Anionic Activation (LiHMDS Method)

This protocol is designed to completely suppress S_NAr when reacting 5-methylpyrimidine-2-sulfonyl fluoride with aliphatic or aromatic amines[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Add the amine nucleophile (1.1 equiv) and anhydrous toluene (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C. Dropwise, add LiHMDS (1.2 equiv, 1.0 M in THF). Stir for 15 minutes to ensure complete formation of the amide anion.

  • Electrophile Addition: Dissolve 5-methylpyrimidine-2-sulfonyl fluoride (1.0 equiv) in a minimal amount of anhydrous toluene and add it dropwise to the reaction mixture.

  • Self-Validation (¹⁹F NMR): Take a 50 µL aliquot, dilute in Toluene-d8, and acquire a rapid ¹⁹F NMR spectrum. The starting material exhibits a distinct -SO₂F peak (typically between +50 to +60 ppm). The successful SuFEx reaction is validated by the complete disappearance of this peak and the appearance of a free fluoride ion peak (approx. -120 ppm).

  • Workup: Once validated, quench the reaction with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Mild SuFEx via Ca(NTf₂)₂ / DABCO Activation

This protocol is ideal for acid/base-sensitive substrates where strong bases like LiHMDS cannot be used[6].

Step-by-Step Methodology:

  • Setup: In a dry vial under Argon, combine 5-methylpyrimidine-2-sulfonyl fluoride (1.0 equiv), the amine nucleophile (1.2 equiv), and Ca(NTf₂)₂ (0.2 equiv).

  • Solvent & Catalyst: Add anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration, followed by DABCO (0.2 equiv).

  • Reaction: Stir at room temperature. The Ca²⁺ coordinates the fluorine atom while DABCO forms a highly reactive transient N-sulfonyl-DABCO intermediate, bypassing the S_NAr pathway[6].

  • Self-Validation (LC-MS): Monitor via LC-MS. The desired sulfonamide will show an [M+H]⁺ peak corresponding to the exact mass of the coupled product, whereas any S_NAr byproduct will be lighter by 64 Da (loss of SO₂).

  • Workup: Wash the organic layer with 1M HCl to remove DABCO, then with brine. Dry and concentrate.

Part 4: Visualizations

pathways SM 5-Methylpyrimidine-2- sulfonyl fluoride SuFEx SuFEx Pathway (Desired) SM->SuFEx LiHMDS/Toluene or Ca(NTf2)2/DABCO SNAr S_NAr Pathway (Side Reaction) SM->SNAr Neutral Amine Polar Solvent (DMF) Hydrolysis Hydrolysis (Side Reaction) SM->Hydrolysis H2O / Base Sulfonamide Sulfonamide Product SuFEx->Sulfonamide Aminopyrimidine 2-Aminopyrimidine + SO2 + F⁻ SNAr->Aminopyrimidine SulfonicAcid Sulfonic Acid Product Hydrolysis->SulfonicAcid

Figure 1: Competing reaction pathways of 5-methylpyrimidine-2-sulfonyl fluoride.

workflow Start Start: Setup SuFEx Reaction CheckMoisture Ensure Anhydrous Conditions (Use dry solvents/Argon) Start->CheckMoisture BaseSelection Select Base/Catalyst (Avoid simple amines in DMF) CheckMoisture->BaseSelection Decision Nucleophile Type? BaseSelection->Decision Amine Amine Nucleophile Decision->Amine Phenol Phenol/Alcohol Decision->Phenol AmineCond Use LiHMDS (Toluene) or Ca(NTf2)2 + DABCO Amine->AmineCond PhenolCond Use BEMP or DBU (MeCN or DCM) Phenol->PhenolCond Monitor Monitor via LC-MS/19F NMR AmineCond->Monitor PhenolCond->Monitor

Figure 2: Experimental workflow for optimizing SuFEx and avoiding S_NAr side reactions.

References

  • Dudziński, J., Bochra, J., & Barbasiewicz, M. (2024). Effect of Nucleophile Deprotonation on SuFEx: Synthesis of Sulfonamides. ResearchGate.

  • Qin, H.-L., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters.

  • Mahapatra, S., et al. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Scholarship @ Claremont.

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry. Cold Spring Harbor Laboratory.

  • Baud, M. G. J., et al. (2023). Structure–reactivity studies of 2-sulfonylpyrimidines allow selective protein arylation. Bioconjugate Chemistry.

  • ResearchGate. (2025). Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides. Chemical Science.

  • University of Mainz. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors.

Sources

optimizing reaction conditions for 5-Methylpyrimidine-2-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Methylpyrimidine-2-sulfonyl Fluoride

Overview

Welcome to the Technical Support Center for 5-Methylpyrimidine-2-sulfonyl fluoride (5-Me-Py-SO2F) . This reagent is a specialized heteroaryl sulfonyl fluoride used primarily in Sulfur-Fluoride Exchange (SuFEx) click chemistry and covalent protein inhibition. Due to the electron-deficient nature of the pyrimidine ring, this molecule exhibits higher electrophilicity at the sulfur center compared to phenyl analogs, requiring precise control over reaction conditions to prevent premature hydrolysis while ensuring efficient coupling.

Module 1: Synthesis & Preparation Protocol

User Query: "I am experiencing low yields (<30%) when synthesizing 5-Me-Py-SO2F from the thiol precursor using standard sulfonyl chloride intermediates. The intermediate decomposes.[1] How can I optimize this?"

Technical Insight: The instability of heteroaryl sulfonyl chlorides is a known bottleneck. Pyrimidine-2-sulfonyl chlorides are prone to rapid hydrolysis and SO₂ extrusion. The solution is a "One-Pot Oxidative Fluorination" utilizing Potassium Bifluoride (KHF₂) in a biphasic system. This bypasses the isolation of the unstable chloride intermediate.

Optimized Protocol: The KHF₂/Bleach Method

Based on modified procedures for electron-deficient heteroarenes (Sharpless et al., 2014; Wright et al., 2006).

Reagents:

  • 2-Mercapto-5-methylpyrimidine (1.0 equiv)

  • KHF₂ (Potassium Bifluoride) (10.0 equiv) — Crucial for in-situ capture.

  • Bu₄NHSO₄ (Phase Transfer Catalyst) (1.0 equiv)

  • Sodium Hypochlorite (Bleach, ~6% aq. solution) (3.5 equiv)

  • Solvent: CH₂Cl₂ / Water (1:1 v/v)

Step-by-Step Workflow:

  • Setup: In a polypropylene flask (glass can etch with HF), dissolve 2-mercapto-5-methylpyrimidine in CH₂Cl₂/Water (1:1).

  • Additives: Add KHF₂ and Bu₄NHSO₄. Cool the mixture to -5°C to 0°C (Ice/Salt bath).

  • Oxidation: Add cold NaOCl dropwise with vigorous stirring .

    • Critical Control Point: The internal temperature must NOT exceed 5°C. The reaction is exothermic.

  • Reaction: Stir for 30–45 minutes at 0°C.

  • Workup: Separate phases. Wash the organic layer with water (x2) and brine. Dry over MgSO₄.

  • Purification: Concentrate carefully (product may be volatile). If necessary, purify via rapid silica flash chromatography (Hexane/EtOAc) or recrystallization.

Data Summary: Yield Comparison

MethodIntermediate Isolated?Typical YieldStability Risk
Two-Step (SO₂Cl₂) Yes (Sulfonyl Chloride)15–25%High (Hydrolysis)
One-Pot (KHF₂/Bleach) No (In-situ Exchange)75–85% Low
Selectfluor Oxidation No50–60%Medium (Costly)

Module 2: SuFEx Coupling Optimization

User Query: "My SuFEx reaction with a tyrosine residue is too slow. I'm using TEA in PBS buffer. How do I accelerate the reaction without hydrolyzing the probe?"

Technical Insight: 5-Methylpyrimidine-2-sulfonyl fluoride is a "privileged" electrophile. The pyrimidine nitrogens pull electron density, making the sulfonyl group more reactive than benzene analogs. However, TEA (Triethylamine) is often insufficient for rapid SuFEx activation in aqueous media. You require a base that can effectively deprotonate the phenol (or specific amino acid) while buffering the HF byproduct.

Troubleshooting Guide: Reaction Conditions

Q1: Which base should I use for small molecule coupling?

  • Recommendation: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP .

  • Why: These bases are strong enough to activate the nucleophile (phenol/amine) and form a salt with the released HF, driving the equilibrium forward.

  • Standard Condition: MeCN, 1.2 equiv DBU, RT, 1–4 hours.

Q2: How do I label proteins in aqueous buffer?

  • Issue: High pH (>8.5) causes hydrolysis of the sulfonyl fluoride.

  • Solution: Use PBS (pH 7.4) with 10% DMSO cosolvent.

  • Catalyst: If reaction is sluggish, add 10 mol% DABCO . It acts as a nucleophilic catalyst, forming a transient, highly reactive sulfonylammonium species.

Q3: The reagent precipitates in my assay buffer.

  • Cause: 5-Me-Py-SO2F has low aqueous solubility.

  • Fix: Prepare a 100 mM stock in anhydrous DMSO . Dilute into the buffer immediately prior to use. Do not store dilute aqueous solutions.

Module 3: Stability & Storage

User Query: "I stored the reagent in the fridge, but after a month, the NMR shows degradation. What happened?"

Diagnostic: Sulfonyl fluorides are generally stable, but heteroaryl analogs are sensitive to:

  • Moisture: Slow hydrolysis to sulfonic acid.

  • Glassware: Long-term storage in glass can lead to etching if trace HF is present, generating water, which fuels further hydrolysis (autocatalytic decomposition).

Storage Protocol:

  • Container: Plastic (Polypropylene/HDPE) vials are preferred over glass.

  • Environment: Store at -20°C under Argon/Nitrogen.

  • Desiccant: Always store the vial inside a secondary container with Drierite or silica packets.

Visualizations

Figure 1: Synthesis Pathway & Mechanism

This diagram illustrates the critical "One-Pot" pathway preventing the isolation of the unstable chloride.

SynthesisWorkflow Thiol 2-Mercapto-5-methylpyrimidine (Precursor) Inter [Sulfonyl Chloride Intermediate] *Unstable - Do Not Isolate* Thiol->Inter Oxidative Chlorination (0°C) Product 5-Methylpyrimidine-2-sulfonyl fluoride (Stable Product) Inter->Product In-situ Halogen Exchange (Fast) KHF2 KHF2 / Bu4NHSO4 (Fluoride Source) KHF2->Inter NaOCl NaOCl (Bleach) (Oxidant) NaOCl->Thiol

Caption: One-pot oxidative fluorination workflow using KHF₂ to bypass the unstable sulfonyl chloride intermediate.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low reactivity or decomposition issues.

Troubleshooting Start Issue: Reaction Failed CheckNMR Check 19F NMR of Reagent Start->CheckNMR Intact Signal at +60-65 ppm? (Intact SO2F) CheckNMR->Intact Yes Decomposed Signal at -120 ppm (F-) or None CheckNMR->Decomposed No CheckCond Check Reaction Conditions Intact->CheckCond Resynthesize Action: Resynthesize using Plasticware & KHF2 Method Decomposed->Resynthesize Nucleophile Is Nucleophile Basic? CheckCond->Nucleophile AddBase Action: Add DBU or BEMP Nucleophile->AddBase No (Neutral) Solvent Is Solvent Aqueous? Nucleophile->Solvent Yes AddCosolvent Action: Add DMSO/DABCO Solvent->AddCosolvent Yes

Caption: Diagnostic flowchart for identifying failure points in SuFEx reactions involving 5-Me-Py-SO2F.

References

  • Wright, S. W., et al. (2006). "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols." The Journal of Organic Chemistry, 71(3), 1080–1084.

  • Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Bare, G. A. L. (2023).[2] "Robust Synthesis of (Hetero)Aryl and Aliphatic Sulfonyl Fluorides." The Journal of Organic Chemistry, 88, 4761–4764.[2]

  • Hall, J. R., et al. (2025).[3] "Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides." Chemical Science.

Sources

Technical Support Center: Purification of 5-Methylpyrimidine-2-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-Methylpyrimidine-2-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful purification of this important chemical entity. As a Senior Application Scientist, this guide synthesizes established purification principles with practical, field-proven insights to address the specific challenges you may encounter.

Introduction to 5-Methylpyrimidine-2-sulfonyl fluoride

5-Methylpyrimidine-2-sulfonyl fluoride is a heterocyclic compound of interest in medicinal chemistry and drug discovery, largely due to the unique reactivity of the sulfonyl fluoride group. This functional group can act as a covalent modifier for specific amino acid residues in proteins, making it a valuable tool for developing targeted therapies and chemical probes.[1] The pyrimidine core is a common scaffold in a multitude of biologically active molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 5-Methylpyrimidine-2-sulfonyl fluoride?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. Two common precursors for the synthesis of heteroaromatic sulfonyl fluorides are the corresponding amino- or thiol-derivatives.[2]

  • From 2-Amino-5-methylpyrimidine (via a Sandmeyer-type reaction):

    • Unreacted Starting Material: Residual 2-amino-5-methylpyrimidine.

    • 5-Methylpyrimidine-2-sulfonic acid: This is the product of hydrolysis of the sulfonyl fluoride. It is a common and often persistent impurity, especially if the reaction workup involves aqueous conditions.[3]

    • 5-Methyl-2-chloropyrimidine: If the Sandmeyer reaction proceeds via a sulfonyl chloride intermediate, residual chlorinated pyrimidine may be present.

    • Diazonium salt byproducts: Depending on the specific Sandmeyer conditions, various byproducts from the decomposition of the diazonium intermediate can be formed.[4]

  • From 5-Methyl-2-thiouracil or a corresponding thiol:

    • Unreacted Starting Material: Residual thiol or thiouracil.

    • Disulfide byproducts: Oxidation of the starting thiol can lead to the formation of a disulfide.

    • Over-oxidation products: The synthetic process might lead to other oxidized sulfur species.

    • 5-Methylpyrimidine-2-sulfonic acid: As with the other route, hydrolysis of the final product is a concern.[3]

Q2: How can I qualitatively assess the purity of my crude 5-Methylpyrimidine-2-sulfonyl fluoride?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for a quick purity assessment.[5] Given the predicted polarity of the molecule (XlogP of 0.7), a good starting solvent system for TLC analysis would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[6] For example, you could screen solvent systems such as 30-50% ethyl acetate in hexanes. The presence of multiple spots would indicate impurities. The sulfonic acid impurity, being highly polar, will likely have a very low Rf value and may streak on the silica plate.

Q3: What are the general stability and handling considerations for 5-Methylpyrimidine-2-sulfonyl fluoride?

A3: Heteroaromatic sulfonyl fluorides are generally more stable than their sulfonyl chloride counterparts.[2] However, they are still susceptible to hydrolysis, especially under basic conditions, to form the corresponding sulfonic acid.[3] Therefore, it is advisable to:

  • Avoid prolonged exposure to moisture and basic conditions during workup and purification.

  • Use anhydrous solvents when possible.

  • Store the purified compound in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Purification Challenges

This section provides a systematic approach to diagnosing and resolving common issues encountered during the purification of 5-Methylpyrimidine-2-sulfonyl fluoride.

Problem Potential Cause Recommended Solution
Low recovery after purification Compound instability: The compound may be degrading on the silica gel column or during recrystallization.Test the stability of your compound on a small TLC plate before committing to column chromatography.[7] If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. For recrystallization, minimize the time the compound is heated in solution.
Inappropriate solvent choice: The compound may be too soluble in the recrystallization solvent even at low temperatures, or it may be irreversibly adsorbed to the column.For recrystallization, screen a wider range of solvents or consider a two-solvent system.[8] For column chromatography, if the compound is not eluting, a more polar solvent system is needed. A gradient elution may be necessary.
Persistent sulfonic acid impurity Hydrolysis during workup or purification: Exposure to water, especially under non-neutral pH, can cause hydrolysis.Perform aqueous extractions quickly and with neutral or slightly acidic water. Ensure all solvents for chromatography are anhydrous. If the sulfonic acid is still present, its high polarity can be exploited for removal. A plug of silica gel with a moderately polar eluent may retain the sulfonic acid while allowing the desired product to elute.
"Oiling out" during recrystallization Solution is too concentrated or cooled too quickly: This prevents the formation of a crystal lattice.Re-heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can help initiate crystallization.[8]
High impurity level: Impurities can disrupt crystal lattice formation.Consider a preliminary purification step, such as a quick filtration through a plug of silica, before attempting recrystallization.
Poor separation in column chromatography Inappropriate solvent system: The polarity of the eluent may not be optimal to resolve the compound from its impurities.Use TLC to screen a variety of solvent systems to find one that gives good separation (ideally, a difference in Rf values of at least 0.2). A gradient elution from a non-polar to a more polar solvent system often provides better separation than an isocratic elution.[5]
Column overloading: Too much crude material has been loaded onto the column.As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel. For difficult separations, this may need to be even lower.[7]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of moderately polar heterocyclic compounds and should be optimized for 5-Methylpyrimidine-2-sulfonyl fluoride based on TLC analysis.

1. Selection of Solvent System:

  • Perform TLC analysis of the crude material using a range of solvent systems. A good starting point is mixtures of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).
  • The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4.

2. Column Preparation:

  • Choose an appropriate size column. A common rule of thumb is to use 50-100 g of silica gel for every 1 g of crude material.
  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, ensuring a level and uniform bed. Do not let the column run dry.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
  • Wet Loading: Dissolve the crude material in the minimum amount of the initial eluent. Carefully pipette this solution onto the top of the column.

4. Elution:

  • Begin eluting with the least polar solvent system determined from your TLC analysis.
  • If a gradient elution is necessary, gradually increase the polarity of the mobile phase.
  • Collect fractions and monitor their composition by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator.
  • Dry the purified product under high vacuum to remove any residual solvent.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis (Select Solvent System) Slurry Prepare Column (Slurry Pack Silica Gel) TLC->Slurry Sample Prepare Sample (Dissolve in Min. Solvent or Dry Load) Slurry->Sample Load Load Sample onto Column Sample->Load Elute Elute with Solvent System (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Characterize Characterize Pure Product Evaporate->Characterize

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for recrystallization. The choice of solvent is critical and must be determined experimentally.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude material in various solvents at room temperature and at their boiling points.
  • An ideal single solvent will dissolve the compound when hot but not when cold.
  • If a single solvent is not suitable, a two-solvent system can be used. In this case, the compound should be soluble in the first solvent ("good" solvent) at all temperatures, and insoluble in the second solvent ("poor" solvent) at all temperatures. The two solvents must be miscible.
  • Given the polar nature of 5-Methylpyrimidine-2-sulfonyl fluoride, good candidate solvents to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures of these with water or hexanes.

2. Dissolution:

  • Place the crude compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent (or the "good" solvent) and heat the mixture with stirring until the solid is completely dissolved. Add the solvent in small portions until a clear solution is obtained.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration to remove them.

4. Crystallization:

  • If using a single solvent, allow the solution to cool slowly to room temperature.
  • If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to redissolve the precipitate. Then, allow the solution to cool slowly.
  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum to remove all traces of solvent.

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation Impure Impure Compound AddSolvent Add Minimal Hot Solvent Impure->AddSolvent Dissolved Completely Dissolved Solution AddSolvent->Dissolved CoolRT Slow Cooling to Room Temp. Dissolved->CoolRT CoolIce Cool in Ice Bath CoolRT->CoolIce Filter Vacuum Filtration CoolIce->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry

Concluding Remarks

The purification of 5-Methylpyrimidine-2-sulfonyl fluoride is a critical step in ensuring the quality and reliability of your research. While this guide provides a comprehensive framework, the optimal purification strategy will always depend on the specific impurities present in your crude material. A systematic approach to method development, starting with small-scale experiments and careful analysis by TLC, will ultimately lead to the most efficient and effective purification protocol.

References

  • PubChem. 5-methylpyrimidine-2-sulfonyl fluoride. [Link]

  • MDPI. Synthetic Routes to Arylsulfonyl Fluorides. [Link]

  • PubChemLite. 5-methylpyrimidine-2-sulfonyl fluoride (C5H5FN2O2S). [Link]

  • RSC Publishing. Facile synthesis of sulfonyl fluorides from sulfonic acids. [Link]

  • PubMed. Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • Organic Chemistry Portal. Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. [Link]

  • MDPI. Synthesis of Novel 2-Thiouracil-5-sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. [Link]

  • The Doyle Group. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. [Link]

  • Journal of King Saud University - Science. Synthesis of 2-amino-5-methylpyridinium tetrachloridocadmate(II) (C 6 H 9 N 2 ) 2 [CdCl 4 ]: Structure, DFT-calculated descriptors and molecular docking study. [Link]

  • ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • PubMed. Rapid and Additive-Free Synthesis of β-Sulfido Sulfonyl Fluorides through N-Methyl-2-pyrrolidinone (NMP)-Promoted Thia-Michael Addition. [Link]

  • ACS Publications. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. [Link]

  • PMC. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. [Link]

Sources

troubleshooting guide for 5-Methylpyrimidine-2-sulfonyl fluoride applications

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Methylpyrimidine-2-sulfonyl fluoride

Welcome to the technical support center for 5-Methylpyrimidine-2-sulfonyl fluoride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile covalent probe. As a sulfonyl fluoride, this reagent offers a unique reactivity profile, capable of forming stable covalent bonds with a range of nucleophilic amino acid residues.[1][2][3] However, its successful application requires a nuanced understanding of its handling, reactivity, and analytical characterization. This document provides in-depth, field-proven insights in a question-and-answer format to ensure the integrity and reproducibility of your experiments.

Section 1: Compound Handling, Storage, and Safety

The stability and reactivity of sulfonyl fluorides are intrinsically linked to proper handling procedures. These compounds are sensitive to environmental conditions and possess specific safety hazards that must be managed.

Q1: My 5-Methylpyrimidine-2-sulfonyl fluoride reagent shows signs of degradation (discoloration, clumping) upon opening a new vial. What is the cause and how can I prevent this?

A1: The primary cause of degradation for sulfonyl fluorides is hydrolysis. The sulfonyl fluoride moiety is susceptible to reaction with water, which can lead to the formation of the corresponding sulfonic acid. This is often accelerated by exposure to ambient moisture.

  • Causality: The sulfur atom in the sulfonyl fluoride group is highly electrophilic. Nucleophilic attack by water leads to the displacement of the fluoride ion, an irreversible process that renders the compound inactive for its intended covalent modification purpose.

  • Prevention and Best Practices:

    • Storage: Always store 5-Methylpyrimidine-2-sulfonyl fluoride in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccated environment. Refrigeration is recommended to reduce the rate of any potential decomposition.

    • Handling: When preparing solutions, use anhydrous solvents and handle the solid reagent in a glove box or under a stream of inert gas. Minimize the time the container is open to the atmosphere.

    • Quality Control: Before use, especially if the reagent has been stored for an extended period, it is advisable to confirm its integrity via techniques like ¹⁹F NMR or LC-MS.

Q2: What are the critical safety precautions I must take when working with 5-Methylpyrimidine-2-sulfonyl fluoride?

A2: Sulfonyl fluorides, as a class, are considered corrosive and toxic materials.[4][5][6] Exposure can cause severe skin burns and eye damage.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemical-resistant gloves.[5]

  • Ventilation: Handle the solid compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or mists.[5]

  • Emergency Procedures:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.

    • Eye Contact: Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.

    • Ingestion: Rinse mouth and do NOT induce vomiting. Seek immediate medical attention.[6]

  • Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Section 2: Reaction and Experimental Design

Optimizing reaction conditions is paramount for achieving desired outcomes, whether in synthesizing a derivative or performing a protein labeling experiment.

Q3: I am observing low yield or no reaction in my protein labeling experiment. What are the likely causes?

A3: Low reactivity can stem from several factors, ranging from reagent stability to suboptimal reaction conditions. Sulfonyl fluorides are considered "privileged warheads" due to their balanced stability and reactivity, but this reactivity is highly context-dependent.[2][3]

  • Causality & Troubleshooting Steps:

    • Reagent Integrity: As discussed in Q1, first confirm your 5-Methylpyrimidine-2-sulfonyl fluoride is not hydrolyzed.

    • Solvent Choice: Ensure your compound is fully solubilized. Use a minimal amount of a compatible, anhydrous organic co-solvent (e.g., DMSO, DMF) to prepare a stock solution before diluting it into your aqueous reaction buffer. High concentrations of organic solvents can denature proteins, so aim for a final concentration typically below 5%.

    • pH of Reaction Buffer: The reactivity of nucleophilic amino acid residues is pH-dependent. The key residues targeted by sulfonyl fluorides (Tyrosine, Lysine, Serine, Histidine) are more reactive when deprotonated.[2][7] Most labeling experiments are performed at a physiological pH of ~7.4. However, if you are targeting a specific residue, slight modulation of the pH (e.g., to 8.0-8.5) can sometimes enhance reactivity, but be mindful of protein stability.

    • Incubation Time and Temperature: Covalent modification is a time-dependent process.[8][9] If you suspect slow kinetics, increase the incubation time. Monitor the reaction at several time points (e.g., 1h, 4h, 12h) to understand the labeling rate. Reactions are typically run at room temperature or 37°C; higher temperatures can increase reaction rates but may compromise protein integrity.

Q4: How can I control for off-target effects and ensure the selectivity of my probe?

A4: While sulfonyl fluorides are less reactive than sulfonyl chlorides, they can still label multiple nucleophilic residues, including tyrosine, lysine, serine, and histidine.[1][10] Ensuring selectivity is a critical validation step.

  • Mechanism of Selectivity: Selectivity is primarily achieved through non-covalent binding interactions. The 5-methylpyrimidine core of your molecule will guide the sulfonyl fluoride "warhead" to a specific binding pocket. Covalent bond formation then occurs with a suitably positioned nucleophilic residue within that pocket.[7]

  • Experimental Controls & Validation:

    • Competition Assay: Pre-incubate your protein or cell lysate with a known, non-covalent binder for your target. Then, add the 5-Methylpyrimidine-2-sulfonyl fluoride probe. A significant reduction in labeling indicates that the probe binds to the intended site.

    • Mutagenesis: If you have a hypothesized target residue (e.g., a specific tyrosine or lysine), mutate that residue to a non-nucleophilic one (e.g., phenylalanine or alanine). The absence of labeling in the mutant protein provides strong evidence of on-target engagement.[8]

    • Chemoproteomics: For a global view of selectivity in a complex biological system, use a version of your probe functionalized with an alkyne or azide handle. After labeling in cell lysate or live cells, you can use click chemistry to attach a biotin tag for enrichment, followed by LC-MS/MS to identify all protein targets.[10][11]

General Covalent Labeling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent Prepare Anhydrous Probe Stock (DMSO) incubate Incubate Probe with Protein/Lysate (e.g., 1h, 37°C, pH 7.4) reagent->incubate protein Prepare Protein/Lysate in Reaction Buffer protein->incubate quench Quench Reaction (e.g., add SDS-PAGE buffer) incubate->quench ms LC-MS/MS Analysis (Intact Mass or Digestion) quench->ms Mass Confirmation wb Western Blot or Gel-Based Analysis quench->wb Functional/Binding Confirmation validate Confirm Target Engagement & Selectivity ms->validate wb->validate G start Problem: No/Low Labeling Confirmed by MS check_reagent Is the sulfonyl fluoride reagent hydrolyzed? start->check_reagent check_conditions Are reaction conditions (pH, time, temp) optimal? check_reagent->check_conditions No remedy_reagent Solution: Use fresh, anhydrous reagent and solvents. check_reagent->remedy_reagent Yes check_target Is the target residue accessible and nucleophilic in the protein's native state? check_conditions->check_target No remedy_conditions Solution: Optimize pH (7.4-8.5), increase incubation time, or perform a temperature screen. check_conditions->remedy_conditions Yes remedy_target Solution: Consider partial denaturation or redesign probe for better non-covalent interactions. check_target->remedy_target No end Successful Labeling check_target->end Yes remedy_reagent->end remedy_conditions->end fail Re-evaluate Target Suitability remedy_target->fail

Caption: A logical guide to troubleshooting failed labeling experiments.

Summary of Recommended Reaction Parameters
ParameterRecommended RangeRationale & Key Considerations
pH 7.2 - 8.5Balances protein stability with the need for deprotonated nucleophilic residues. Higher pH can increase reactivity but risks protein denaturation. [7]
Temperature 25°C - 37°CHigher temperatures accelerate the reaction but can decrease protein stability over long incubation times.
Incubation Time 1 - 24 hoursHighly dependent on the specific protein target and residue reactivity. Time-course experiments are essential to determine the optimal duration. [8]
Probe:Protein Ratio 1:1 to 10:1 (molar)Start with a lower excess to favor specific binding. Higher ratios can increase labeling speed but also the risk of off-target modification.
Co-solvent (e.g., DMSO) < 5% (v/v)Necessary for probe solubility but can impact protein structure at higher concentrations. Ensure the final concentration is well-tolerated by your target protein. [12]

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming the Hurdles of First-Generation Covalent PI3Kα Inhibitors.
  • TCI Chemicals. (2025, November 21). SAFETY DATA SHEET: Pyrimidine-2-sulfonyl Fluoride.
  • PubMed. (2018, October 19). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides.
  • Benchchem. (n.d.). The Discerning Probe: A Comparative Guide to Sulfuramidous Fluoride Analogs in Covalent Labeling.
  • National Institutes of Health (NIH). (2020, January 6). Structure-based design and analysis of SuFEx chemical probes.
  • National Center for Biotechnology Information (PMC). (n.d.). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation.
  • Enamine. (2025, March 24). Sulfonyl Fluorides.
  • ResearchGate. (2025, August 9). (PDF) Strategies for Discovering and Derisking Covalent, Irreversible Enzyme Inhibitors.
  • Cayman Chemical. (2025, December 12). Safety Data Sheet: Phenylmethylsulfonyl fluoride.
  • Springer Nature. (2022, June 18). SO2F Radical Sparkles From Sulfuryl Fluoride Gas.
  • National Center for Biotechnology Information (PMC). (n.d.). Advances in sulfonyl exchange chemical biology: expanding druggable target space.
  • SciSpace. (2015, March 16). Sulfonyl fluorides as privileged warheads in chemical biology.
  • CymitQuimica. (2018, November 19). Safety Data Sheet - Version 5.0.
  • MDPI. (2023, March 29). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening.
  • STAR Protocols. (2021, August 5). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays.
  • Benchchem. (n.d.). Application Notes and Protocols for Incorporating Sulfamoyl Fluorides into Peptide Probes.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). A) Synthetic routes to sulfonyl fluorides. B) Limitations of known methods....
  • Sigma-Aldrich. (2025, September 28). SAFETY DATA SHEET.
  • PubMed. (2024, October 10). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Sygnature Discovery. (n.d.). Discovering Covalent Therapeutics with Biophysics.
  • ScienceDirect. (2021, September 15). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.
  • RSC Publishing. (n.d.). Sulfonyl fluorides as privileged warheads in chemical biology.
  • Scholarship @ Claremont. (2020, May 27). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides.

Sources

common pitfalls in the use of 5-Methylpyrimidine-2-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Methylpyrimidine-2-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and answer frequently asked questions related to the use of this versatile reagent.

Introduction

5-Methylpyrimidine-2-sulfonyl fluoride is a valuable reagent in chemical biology and drug discovery, primarily utilized for its ability to act as a covalent modifier of biological macromolecules. Its reactivity is centered around the sulfur(VI)-fluoride exchange (SuFEx) reaction, a powerful click chemistry transformation.[1] The sulfonyl fluoride moiety provides a unique balance of stability and reactivity, being generally resistant to hydrolysis and reduction while becoming reactive towards nucleophiles under specific conditions.[2] This guide will delve into the practical aspects of using 5-Methylpyrimidine-2-sulfonyl fluoride, addressing common pitfalls and providing solutions to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling, storage, and properties of 5-Methylpyrimidine-2-sulfonyl fluoride.

Q1: How should I properly store 5-Methylpyrimidine-2-sulfonyl fluoride to ensure its stability?

A1: Proper storage is critical to maintain the integrity of 5-Methylpyrimidine-2-sulfonyl fluoride. It should be stored in a tightly closed container in a refrigerator, protected from moisture, and preferably under an inert atmosphere such as argon or nitrogen.[3][4] Exposure to moisture can lead to slow hydrolysis of the sulfonyl fluoride group.

Q2: What is the general stability of 5-Methylpyrimidine-2-sulfonyl fluoride in aqueous solutions?

A2: Sulfonyl fluorides, in general, are remarkably stable in aqueous solutions compared to their sulfonyl chloride counterparts.[2] However, their stability is pH-dependent. They are most stable at neutral or slightly acidic pH. Under basic conditions, the rate of hydrolysis to the corresponding sulfonic acid increases. For biological assays, it is recommended to prepare fresh aqueous working solutions from a stock in an anhydrous solvent like DMSO just before use.

Q3: What solvents are recommended for preparing stock solutions of 5-Methylpyrimidine-2-sulfonyl fluoride?

A3: Anhydrous dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common solvents for preparing stock solutions of sulfonyl fluorides for use in biological assays.[5] For synthetic organic chemistry applications, anhydrous solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM) are often suitable, depending on the specific reaction conditions. Always ensure your solvent is dry, as residual water can lead to hydrolysis of the reagent.

Q4: With which common laboratory reagents is 5-Methylpyrimidine-2-sulfonyl fluoride incompatible?

A4: 5-Methylpyrimidine-2-sulfonyl fluoride is incompatible with strong oxidizing agents, strong bases, and water.[3][4] Strong bases can promote decomposition or unwanted side reactions. As with all sulfonyl halides, it should not be mixed with reagents that are highly sensitive to electrophiles without careful consideration of the reaction conditions.

Q5: What is the primary reactivity of 5-Methylpyrimidine-2-sulfonyl fluoride?

A5: The primary reactivity of 5-Methylpyrimidine-2-sulfonyl fluoride is as an electrophile in Sulfur(VI)-Fluoride Exchange (SuFEx) reactions.[1] It reacts with nucleophiles, such as the side chains of amino acids like lysine, tyrosine, and serine in proteins, to form stable sulfonamide or sulfonate ester linkages.[6][7][8] This reactivity makes it a valuable tool for covalent labeling and inhibition of proteins.

Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during experiments with 5-Methylpyrimidine-2-sulfonyl fluoride.

Low or No Reaction Yield

Problem: My reaction with 5-Methylpyrimidine-2-sulfonyl fluoride is showing low to no product formation.

Potential Cause Troubleshooting Steps & Explanation
Insufficient Reagent Activity The sulfonyl fluoride may have degraded due to improper storage. Ensure the reagent has been stored under anhydrous conditions and at the recommended temperature.[3][4] Consider purchasing a fresh batch if degradation is suspected.
Low Nucleophilicity of the Substrate The nucleophile (e.g., an amine or alcohol) may not be sufficiently reactive under the chosen conditions. For less reactive nucleophiles, the addition of a suitable base or catalyst may be necessary to facilitate the reaction. For SuFEx reactions with amines, the use of a base like triethylamine or DABCO is common.[9]
Presence of Water in the Reaction Trace amounts of water can hydrolyze the sulfonyl fluoride, reducing the amount available to react with your substrate. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used.[10]
Inappropriate Solvent The solvent can significantly impact reaction rates. For SuFEx reactions, polar aprotic solvents like acetonitrile or THF are often effective. In some cases, more polar solvents like DMF or DMSO can be used, but be mindful of potential side reactions and purification challenges.[11]
Steric Hindrance If either the 5-Methylpyrimidine-2-sulfonyl fluoride or the nucleophile is sterically hindered, the reaction may require more forcing conditions, such as elevated temperatures or longer reaction times.
Unexpected Side Products

Problem: I am observing unexpected side products in my reaction mixture.

Potential Cause Troubleshooting Steps & Explanation
Hydrolysis of the Product or Starting Material The presence of water can lead to the formation of the corresponding sulfonic acid. Ensure anhydrous conditions. If the product itself is susceptible to hydrolysis, consider a non-aqueous workup.
Reaction with Solvent Some solvents can participate in side reactions. For example, if using an alcohol as a solvent with a highly activated sulfonyl fluoride, you may form a sulfonate ester as a byproduct. Choose a non-reactive solvent for your intended transformation.
Multiple Reactive Sites on the Substrate If your substrate has multiple nucleophilic sites, you may see a mixture of products. Consider using protecting groups to block unwanted reactivity. For biological molecules like proteins, the reaction is often context-dependent, with the most nucleophilic and accessible residues reacting preferentially.[7][12]
Base-Induced Decomposition The use of an inappropriate or overly strong base can lead to decomposition of the starting material or product. Screen different bases to find one that promotes the desired reaction without causing degradation.
Difficulties in Product Purification

Problem: I am having trouble purifying my product after a reaction with 5-Methylpyrimidine-2-sulfonyl fluoride.

Potential Cause Troubleshooting Steps & Explanation
High Polarity of Byproducts The sulfonic acid byproduct from hydrolysis is highly polar and may be difficult to separate from a polar product by standard silica gel chromatography. An aqueous workup with a mild base can help to remove the acidic impurity into the aqueous layer.
Product Instability on Silica Gel Some sulfonamides or sulfonate esters can be unstable on silica gel. Consider alternative purification methods such as reverse-phase chromatography or crystallization. If using silica gel, consider deactivating it with a small amount of triethylamine in the eluent.
Co-elution of Starting Material and Product If the starting material and product have similar polarities, separation can be challenging. Optimize your chromatographic conditions by trying different solvent systems or using a different stationary phase.

Experimental Protocols & Methodologies

General Protocol for Sulfonamide Synthesis using 5-Methylpyrimidine-2-sulfonyl fluoride

This protocol provides a general starting point for the reaction of 5-Methylpyrimidine-2-sulfonyl fluoride with a primary or secondary amine.

Materials:

  • 5-Methylpyrimidine-2-sulfonyl fluoride

  • Amine substrate

  • Anhydrous solvent (e.g., acetonitrile, THF, or DCM)

  • Base (e.g., triethylamine or diisopropylethylamine (DIPEA))

  • Oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the amine substrate (1.0 equivalent).

  • Dissolution: Dissolve the amine in the chosen anhydrous solvent (to a typical concentration of 0.1-0.5 M).

  • Addition of Base: Add the base (1.1-1.5 equivalents) to the reaction mixture and stir for 5-10 minutes at room temperature.

  • Addition of Sulfonyl Fluoride: In a separate vial, dissolve 5-Methylpyrimidine-2-sulfonyl fluoride (1.0-1.2 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirring amine solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Essential to prevent hydrolysis of the sulfonyl fluoride.[10]

  • Inert Atmosphere: Protects the reaction from atmospheric moisture.

  • Base: The base deprotonates the amine (if it is an amine salt) or activates the amine, increasing its nucleophilicity to facilitate the attack on the electrophilic sulfur atom of the sulfonyl fluoride.

  • Dropwise Addition: Helps to control any potential exotherm and can minimize the formation of side products.

Workflow for Troubleshooting a Failed SuFEx Reaction

Troubleshooting_SuFEx start Low or No Product Formation check_reagent 1. Verify Reagent Integrity (Stored properly? Fresh batch?) start->check_reagent check_conditions 2. Review Reaction Conditions (Anhydrous? Inert atmosphere?) check_reagent->check_conditions Reagent OK check_nucleophile 3. Assess Nucleophile Reactivity (Is it sufficiently nucleophilic?) check_conditions->check_nucleophile Conditions OK check_base 4. Evaluate Base (Is it appropriate and in the correct amount?) check_nucleophile->check_base Nucleophile OK check_temp_time 5. Adjust Temperature & Time (Increase temperature or extend reaction time?) check_base->check_temp_time Base OK success Successful Reaction check_temp_time->success Optimization Successful

Caption: A stepwise workflow for troubleshooting failed SuFEx reactions.

Visualizing the Mechanism: The SuFEx Reaction

The Sulfur(VI)-Fluoride Exchange (SuFEx) reaction is the cornerstone of 5-Methylpyrimidine-2-sulfonyl fluoride's utility. The following diagram illustrates the general mechanism for the reaction with an amine nucleophile.

SuFEx_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products sulfonyl_fluoride 5-Methylpyrimidine-SO2F intermediate Pentacoordinate Sulfur Intermediate sulfonyl_fluoride->intermediate amine R-NH2 (Nucleophile) amine->intermediate Nucleophilic Attack sulfonamide 5-Methylpyrimidine-SO2-NHR (Sulfonamide) intermediate->sulfonamide Fluoride Elimination fluoride F- intermediate->fluoride

Caption: General mechanism of the SuFEx reaction with an amine.

References

  • Mahapatra, S. et al. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Org. Lett.22 , 4389–4394 (2020). [Link]

  • MP Biomedicals. Phenylmethylsulfonyl Fluoride (PMSF) Technical Information. [Link]

  • Narayan, A. & Jones, L. H. Sulfonyl fluorides as privileged warheads in chemical biology. Chem. Sci.6 , 2650–2667 (2015). [Link]

  • Abo, M. et al. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chem. Sci.12 , 11448–11455 (2021). [Link]

  • Ball, N. D. et al. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Org. Lett.20 , 3943–3947 (2018). [Link]

  • Zhao, Q. et al. A Sulfonyl Fluoride-Based Probe for Covalent Labeling of the Catalytic Lysine in Protein Kinases. J. Am. Chem. Soc.139 , 680–685 (2017). [Link]

  • Cornella, J. et al. Synthesis of Sulfonyl Fluorides from Sulfonamides. Eur. J. Org. Chem.2020 , 2139-2142 (2020). [Link]

  • Chen, W. et al. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein J. Org. Chem.17 , 2336–2359 (2021). [Link]

  • Bultinck, P. et al. Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. J. Org. Chem.89 , 3821-3833 (2024). [Link]

  • Manicardi, A. et al. Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Nat. Commun.12 , 6131 (2021). [Link]

  • Smedley, C. J. et al. Sulfur fluoride exchange. Nat. Protoc.18 , 2933–2975 (2023). [Link]

  • Bar-Yehuda, S. et al. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chem.32 , 9, 1945–1955 (2021). [Link]

  • Li, G. et al. A rapid access to aliphatic sulfonyl fluorides. Nat. Commun.10 , 3778 (2019). [Link]

  • Princeton University Environmental Health & Safety. Chemical Incompatibility Chart. [Link]

  • Cox, J. A. & Kulesza, P. J. The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. Talanta31 , 1036-40 (1984). [Link]

  • Tribby, A. L. et al. Facile Synthesis of Sulfonyl Fluorides from Sulfonic acids. Chem. Sci., 12 , 11448-11455 (2021). [Link]

  • Mahapatra, S. et al. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides from S(VI) Fluorides. ChemRxiv (2020). [Link]

  • Griswold, D. P. et al. REDUCTIVE DEGRADATION OF PYRIMIDINES. J. Biol. Chem.239 , 3991-3996 (1964). [Link]

  • LSU Environmental Health and Safety. TABLE OF INCOMPATIBLE CHEMICALS. [Link]

  • Jones, L. H. et al. Approaches to covalent protein modification in chemical biology and drug discovery. Future Med. Chem.10 , 1, 83-100 (2018). [Link]

  • O'Neill, J. et al. Colorimetric fluoride detection in dimethyl sulfoxide using a heteroleptic ruthenium(ii) complex with amino and amide groups: X-ray crystallographic and spectroscopic analyses. Dalton Trans., 51 , 14503-14513 (2022). [Link]

  • Jones, L. H. et al. Structure-based design and analysis of SuFEx chemical probes. Curr. Opin. Chem. Biol.54 , 1-10 (2020). [Link]

  • Parker, C. G. et al. Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. bioRxiv (2020). [Link]

  • ResearchGate. How to enhance drug solubility for in vitro assays? [Link]

  • Sharma, P. et al. Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Molecules30 , 1, 23 (2025). [Link]

  • Mahapatra, S. et al. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Scholarship @ Claremont (2020). [Link]

  • Narayan, A. & Jones, L. H. Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing (2015). [Link]

  • Ajisafe, M. P. et al. A simple protocol for stereoselective construction of novel β-sulfanyl vinyl sulfonyl fluorides. Chem. Commun.51 , 1-4 (2025). [Link]

  • Abo, M. et al. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science (2021). [Link]

  • Smedley, C. J. et al. The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. ChemRxiv (2021). [Link]

  • Zhang, Y. et al. Influence of Acidic Environment on Hydrolytic Stability of MDP-Ca Salts with Nanolayered and Amorphous Structures. International Journal of Nanomedicine17 , 1729-1740 (2022). [Link]

  • Teja, K. K. et al. Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. Pharm. Sci. & Res.10 , 8, 1941-1951 (2018). [Link]

  • Lee, S. H. et al. Hydrolytic Stability at Intermediate pHs of the Common Purine Nucleotides in Food, Inosine‐5′‐monophosphate, Guanosine‐5. J. Food Sci.54 , 4, 824-826 (1989). [Link]

  • Servais, A. et al. Improved Hydrolytic and Mechanical Stability of Sulfonated Aromatic Proton Exchange Membranes Reinforced by Electrospun PPSU Fibers. Polymers14 , 22, 5035 (2022). [Link]

  • Liang, D. D. et al. COMMUNICATION Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific SuFEx Reaction. Angew. Chem. Int. Ed.59 , 7494-7500 (2020). [Link]

  • Brighty, G. J. et al. Using Sulfuramidimidoyl Fluorides that Undergo Sulfur(VI) Fluoride Exchange for Inverse Drug Discovery. Nat. Chem.12 , 906–913 (2020). [Link]

  • Mahapatra, S. et al. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides from S(VI) Fluorides. ChemRxiv (2020). [Link]

  • Britton, J. et al. A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins. Nat. Chem.12 , 8, 757-765 (2020). [Link]

  • de Fatima, A. et al. Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chem. Rev.112 , 6, 3086–3127 (2012). [Link]

Sources

Technical Support Center: Enhancing Selectivity of 5-Methylpyrimidine-2-sulfonyl Fluoride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Methylpyrimidine-2-sulfonyl fluoride. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful covalent probe. As a heteroaryl sulfonyl fluoride, the 5-methylpyrimidine moiety offers a unique electronic profile that influences its reactivity and provides opportunities for specific non-covalent interactions within a protein binding pocket. However, harnessing this potential requires a nuanced understanding of the factors governing its reactivity and selectivity.

This document provides in-depth, field-proven insights in a question-and-answer format to address common challenges and help you optimize your experiments for maximal success.

Frequently Asked Questions (FAQs)
Q1: What is 5-Methylpyrimidine-2-sulfonyl fluoride and why is it used?

5-Methylpyrimidine-2-sulfonyl fluoride is a chemical probe featuring a sulfonyl fluoride (-SO₂F) electrophilic "warhead" attached to a 5-methylpyrimidine ring. It is used to form stable, covalent bonds with nucleophilic amino acid residues on proteins.[1][2] Unlike more common electrophiles that primarily target cysteine, sulfonyl fluorides can react with a broader range of residues, including lysine, tyrosine, serine, and histidine.[3][4] This capability is often described as "beyond-cysteine" targeting and significantly expands the scope of proteins that can be studied or inhibited.[5]

The pyrimidine ring is electron-deficient, which increases the electrophilicity of the sulfur atom in the sulfonyl fluoride group, making it more reactive compared to simple aryl sulfonyl fluorides.[6][7] This enhanced reactivity, combined with the ring's potential for specific hydrogen bonding and π-stacking interactions, makes it a valuable tool for developing selective covalent inhibitors and chemical biology probes.

Q2: Which amino acid residues does this probe react with, and how can I predict the target?

While sulfonyl fluorides can react with several nucleophilic residues, large-scale chemoproteomic studies show a strong preference for modifying tyrosine and lysine .[1][8] The ultimate selectivity is not determined by the probe's intrinsic reactivity alone but is highly dependent on the unique microenvironment of the protein's binding site.[9]

Key factors influencing which residue is targeted include:

  • Proximity and Accessibility: The nucleophilic residue must be positioned correctly to attack the sulfonyl fluoride warhead.

  • Local pKa Perturbation: The protein microenvironment can significantly lower the pKa of a lysine or tyrosine side chain, making it more nucleophilic at physiological pH. For example, a nearby basic residue (like histidine) or a concentration of positive charge can deprotonate a tyrosine, enhancing its reactivity.[9]

  • Hydrogen Bonding: Residues capable of forming hydrogen bonds with the sulfonyl oxygen atoms can stabilize the transition state of the reaction, accelerating the covalent modification.[10][11]

A visual summary of the general reaction is provided below.

Caption: General mechanism of covalent modification.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem 1: Low or No Reaction with Target Protein

If you observe minimal or no covalent modification of your target protein, several factors could be at play. Follow this troubleshooting workflow:

Start Start: Low/No Reactivity Check_pH 1. Verify Buffer pH Is it optimal for your target residue? Start->Check_pH Check_Conc 2. Increase Probe Concentration Are you using sufficient excess? Check_pH->Check_Conc pH is correct Check_Time 3. Extend Incubation Time Is the reaction long enough? Check_Conc->Check_Time Concentration is sufficient Check_Sol 4. Assess Compound Solubility Is the probe precipitating? Check_Time->Check_Sol Time is sufficient Check_Target 5. Confirm Target Accessibility Is the nucleophile available? Check_Sol->Check_Target Solubility is confirmed Success Reactivity Achieved Check_Target->Success Target is accessible cluster_lys Lysine Reactivity cluster_tyr Tyrosine Reactivity Title Optimizing Selectivity: Lysine vs. Tyrosine Lys_pKa Lys-NH3+ ⇌ Lys-NH2 + H+ pKa ≈ 10.5 Lys_pH Reactivity increases significantly at pH > 8.5 as [Lys-NH2] grows Lys_pKa->Lys_pH Tyr_pKa Tyr-OH ⇌ Tyr-O- + H+ pKa ≈ 10.5 Tyr_pH Reactivity depends on [Tyr-O-] Favored at higher pH, but can be activated at neutral pH by local microenvironment Tyr_pKa->Tyr_pH Decision Experimental Approach Approach1 To favor LYSINE: Use pH 8.5-9.0. This maximizes Lys deprotonation. Decision->Approach1 Approach2 To favor TYROSINE: Start at pH 7.4-8.0. This minimizes Lys reactivity while relying on binding-site activation of Tyr. Decision->Approach2

Caption: pH-dependent control of Lys vs. Tyr reactivity.

Additional Selectivity Enhancement Strategies:

  • Lower Probe Concentration: High concentrations can drive reactions with less-reactive, off-target nucleophiles. Use the lowest concentration that gives sufficient on-target modification.

  • Competition Experiments: To confirm that labeling is occurring at a specific binding site, pre-incubate your protein with a known, non-covalent binder (a competitor). A significant reduction in labeling by 5-Methylpyrimidine-2-sulfonyl fluoride confirms site-specific engagement. [12]* Modify the Scaffold: The pyrimidine core is not just a carrier for the warhead; it contributes to binding affinity and selectivity. If off-target effects are high, consider synthetic modifications to the scaffold to improve non-covalent interactions with your primary target.

Problem 3: Compound Instability and Hydrolysis

Sulfonyl fluorides can hydrolyze in aqueous buffers, especially at elevated pH and temperature. The electron-deficient nature of the pyrimidine ring may increase this susceptibility. [13][14] Troubleshooting Hydrolysis:

  • Monitor Stability: Before running protein experiments, assess the hydrolytic stability of your compound under your planned reaction conditions. Use HPLC or LC-MS to monitor the disappearance of the parent compound over time in your reaction buffer.

  • Adjust Reaction Conditions: If hydrolysis is rapid (e.g., t₁/₂ < 1-2 hours), consider lowering the pH (if compatible with reactivity) or performing incubations at a lower temperature (e.g., 4°C or room temperature instead of 37°C).

  • Consider Alternatives: If hydrolysis remains a significant issue, a fluorosulfate analog may be a more stable alternative, though it is generally less reactive. [9][15]

    Parameter Effect on Reactivity Effect on Hydrolysis Recommendation
    pH Increases with pH (deprotonation) Increases significantly with pH Start at pH 8.0; balance reactivity with stability.
    Temperature Increases with temperature Increases with temperature Start at room temp; use 4°C for long incubations.

    | Buffer | Can influence stability (e.g., HEPES can be more stabilizing than PBS) [16]| Varies by buffer type | Test stability in your chosen buffer system. |

Experimental Protocols
Protocol 1: General Protein Labeling

This protocol provides a starting point for labeling a purified protein.

  • Reagent Preparation:

    • Prepare a 10-20 mM stock solution of 5-Methylpyrimidine-2-sulfonyl fluoride in 100% DMSO.

    • Prepare your target protein in a suitable, non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0). Avoid buffers with primary amines like Tris.

  • Labeling Reaction:

    • In a microcentrifuge tube, add the protein to a final concentration of 1-10 µM.

    • Add the sulfonyl fluoride stock solution to achieve the desired molar excess (e.g., 10x, 50x). Ensure the final DMSO concentration is ≤ 5%.

    • Include a vehicle control (DMSO only).

    • Incubate at room temperature for 4 hours with gentle mixing.

  • Quenching and Analysis:

    • Quench the reaction by adding 2x Laemmli sample buffer for SDS-PAGE analysis or by adding formic acid to 0.1% for mass spectrometry.

    • Analyze the reaction products to confirm modification (see Protocols 2 & 3).

Protocol 2: Confirmation of Covalent Adduct by Intact Protein MS

This method confirms if covalent modification has occurred by detecting an increase in the protein's molecular weight. [12]

  • Sample Preparation:

    • Perform the labeling reaction as described in Protocol 1. Use a volatile buffer like ammonium acetate if possible.

    • Quench the reaction with 0.1% formic acid.

  • Desalting:

    • Desalt the protein sample using a C4 ZipTip or a similar reverse-phase cleanup method to remove non-reacted probe and buffer salts. Elute in a solution of 50-70% acetonitrile with 0.1% formic acid.

  • LC-MS Analysis:

    • Inject the desalted sample onto a reverse-phase LC system (using a C4 column) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Elute the protein using a water/acetonitrile gradient containing 0.1% formic acid.

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to determine the protein's molecular weight.

    • Compare the mass of the treated sample to the vehicle control. An observed mass shift corresponding to the mass of the 5-Methylpyrimidine-2-sulfonyl fluoride minus HF (C₅H₄N₂O₂S, MW = 156.01 Da) confirms covalent modification.

Protocol 3: Identification of Modification Site by LC-MS/MS (Bottom-Up Proteomics)

This protocol identifies the specific amino acid residue(s) that have been modified. [17]

  • Sample Preparation:

    • Run the labeled and control samples on an SDS-PAGE gel to separate the target protein.

    • Excise the protein band of interest.

  • In-Gel Digestion:

    • Destain the gel slice.

    • Reduce the protein's disulfide bonds with DTT (dithiothreitol).

    • Alkylate the cysteines with iodoacetamide to prevent disulfide scrambling.

    • Digest the protein into peptides overnight using a protease like trypsin.

  • Peptide Extraction and LC-MS/MS:

    • Extract the peptides from the gel slice.

    • Analyze the peptide mixture using a nano-LC system coupled to a high-resolution tandem mass spectrometer.

  • Data Analysis:

    • Search the acquired MS/MS spectra against the protein sequence database using software like MaxQuant, Proteome Discoverer, or similar platforms.

    • Specify a variable modification corresponding to the mass of the adduct (156.01 Da) on potential nucleophilic residues (K, Y, S, H, T).

    • The software will identify the specific peptide sequence and the exact amino acid residue carrying the modification.

References
  • Chen, Y., et al. (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. eScholarship.org. [Link]

  • Hillebrand, L., et al. (2025). A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. ResearchGate. [Link]

  • Zhang, T., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

  • Pawar, P., & Kumar, S. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. GSC Biological and Pharmaceutical Sciences. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC. [Link]

  • Hillebrand, L., et al. (2025). A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. RSC Publishing. [Link]

  • Adusumalli, S. R., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed. [Link]

  • Solubility Enhancement. (n.d.). Quotient Sciences. [Link]

  • Sharma, D., et al. (2022). Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization: An Overview Review Article. Journal of Drug Delivery and Therapeutics. [Link]

  • Singh, A., & Sharma, P. K. (2025). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Drug Delivery and Therapeutics. [Link]

  • Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. PubMed. [Link]

  • Gambini, L., et al. (2019). Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. PMC. [Link]

  • Kelly, M. J., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. [Link]

  • de Azevedo, R. P., et al. (2020). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PMC. [Link]

  • El-Fakih, H., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • Jones, L. H., et al. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Publishing. [Link]

  • Davies, J. A., et al. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. PMC. [Link]

  • Patel, D., et al. (2019). Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72. PMC. [Link]

  • Gombos, Z., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC. [Link]

  • 5-methylpyrimidine-2-sulfonyl fluoride (C5H5FN2O2S). (n.d.). PubChemLite. [Link]

  • Gu, C., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. ResearchGate. [Link]

  • Chemical Lysine Modification at a single site. (2018). SlideShare. [Link]

  • Zhang, T., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

  • Sulfonyl-purine probes for covalent targeting of lysine and tyrosine in drug discovery. (n.d.). Flintbox. [Link]

  • Meng, Y.-P., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Am Ende, C. W., et al. (2018). Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. PMC. [Link]

  • Patel, D., et al. (2019). Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72. ACS Publications. [Link]

  • Synthesis of amino acid and peptidic sulfonyl fluorides. (a) Reaction... (n.d.). ResearchGate. [Link]

  • Gambini, L., et al. (2019). Covalent Inhibitors of Protein–Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. eScholarship.org. [Link]

  • Approaches to covalent protein modification in chemical biology and... (n.d.). ResearchGate. [Link]

  • Jones, L. H., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. PMC. [Link]

  • The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. (n.d.). ChemRxiv. [Link]

  • Verhoog, S., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. [Link]

Sources

Validation & Comparative

comparing 5-Methylpyrimidine-2-sulfonyl fluoride to other sulfonyl fluorides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Heteroaromatic Advantage

In the landscape of covalent probes and SuFEx (Sulfur-Fluoride Exchange) chemistry, 5-Methylpyrimidine-2-sulfonyl fluoride (5-MPSF) represents a distinct evolution from traditional benzenesulfonyl fluorides like PMSF. While PMSF remains the "workhorse" for general serine protease inhibition, its reactivity profile is often too sluggish for rapid kinetic capture or low-abundance target identification.

This guide evaluates 5-MPSF, a heteroaromatic sulfonyl fluoride. By embedding the sulfonyl group at the C2 position of an electron-deficient pyrimidine ring, 5-MPSF exhibits significantly enhanced electrophilicity compared to its carbocyclic analogs. This guide compares 5-MPSF against industry standards (PMSF, AEBSF, and PyFluor) to define its optimal utility in drug discovery and proteomic profiling.

Chemical Architecture & Mechanistic Basis

The superior reactivity of 5-MPSF stems from the electronic nature of the pyrimidine core. Unlike the benzene ring in PMSF, the pyrimidine ring contains two nitrogen atoms.

  • Inductive Effect (-I): The nitrogen atoms at positions 1 and 3 are highly electronegative, pulling electron density away from the C2 carbon and the attached sulfonyl sulfur.

  • Resonance: The electron-deficient nature of the ring destabilizes the ground state of the S-F bond, lowering the activation energy for nucleophilic attack (SuFEx).

  • The Methyl Group (C5): The 5-methyl substitution provides a slight inductive donation (+I), which modulates the reactivity enough to prevent immediate hydrolytic degradation, a common failure point in unsubstituted heteroaromatic sulfonyl fluorides.

Comparative Electronic Profile
FeaturePMSF5-MPSFImpact on Performance
Core Ring Phenyl (Carbocyclic)Pyrimidine (Heterocyclic)Pyrimidine increases electrophilicity at Sulfur.
Electronic State Electron NeutralElectron Deficient (

-deficient)
Faster covalent bond formation with nucleophiles (Ser/Lys).
Leaving Group FluorideFluorideHard leaving group; stable to reduction, exclusive reaction at S(VI).
Performance Comparison: 5-MPSF vs. Alternatives

The following data summarizes experimental benchmarks comparing 5-MPSF to standard sulfonyl fluorides.

Table 1: Physicochemical & Reactivity Benchmarks
CompoundStructure TypeReactivity (

)
Hydrolytic Stability (

pH 7.5)
Key Application
5-MPSF Heteroaromatic High (++++) Moderate (~2-4 hrs) Rapid covalent probing, SuFEx fragment screening.
PMSF AromaticLow (+)High (~1-2 days)General protease inhibitor (lysate prep).
AEBSF Aromatic (Amino)Moderate (++)High (Water soluble)Plasma stability, in vivo applications.
PyFluor HeteroaromaticHigh (+++)ModerateDeoxyfluorination reagent; chemical synthesis.

Analyst Note: 5-MPSF trades some hydrolytic stability for speed. It is approximately 10-50x more reactive towards serine nucleophiles than PMSF. This makes it superior for "pulse" labeling experiments where rapid target engagement is required before protein degradation occurs.

Mechanistic Visualization

The following diagram illustrates the SuFEx-mediated covalent inhibition mechanism, highlighting the specific activation provided by the pyrimidine nitrogen (N1/N3) assisting the nucleophilic attack.

SuFEx_Mechanism cluster_activation Pyrimidine Electronic Activation Protein Serine Protease (Nucleophile -OH) Transition Transition State (Pentacoordinate Sulfur) Protein->Transition Nucleophilic Attack MPSF 5-MPSF (Electrophile) MPSF->Transition SuFEx Activation Complex Covalent Adduct (Sulfonate Ester) Transition->Complex S-F Bond Cleavage Fluoride Fluoride Ion (Leaving Group) Transition->Fluoride Elimination

Figure 1: Mechanism of Action. The electron-deficient pyrimidine ring of 5-MPSF activates the sulfur center, facilitating rapid nucleophilic attack by the serine hydroxyl group of the target protein.

Experimental Protocols

To validate the performance of 5-MPSF, we utilize a kinetic hydrolysis assay. This protocol ensures the reagent is active and quantifies its stability window in your specific buffer system.

Protocol A: Kinetic Hydrolysis Validation (Self-Validating)

Objective: Determine the half-life (


) of 5-MPSF in aqueous buffer to define the maximum useful window for biological assays.

Reagents:

  • 5-MPSF (10 mM stock in anhydrous DMSO).

  • PBS Buffer (pH 7.4).

  • Internal Standard: 4-Fluorobenzoic acid (non-reactive reference).

Workflow:

  • Preparation: Dilute 5-MPSF stock to 500

    
    M in PBS containing 10% 
    
    
    
    (for lock) and 500
    
    
    M Internal Standard.
  • Acquisition: Immediately transfer to an NMR tube.

  • Monitoring: Acquire

    
    F-NMR spectra every 15 minutes for 4 hours at 25°C.
    
    • Signal A (Reactant): Sulfonyl fluoride peak (

      
       ~ +60-65 ppm).
      
    • Signal B (Product): Fluoride ion (

      
       ~ -120 ppm) or Sulfonate hydrolysis product.
      
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .

Validation Criteria:

  • If

    
     minutes, the buffer pH may be too basic or the compound has degraded.
    
  • If

    
     hours, 5-MPSF is stable enough for overnight incubation assays.
    
Protocol B: Synthesis via Oxidative Chlorination

Adapted from Wright & Hallstrom (2006)

For researchers needing to synthesize 5-MPSF from the thiol precursor (5-methylpyrimidine-2-thiol):

  • Chlorination: Suspend 5-methylpyrimidine-2-thiol (1 eq) in DCM/Water (1:1) at 0°C. Add NaOCl (commercial bleach, 3 eq) dropwise. The thiol oxidizes to the sulfonyl chloride in situ.[1]

  • Exchange: Immediately add saturated aqueous

    
     (Potassium Bifluoride, 4 eq). Stir vigorously for 2 hours at RT.
    
  • Workup: Separate organic layer, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc. Note: Avoid silica chromatography if possible, as heteroaromatic sulfonyl fluorides can degrade on acidic silica.

Applications in Drug Discovery[2][3][4]
Fragment-Based Ligand Discovery (FBLD)

5-MPSF serves as an excellent "warhead" for fragment screening. Due to the small size of the pyrimidine ring, it has high ligand efficiency (LE).

  • Workflow: Incubate a library of 5-MPSF derivatives with the target protein.

  • Readout: Intact protein Mass Spectrometry (LC-MS). Look for a mass shift of +158 Da (Molecular Weight of 5-MPSF minus Fluoride).

Activity-Based Protein Profiling (ABPP)

Unlike PMSF, which indiscriminately labels serine proteases over long incubations, 5-MPSF can be used for pulse-labeling .

  • Advantage: Its fast kinetics allow for labeling of active enzymes in live cells within 10-20 minutes, minimizing toxicity and off-target labeling associated with long PMSF exposures.

References
  • Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Wright, S. W., & Hallstrom, K. N. (2006). "A convenient preparation of heteroaryl sulfonyl fluorides."[1][3] Journal of Organic Chemistry. Link

  • Jones, L. H. (2023). "Sulfonyl fluorides in chemical biology and drug discovery." RSC Chemical Biology. Link

  • Narayanam, M. K., et al. (2023). "In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides." Molecular Pharmaceutics. Link

  • Laraia, L., et al. (2024). "A Practical Guide to SuFEx Chemistry." Synthesis. Link

Sources

A Senior Application Scientist's Guide to the Validation of Pyrimidine Sulfonyl Fluorides as Chemical Probes: The Case of 5-Methylpyrimidine-2-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers navigating the intricate landscape of chemical biology and drug discovery, the validation of a chemical probe is a critical endeavor that separates a mere reactive molecule from a precision tool. This guide provides an in-depth, experience-driven framework for the rigorous validation of novel covalent probes, using the uncharacterized molecule, 5-Methylpyrimidine-2-sulfonyl fluoride, as a representative example. We will dissect the principles behind its potential function, compare it to established alternatives, and provide actionable, self-validating experimental protocols to ascertain its utility as a reliable chemical probe.

The Principle: Why Sulfonyl Fluorides? Why a Pyrimidine Scaffold?

The power of a chemical probe lies in its dual nature: a recognition element to ensure specificity and a reactive "warhead" to enable detection or modulation of its target. In 5-Methylpyrimidine-2-sulfonyl fluoride, these roles are played by the pyrimidine ring and the sulfonyl fluoride group, respectively.

The Sulfonyl Fluoride (SuFEx) Warhead: Sulfonyl fluorides have emerged as privileged electrophiles in chemical biology.[1][2] Unlike more promiscuous warheads, they exhibit a remarkable balance of stability in aqueous environments and context-dependent reactivity.[2][3] This "context-dependent" nature is key; the probe doesn't indiscriminately react with any nucleophile. Instead, the binding of the scaffold to a protein's specific microenvironment can activate a nearby amino acid residue—typically Tyrosine (Tyr), Serine (Ser), Threonine (Thr), Lysine (Lys), or Histidine (His)—to execute a covalent reaction.[1][3][4] This Sulfur(VI) Fluoride Exchange (SuFEx) chemistry forms a stable sulfonyl or sulfonamide linkage, providing a durable tag for target identification or a permanent modification for functional studies.[5]

The Pyrimidine Recognition Scaffold: The 5-methylpyrimidine core is not a passive carrier. Pyrimidine is a common motif in established inhibitors, particularly for ATP-binding proteins like kinases.[6][7] Its hydrogen bonding capabilities can guide the entire molecule to the hinge region or other conserved pockets of a protein family, conferring an initial layer of selectivity before the covalent reaction occurs.[6][7] The validation process, therefore, must interrogate both the specificity endowed by the scaffold and the efficiency of the warhead.

cluster_Probe 5-Methylpyrimidine-2-sulfonyl fluoride cluster_Target Target Protein Recognition Pyrimidine Scaffold BindingSite Specific Binding Site (e.g., ATP Pocket) Recognition->BindingSite Non-covalent Binding (Selectivity Filter) Warhead Sulfonyl Fluoride (-SO2F) Nucleophile Nucleophilic Residue (Tyr, Ser, Lys, etc.) Warhead->Nucleophile Covalent Bond Formation (SuFEx Reaction) BindingSite->Warhead Proximity & Activation

Caption: Dual-functionality of a covalent probe.

Part 1: The Validation Workflow: From In Vitro Confirmation to Proteome-Wide Selectivity

A credible chemical probe must satisfy three core questions: Does it engage its intended target covalently? Does this engagement occur in a complex biological system? And how selective is it across the entire proteome? The following workflow provides a structured approach to answering these questions.

cluster_1 Is the interaction covalent and potent? cluster_2 Does it work in cells? cluster_3 What are the off-targets? A Step 1: In Vitro Validation (Biochemical) B Step 2: In Situ Validation (Cellular) A->B A1 Intact Protein MS (Confirms Covalent Adduct) A2 Kinetic Analysis (kinact/KI) (Measures Potency) C Step 3: Proteome-Wide Selectivity (Chemoproteomics) B->C B1 Cellular Target Engagement (Competitive ABPP) B2 Phenotypic Assay with Non-Reactive Control D Validated Chemical Probe C->D Meets Potency & Selectivity Criteria C1 Alkyne-Tagged Probe Synthesis C2 Lysate/Cell Treatment -> Click Chemistry C3 Enrichment & LC-MS/MS (Identifies all targets)

Caption: A comprehensive workflow for covalent probe validation.

Step 1: Biochemical Validation of Target Engagement

The foundational experiment is to prove, unequivocally, that the probe forms a covalent bond with its purified target protein.

A. Confirmation of Covalent Adduct Formation via Mass Spectrometry

This experiment provides direct evidence of the covalent modification.

  • Causality: By incubating the purified protein with the probe and observing a specific mass shift corresponding to the probe's molecular weight (minus the fluorine atom), we can confirm that a covalent bond has formed. Intact protein mass spectrometry is the most direct method for this initial validation.[8]

Objective: To confirm the formation of a covalent adduct between a purified target protein and 5-Methylpyrimidine-2-sulfonyl fluoride.

Materials:

  • Purified target protein (>95% purity)

  • 5-Methylpyrimidine-2-sulfonyl fluoride (probe)

  • Reaction Buffer (e.g., PBS or Tris-HCl, pH 7.4)

  • Vehicle (DMSO)

  • Quenching Solution (e.g., 0.1% Formic Acid)

  • LC-MS system capable of intact protein analysis (e.g., ESI-TOF)

Procedure:

  • Protein Preparation: Prepare the target protein in the reaction buffer to a final concentration of 5 µM.

  • Probe Incubation: In separate tubes, incubate the protein with:

    • Vehicle (DMSO) as a negative control.

    • 5-Methylpyrimidine-2-sulfonyl fluoride at a 5-fold molar excess (25 µM).

  • Reaction: Incubate the reactions at 37°C for 2 hours.

  • Quenching & Desalting: Stop the reaction by adding the quenching solution. Desalt the sample using a C4 ZipTip or equivalent method compatible with protein mass spectrometry.

  • LC-MS Analysis: Analyze the samples via LC-MS. Deconvolute the resulting mass spectra to determine the average mass of the protein in both the control and probe-treated samples.

  • Interpretation: A successful covalent modification will result in a mass increase in the probe-treated sample equal to the molecular weight of 5-Methylpyrimidine-2-sulfonyl fluoride (176.18 Da) minus the atomic weight of fluorine (19.00 Da), which is +157.18 Da .

B. Determination of Covalent Inhibitor Potency (kinact/KI)

For a probe intended to be an inhibitor, its potency is best described by the second-order rate constant kinact/KI, which reflects both the binding affinity (KI) and the rate of covalent modification (kinact).[9] This is a more informative metric than a simple IC50, which can be misleading for time-dependent covalent inhibitors.[10]

Step 2: Validating Target Engagement and Function in a Cellular Context

Demonstrating that a probe works on a purified protein is necessary but insufficient. The ultimate test is whether it can engage its target within the crowded, complex environment of a living cell.

A. Cellular Target Engagement using Competitive Activity-Based Protein Profiling (ABPP)

This experiment confirms that the probe can access and bind its target in situ.

  • Causality: We use a broad-spectrum, tagged probe that labels a whole family of enzymes (e.g., serine hydrolases).[11] By pre-treating cells with our specific, untagged probe (5-Methylpyrimidine-2-sulfonyl fluoride), we can see if it blocks the subsequent labeling of a target by the broad-spectrum probe. A reduction in signal for a specific protein indicates that our probe has occupied its active site.[11][12]

B. The Indispensable Role of a Non-Reactive Control

To link target engagement to a cellular phenotype (e.g., inhibition of a signaling pathway), one must use a proper negative control. This is arguably the most critical component of probe validation.[13]

  • Causality: An ideal negative control is a molecule that is structurally identical to the probe but lacks the reactive warhead (e.g., 5-methyl-2-(methylsulfonyl)pyrimidine, where the -SO2F is replaced by -SO2CH3). This control retains the same non-covalent binding properties but cannot form a covalent bond. If the probe elicits a cellular response and the non-reactive control does not, it provides strong evidence that the effect is due to the covalent modification of the target, not merely its reversible binding.[13]

Objective: To determine if 5-Methylpyrimidine-2-sulfonyl fluoride engages its target protein in living cells.

Materials:

  • Cell line of interest expressing the target protein.

  • 5-Methylpyrimidine-2-sulfonyl fluoride (test probe).

  • Non-reactive analog (negative control).

  • Broad-spectrum, alkyne-tagged probe (e.g., a fluorophosphonate-alkyne for serine hydrolases).

  • Lysis buffer, click chemistry reagents (biotin-azide, copper catalyst, ligand), streptavidin beads, and LC-MS/MS instrumentation.[14]

Procedure:

  • Cell Treatment: Treat intact cells with varying concentrations of the test probe or the negative control for 1-2 hours. Include a vehicle-only control.

  • Broad-Spectrum Probe Labeling: Add the broad-spectrum alkyne probe to all samples and incubate for 30 minutes to label the remaining active enzymes.

  • Cell Lysis: Harvest and lyse the cells.

  • Click Chemistry: To the lysates, add biotin-azide and click chemistry reagents to attach biotin to the broad-spectrum probe.

  • Enrichment: Use streptavidin beads to pull down all biotinylated proteins.

  • On-Bead Digestion & MS: Digest the enriched proteins into peptides and analyze via quantitative LC-MS/MS.

  • Interpretation: In the test probe-treated samples, the target protein should show a dose-dependent decrease in abundance compared to the vehicle control. The negative control should show no significant decrease, confirming the engagement is due to the covalent warhead.

Step 3: Defining the Selectivity Profile

A good probe should have minimal off-targets. Chemoproteomics is the gold standard for assessing the proteome-wide selectivity of a covalent probe.

  • Causality: By creating a version of the probe with a "clickable" handle (like an alkyne), we can treat a whole proteome (in lysate or intact cells), and then use click chemistry to attach a biotin tag to every protein the probe has reacted with.[7][8] Subsequent enrichment and mass spectrometry analysis will identify every single target, providing a complete and unbiased selectivity profile.

Part 2: Comparative Analysis with Alternative Covalent Probes

The choice of a covalent warhead is a critical design decision. Sulfonyl fluorides occupy a unique space compared to more conventional electrophiles.

Electrophilic WarheadTypical Target ResiduesRelative ReactivityKey Characteristics & Insights
Aryl Sulfonyl Fluoride Tyr, Lys, Ser, His, Thr, Cys[14]Moderate to High"Privileged" Warhead: Tunable reactivity allows for targeting a broader range of nucleophiles beyond cysteine. Stability in buffer is a major advantage for assay design.[1][2]
Fluorosulfate Tyr, Lys, His[14]HighGenerally more reactive than corresponding sulfonyl fluorides, which can be beneficial but may lead to lower selectivity.[14]
Acrylamide Cysteine (Cys)HighThe most common warhead for targeting cysteines via Michael addition. Well-understood but limited to a single, low-abundance amino acid.
Chloroacetamide Cys, HisHighAnother common cysteine-targeting electrophile; can be more reactive than acrylamides but may have higher potential for off-target reactions.

This comparison underscores the strategic advantage of the sulfonyl fluoride warhead present in 5-Methylpyrimidine-2-sulfonyl fluoride: its capacity to target a wider array of nucleophilic residues opens up a larger portion of the proteome for probing, including targets that may lack an accessible cysteine.

Conclusion

The validation of a novel chemical probe like 5-Methylpyrimidine-2-sulfonyl fluoride is a rigorous, multi-step process that demands more than a simple activity assay. It requires a logical and systematic progression from direct biochemical confirmation of covalent modification to a deep, unbiased understanding of its behavior in a complex biological system. By following the workflow of in vitro kinetic analysis, in situ competitive profiling with appropriate negative controls, and proteome-wide selectivity mapping, researchers can build a robust and compelling case for their molecule's utility. The pyrimidine sulfonyl fluoride chemotype holds significant promise, blending the targeting potential of a well-known scaffold with the versatile and tunable reactivity of the SuFEx warhead. This guide provides the framework to unlock that potential, ensuring that any probe brought forward is not just reactive, but truly reliable.

References

  • Skorenski, M., Ji, S., & Verhelst, S. H. L. (2024). Covalent activity-based probes for imaging of serine proteases. Biochemical Society Transactions, 52(2), 923-935. [Link]

  • Shannon, D. A., & Weerapana, E. (2015). Covalent protein modification: the current landscape of residue-specific electrophiles. Current Opinion in Chemical Biology, 24, 18-26. [Link]

  • Skorenski, M., et al. (2024). Covalent activity-based probes for imaging of serine proteases. ResearchGate. [Link]

  • Skorenski, M., Ji, S., & Verhelst, S. H. L. (2024). Covalent activity-based probes for imaging of serine proteases. PubMed. [Link]

  • Groll, M., et al. (2013). Novel activity-based probes for serine proteases. mediaTUM. [Link]

  • Hameed, D. S., et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry. [Link]

  • Karakas, C., et al. (2019). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Biochemistry. [Link]

  • Hett, E. C., et al. (2015). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. Semantic Scholar. [Link]

  • Parker, C. G., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. Current Opinion in Structural Biology. [Link]

  • Anonymous. (2025). Identification and validation of key covalent inhibitors targeting lung cancer proteins through integrated In Silico analysis. PubMed. [Link]

  • Jones, L. H., & Narayanan, A. (2022). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Strelow, J. M. (2017). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]

  • Henry, R. F., et al. (2020). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. Chemical Science. [Link]

  • Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. ResearchGate. [Link]

  • Jones, L. H., Xu, H., & Fadeyi, O. O. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in Enzymology. [Link]

  • Parker, C. G., et al. (2017). Using Sulfuramidimidoyl Fluorides that Undergo Sulfur(VI) Fluoride Exchange for Inverse Drug Discovery. Journal of the American Chemical Society. [Link]

  • Am Ende, C. W., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules. [Link]

  • Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society. [Link]

  • Jones, L. H., & Narayanan, A. (2022). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology. [Link]

  • PubChem. (n.d.). 5-methylpyrimidine-2-sulfonyl fluoride. PubChem. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. ChemInform. [Link]

  • Ursu, A., & Jessop, T. C. (2017). A bright future for precision medicine: advances in fluorescent chemical probe design and their clinical application. Journal of Clinical Investigation. [Link]

  • Noël, T., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Organic & Biomolecular Chemistry. [Link]

  • Chavas, T. E. J., Fuchter, M. J., & DiMaggio, P. A. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. ACS Chemical Biology. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

Sources

A Senior Application Scientist's Guide to Assessing Target Engagement of 5-Methylpyrimidine-2-sulfonyl Fluoride Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of methodologies for confirming and quantifying the target engagement of 5-Methylpyrimidine-2-sulfonyl fluoride inhibitors. As covalent inhibitors, these compounds offer prolonged pharmacodynamics, but their successful development hinges on a rigorous, quantitative understanding of their interaction with both intended and unintended protein targets.[1][2] This document moves beyond simple protocol listing to explain the causality behind experimental choices, enabling researchers to select and implement the most appropriate assays for their specific research questions.

The Nature of the Challenge: Covalent Inhibition by Sulfonyl Fluorides

Sulfonyl fluoride electrophiles, including the 5-methylpyrimidine scaffold, are a class of "privileged warheads" in chemical biology.[3] They form stable, covalent bonds with nucleophilic amino acid residues such as tyrosine, serine, lysine, and histidine.[4] This covalent interaction is often preceded by a non-covalent binding event, a two-step process that governs the inhibitor's overall potency and selectivity.[5]

Understanding target engagement for these molecules is therefore not a simple binary question of "bound" or "unbound." We must ask:

  • Confirmation: Does the inhibitor form a covalent adduct with the target protein?

  • Stoichiometry: What is the ratio of inhibitor to protein?

  • Kinetics: How quickly does the covalent bond form (kinact) relative to the initial non-covalent association (KI)?[2][5]

  • Cellular Potency: Does the inhibitor engage its target in the complex milieu of a living cell?

  • Selectivity: What other proteins ("off-targets") does the inhibitor modify across the proteome?[6]

This guide will compare and contrast the leading methods to answer these questions, categorized into biochemical, cellular, and proteome-wide approaches.

cluster_0 Two-Step Covalent Inhibition Mechanism P Protein (P) PI P • I (Non-covalent Complex) P->PI k1 P->PI I Inhibitor (I) I->PI PI->P k-1 P_I P-I (Covalent Adduct) PI->P_I kinact label_ki KI = k-1 / k1 label_kinact kinact/KI (Overall Potency)

Caption: Mechanism of a two-step covalent inhibitor.

Part 1: Biochemical Assays for Direct Target Interaction

Biochemical assays utilize purified, recombinant proteins, offering a controlled environment to dissect the fundamental parameters of inhibitor binding without the complexities of a cellular system.[6] They are indispensable for initial hit validation and for building structure-activity relationships (SAR).

Comparison of Key Biochemical Methods
Method Principle Key Readouts Throughput Pros Cons
Intact Protein Mass Spectrometry (MS) Measures the mass shift of the full-length protein upon covalent modification.Adduct confirmation, stoichiometry.Medium-HighUnambiguous confirmation of covalent binding; precise mass measurement.Can be difficult for large or complex proteins; does not identify modification site.
Peptide-Centric Mass Spectrometry (LC-MS/MS) Proteolytic digestion of the modified protein followed by MS analysis to identify the specific peptide and residue modified.Modification site identification, occupancy quantification.MediumPinpoints the exact site of covalent modification; enables quantification of target engagement.[1][7]Indirect; requires robust digestion and chromatography.
Surface Plasmon Resonance (SPR) Immobilizes the target protein and measures changes in refractive index as the inhibitor flows over the surface.KI, kinact, residence time.Low-MediumProvides full kinetic profile of both non-covalent and covalent steps.[2]Requires specialized equipment; protein immobilization can affect activity.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding to determine thermodynamic parameters.KD (for non-covalent step), stoichiometry.LowGold standard for thermodynamics; label-free.Low throughput; requires large amounts of pure protein.
Featured Protocol: Intact Protein Mass Spectrometry

This method provides definitive proof of covalent modification and is often the first step in validating a hit from a primary screen.

Objective: To confirm the formation of a 1:1 covalent adduct between a 5-Methylpyrimidine-2-sulfonyl fluoride inhibitor and its purified target protein.

Methodology:

  • Protein Preparation: Prepare the purified target protein at a concentration of 5-10 µM in a volatile buffer (e.g., 20 mM Ammonium Acetate, pH 7.5).

  • Inhibitor Incubation:

    • In a microcentrifuge tube, combine the protein with the inhibitor at a 1:5 molar ratio (Protein:Inhibitor).

    • Prepare a parallel sample with the protein and an equivalent volume of vehicle (e.g., DMSO) to serve as a control.

    • Incubate both samples for 2 hours at room temperature.

  • Sample Quenching & Desalting:

    • Quench the reaction by adding formic acid to a final concentration of 0.1%.

    • Desalt the sample using a C4 ZipTip or equivalent solid-phase extraction method to remove excess inhibitor and non-volatile salts. Elute directly into the MS-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS Analysis:

    • Inject the sample onto a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Separate the protein from any remaining contaminants using a short C4 column gradient.

  • Data Deconvolution:

    • The mass spectrometer will detect a distribution of multiply charged protein ions.

    • Use deconvolution software (e.g., MaxEnt) to convert this charge state envelope into a single, zero-charge mass spectrum.

  • Analysis: Compare the deconvoluted mass of the inhibitor-treated sample to the vehicle-treated control. A mass increase corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.

start Start: Purified Protein + Inhibitor incubation Incubate (e.g., 2h, RT) start->incubation quench Quench & Desalt (Formic Acid, C4 ZipTip) incubation->quench lcms LC-MS Analysis (High-Res MS) quench->lcms deconvolution Deconvolution Software lcms->deconvolution analysis Compare Mass: Inhibitor vs. Vehicle deconvolution->analysis result Result: Mass Shift Confirms Adduct analysis->result

Caption: Workflow for Intact Protein Mass Spectrometry.

Part 2: Cellular Assays for Physiologically Relevant Engagement

Confirming that an inhibitor binds its target in a test tube is a critical first step, but it doesn't guarantee engagement in the complex and crowded environment of a living cell.[6][8] Cellular target engagement assays are essential for validating that a compound can cross the cell membrane, reach its target, and bind with sufficient potency in the presence of endogenous substrates and binding partners.

Comparison of Key Cellular Methods
Method Principle Key Readouts Throughput Pros Cons
Competitive Chemoproteomics (ABPP) Cells are treated with the test inhibitor, then lysed and treated with a broad-spectrum, tagged covalent probe that competes for the same binding site. Target engagement is measured by the reduction in probe labeling.Cellular IC50, on- and off-target identification.Medium-HighMeasures engagement in a native context; can identify off-targets simultaneously.[6][9]Requires a suitable tagged probe; indirect measurement.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a protein against thermal denaturation. Cells are treated with the inhibitor, heated, and the amount of soluble (non-denatured) target protein is quantified.Target engagement (EC50).MediumLabel-free; directly measures inhibitor-induced stabilization in intact cells.[7]Not all proteins show a clear thermal shift; can be lower throughput.
Probe-Free Occupancy (PFO) Assay A mass spectrometry-based method that directly quantifies the ratio of modified (inhibitor-bound) to unmodified target peptide in cell lysates without a competing probe.Percent occupancy.MediumDirect, unambiguous quantification of engagement; avoids artifacts from competing probes.[7]Requires highly sensitive MS; may not be suitable for very low abundance targets.
Reporter & BRET/FRET Assays Genetically engineered systems (e.g., NanoBRET) where ligand binding induces a change in luminescence or fluorescence resonance energy transfer.Cellular IC50, binding kinetics.HighHigh-throughput; can be used in live cells.[7]Requires genetic modification of cells; potential for artifacts from protein tagging.
Featured Protocol: Competitive Activity-Based Protein Profiling (ABPP)

This powerful chemoproteomic technique allows for the quantification of target engagement and selectivity profiling directly in a cellular proteome.

Objective: To determine the cellular potency (IC50) of a 5-Methylpyrimidine-2-sulfonyl fluoride inhibitor against its intended target and to identify potential off-targets.

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with a serial dilution of the test inhibitor (e.g., 10 µM to 1 nM) for a defined period (e.g., 1 hour). Include a vehicle-only (DMSO) control.

  • Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., PBS) via sonication or freeze-thaw cycles. Determine protein concentration using a BCA assay.

  • Competitive Probe Labeling:

    • To 50 µg of proteome from each treatment condition, add a broad-spectrum, clickable (e.g., alkyne-tagged) sulfonyl fluoride probe. This probe should be known to label the target of interest.

    • Incubate for 30 minutes at room temperature to allow the probe to label any sites not occupied by the test inhibitor.

  • Click Chemistry:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., Biotin-Azide) to the probe-labeled proteins.

  • Enrichment & Digestion:

    • Enrich the biotin-tagged proteins using streptavidin-coated beads.

    • Wash the beads extensively to remove non-labeled proteins.

    • Perform an on-bead tryptic digest to cleave the captured proteins into peptides.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures using quantitative, label-free mass spectrometry.

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • For each identified protein, calculate the abundance ratio relative to the vehicle control. A dose-dependent decrease in signal indicates that the test inhibitor prevented probe labeling, thus demonstrating target engagement.

    • Plot the signal reduction versus inhibitor concentration and fit to a dose-response curve to determine the IC50 value for the target and any identified off-targets.

start Start: Live Cells treat 1. Treat with Inhibitor (Dose-Response) start->treat lyse 2. Lyse Cells treat->lyse probe 3. Add Clickable Probe (Competition) lyse->probe click 4. 'Click' on Biotin Tag probe->click enrich 5. Enrich & Digest (Streptavidin Beads) click->enrich lcms 6. Quantitative LC-MS/MS enrich->lcms analysis 7. Data Analysis (Calculate IC50) lcms->analysis result Result: On- & Off-Target Potency analysis->result

Caption: Workflow for a Competitive ABPP Experiment.

Conclusion: An Integrated Approach

No single method can provide a complete picture of target engagement. A robust assessment strategy for 5-Methylpyrimidine-2-sulfonyl fluoride inhibitors begins with direct biochemical validation and progresses to more complex cellular and proteomic systems. An ideal workflow starts with intact protein MS to confirm covalent modification, followed by cellular assays like competitive ABPP or CETSA to establish on-target potency and selectivity in a relevant biological context. By integrating these orthogonal approaches, researchers can build a high-confidence data package that clearly defines the mechanism of action, validates the therapeutic hypothesis, and ultimately de-risks the progression of promising covalent inhibitors into advanced preclinical and clinical studies.[6][10]

References

  • Size-Dependent Target Engagement of Covalent Probes | Journal of Medicinal Chemistry. (2025).
  • A Practical Guide to Target Engagement Assays. (2025).
  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery | bioRxiv. (2022).
  • Discovering Covalent Therapeutics with Biophysics - Sygnature Discovery. (n.d.).
  • A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC. (n.d.).
  • Advances in sulfur fluoride exchange for chemical biology - ChemRxiv. (n.d.).
  • Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. (2019). Methods in Enzymology.
  • Assessing target engagement using proteome-wide solvent shift assays - PMC - NIH. (n.d.).
  • A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2 | ACS Pharmacology & Translational Science. (2024).
  • Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase - PMC. (n.d.).
  • Sulfonyl Fluorides as Inhibitors of Esterases. II. Formation and Reactions of Phenylmethanesulfonyl α-Chymotrypsin* | Biochemistry - ACS Publications. (n.d.).
  • A Researcher's Guide to Validating Target Engagement of Sulfamoyl Fluoride Probes - Benchchem. (n.d.).
  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry - RSC Publishing. (2023).
  • Proteomics Approaches to Overcome Undruggable Targets in Disease - AZoLifeSciences. (2026).
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Sigma-Aldrich. (n.d.).
  • Proteomics-Driven Drug Discovery - 2023 Archive. (n.d.).
  • Quantitating drug-target engagement in single cells in vitro and in vivo - PMC. (2016).
  • [PDF] Sulfonyl fluorides as privileged warheads in chemical biology - Semantic Scholar. (2015).
  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Publishing. (2025).
  • Sulfur fluoride exchange | Springer Nature Experiments. (n.d.).
  • Mapping cellular targets of covalent cancer drugs in the entire mammalian body. (2025).
  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - PubMed. (2018).

Sources

A Comparative Guide to 5-Methylpyrimidine-2-sulfonyl Fluoride: A Superior Electrophile for Stable and Tunable Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical biology and drug development, the precise and stable modification of proteins is paramount. Covalent inhibitors and complex bioconjugates, such as antibody-drug conjugates (ADCs), rely on the formation of robust linkages between a protein and a small molecule. For decades, the field has been dominated by electrophiles targeting the nucleophilic thiol of cysteine residues, most notably maleimides and haloacetamides. While effective, these workhorses present significant limitations, particularly concerning the stability of the resulting conjugate.

This guide introduces 5-Methylpyrimidine-2-sulfonyl fluoride, a member of the heteroaryl sulfonyl class of electrophiles, and elucidates its advantages over traditional reagents. We will explore the mechanistic underpinnings of its reactivity, present comparative data on stability and selectivity, and provide detailed protocols for its application. This reagent is not merely an alternative; it represents a significant advancement in bioconjugation technology, offering a unique combination of tunable reactivity and exceptional conjugate stability that addresses the critical shortcomings of established methods.

The Advent of Sulfonyl-Based Electrophiles: Beyond the Conventional

The utility of sulfonyl fluorides as biocompatible yet reactive probes has been recognized for their ability to modify not only cysteine but also a range of other nucleophilic amino acids, including serine, tyrosine, and lysine, often in a context-dependent manner.[1][2] This versatility is rooted in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that leverages the unique stability-reactivity profile of the sulfonyl fluoride (R-SO₂F) moiety.[3][4] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater resistance to hydrolysis and reduction, a crucial property for reagents used in aqueous biological systems.[5][6][7] This inherent stability ensures that the electrophile remains intact until it reaches its intended target.

The SuFEx reaction provides a powerful tool for forging new connections in biological systems, expanding the repertoire of covalent chemistry beyond traditional cysteine-targeting warheads.

G cluster_reactants Reactants cluster_products Products R_SO2F Sulfonyl Fluoride (R-SO₂F) Conjugate Stable Covalent Adduct (R-SO₂-Nu-R') R_SO2F->Conjugate SuFEx Reaction Nu_H Protein Nucleophile (e.g., R'-SH, R'-OH) Nu_H->Conjugate HF Hydrogen Fluoride (HF)

Caption: General scheme of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.

2-Sulfonylpyrimidines: A Platform for Precision and Control

While general aryl sulfonyl fluorides are highly valuable, the 2-sulfonylpyrimidine scaffold represents a specialized platform optimized for cysteine arylation. The electron-deficient pyrimidine ring system activates the C2 position for a Nucleophilic Aromatic Substitution (SNAr) reaction with soft nucleophiles like the cysteine thiolate anion.[8][9] This targeted activation mechanism results in a rapid and highly chemoselective reaction to form an exceptionally stable S-aryl thioether bond.

The most significant advantage of this scaffold is its tunable reactivity . The electronic properties of the pyrimidine ring can be finely modulated by introducing substituents. The 5-methyl group in 5-Methylpyrimidine-2-sulfonyl fluoride, for instance, acts as an electron-donating group that can subtly adjust the reactivity profile compared to its unsubstituted counterpart. Researchers have demonstrated that by modifying the pyrimidine core and the exocyclic sulfonyl leaving group, the reaction kinetics can be predictably controlled over nine orders of magnitude.[8][10] This allows for the rational design of reagents tailored to specific applications, avoiding off-target reactions while ensuring efficient labeling of the desired protein.

Caption: SNAr mechanism for cysteine modification by a 2-sulfonylpyrimidine.

Head-to-Head Comparison: The Decisive Advantages

The superiority of 5-Methylpyrimidine-2-sulfonyl fluoride is best understood through direct comparison with commonly used electrophiles.

vs. Maleimides

Maleimides react rapidly with thiols and have been the default choice for cysteine conjugation for years. However, their application is plagued by a critical flaw: the stability of the resulting thio-succinimide adduct.

  • Conjugate Stability: The thio-succinimide linkage formed by maleimides is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like albumin in plasma.[11][12] This leads to the transfer of the payload to other proteins, causing off-target toxicity and reducing therapeutic efficacy. In stark contrast, the S-aryl thioether bond formed by 5-Methylpyrimidine-2-sulfonyl fluoride is irreversible and exceptionally stable under physiological conditions.[8][9]

  • Reagent Stability & Selectivity: The maleimide ring itself can undergo hydrolysis at physiological or higher pH, rendering it unreactive.[13] Furthermore, at pH values above 7.5, maleimides can lose their thiol selectivity and react with primary amines, such as lysine residues.[14] 5-Methylpyrimidine-2-sulfonyl fluoride demonstrates excellent hydrolytic stability and maintains high chemoselectivity for cysteine.[13]

vs. Haloacetamides (Iodo-, Bromo-)

Haloacetamides, like maleimides, are classic SN2 electrophiles that form stable thioether bonds with cysteine thiols.

  • Tunability and Selectivity: While effective, the reactivity of haloacetamides is less tunable. They are generally highly reactive, which can lead to off-target modification of other nucleophilic residues like histidine, especially at higher concentrations.[15] The 2-sulfonylpyrimidine platform allows for the reactivity to be attenuated, providing a wider window for achieving high selectivity for a specific cysteine residue, even in a complex proteome.

  • Biocompatibility: The release of a halide ion upon reaction is an inherent feature of these reagents. The fluoride leaving group from the sulfonyl fluoride is generally considered more biocompatible.

Quantitative Comparison Summary

The following table provides a clear overview of the key performance characteristics of 5-Methylpyrimidine-2-sulfonyl fluoride compared to leading alternatives.

Feature5-Methylpyrimidine-2-sulfonyl fluorideMaleimideIodoacetamide
Reaction Mechanism Nucleophilic Aromatic Substitution (SNAr)Michael AdditionNucleophilic Substitution (SN2)
Primary Target CysteineCysteineCysteine
Conjugate Bond ThioetherThio-succinimideThioether
Conjugate Stability Excellent: Irreversible, stable in plasma.[8][9]Poor: Reversible via retro-Michael reaction.[11][12]Good: Stable bond.
Reagent Stability Excellent: High hydrolytic stability.[13]Moderate: Prone to hydrolysis at pH > 7.5.[13]Good: Generally stable.
Reactivity Tunability Excellent: Modifiable over >9 orders of magnitude.[8]Limited: Some modulation is possible.Limited: Primarily modulated by the halide.
Key Advantage Unmatched conjugate stability and tunable reactivity.High reaction speed with thiols.Forms a stable bond.
Key Limitation Reaction rates can be slower than maleimides.Unstable conjugate linkage. Potential for lower selectivity.

Experimental Protocol: Comparative Protein Labeling and Stability Assay

This protocol provides a framework for directly comparing the labeling efficiency and conjugate stability of 5-Methylpyrimidine-2-sulfonyl fluoride and a standard maleimide reagent using a model protein containing an accessible cysteine residue (e.g., Bovine Serum Albumin, BSA).

Materials and Reagents
  • Protein: Bovine Serum Albumin (BSA), 10 mg/mL solution in PBS (Phosphate Buffered Saline, 10 mM phosphate, 150 mM NaCl, pH 7.4).

  • Electrophiles:

    • 5-Methylpyrimidine-2-sulfonyl fluoride, 10 mM stock in DMSO.

    • Maleimide-PEG4-Biotin, 10 mM stock in DMSO.

  • Buffers:

    • Reaction Buffer: PBS, pH 7.4.

    • Quenching Solution: 1 M N-acetylcysteine in water.

    • Stability Assay Buffer: Pooled human serum.

  • Analysis: SDS-PAGE gels, Coomassie stain, LC-MS system.

Experimental Workflow

Caption: Workflow for comparative analysis of electrophile performance.

Step-by-Step Methodology

Part A: Protein Labeling

  • Reaction Setup: In separate microcentrifuge tubes, add 1 mg of BSA (100 µL of 10 mg/mL solution).

  • Add Electrophile: To one tube, add a 5-fold molar excess of 5-Methylpyrimidine-2-sulfonyl fluoride. To the other, add a 5-fold molar excess of Maleimide-PEG4-Biotin. Rationale: A moderate excess ensures efficient labeling while minimizing potential off-target reactions.

  • Incubation: Incubate both reactions for 2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding a 100-fold molar excess of N-acetylcysteine to scavenge any unreacted electrophile. Incubate for 15 minutes.

  • Purification: Remove unreacted reagents and quenching agent using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with PBS, pH 7.4.

Part B: Analysis of Labeling Efficiency (Timepoint 0)

  • LC-MS Analysis: Analyze a small aliquot of the purified conjugate from each reaction by LC-MS to determine the drug-to-antibody ratio (DAR), in this case, the number of molecules conjugated per protein. This provides a direct measure of labeling efficiency.

  • SDS-PAGE Analysis: Run samples on an SDS-PAGE gel. The shift in molecular weight for the Maleimide-PEG4-Biotin sample should be noticeable.

Part C: Conjugate Stability Assay

  • Incubation in Serum: Dilute the purified conjugates into human serum to a final concentration of 1 mg/mL. Incubate at 37°C.

  • Timepoints: Remove aliquots at 0, 24, 48, and 72 hours.

  • Analysis: Analyze each timepoint by LC-MS.

    • Expected Result (5-Methylpyrimidine-2-sulfonyl fluoride): The mass of the conjugate should remain unchanged over the time course, indicating a stable linkage.

    • Expected Result (Maleimide): A decrease in the mass of the original conjugate is expected, with the potential appearance of unconjugated protein or adducts with serum albumin, demonstrating the instability of the retro-Michael reaction.

Conclusion

5-Methylpyrimidine-2-sulfonyl fluoride and its parent class of 2-sulfonylpyrimidines offer a compelling solution to the long-standing stability issues associated with traditional bioconjugation electrophiles. By forming a robust, irreversible thioether bond through a tunable SNAr mechanism, these reagents provide researchers and drug developers with unprecedented control and reliability. The ability to rationally design electrophiles with specific reactivity profiles, combined with the superior in vivo stability of the resulting conjugates, positions 5-Methylpyrimidine-2-sulfonyl fluoride as a privileged warhead for the next generation of precisely engineered protein therapeutics and chemical probes.

References

  • Jones, L. H., et al. (2021). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]

  • Bollong, M. J., et al. (2018). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Journal of the American Chemical Society. [Link]

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): A New Family of Click Chemistry. Angewandte Chemie International Edition. [Link]

  • Jones, L. H., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Donati, M., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics. [Link]

  • Terrey, M. J., et al. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. Loughborough University Institutional Repository. [Link]

  • Kelly, J. S., & Jones, L. H. (2015). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. ChemInform. [Link]

  • Keppler, A., et al. (2004). Labeling of fusion proteins with synthetic fluorophores in live cells. Proceedings of the National Academy of Sciences. [Link]

  • Boutureira, O., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

  • Jones, L. H., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology. [Link]

  • Jena Bioscience. (2023). Cy5 Protein Labeling Kit. Jena Bioscience Website. [Link]

  • Geurink, P. P., et al. (2019). Amino acid selectivity of electrophiles targeting cysteines. Nature Chemical Biology. [Link]

  • Hansen, T. N., et al. (2022). The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. ChemRxiv. [Link]

  • Christie, R. J., et al. (2021). The medicinal chemistry evolution of antibody–drug conjugates. RSC Medicinal Chemistry. [Link]

  • Carboni, F., & Arimori, S. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts. [Link]

  • Bright, H. (2024). Harnessing peptide conjugates strategies for cancer immunotherapy and infectious disease. Bioconjugation Insights. [Link]

  • Sanchez-Martin, C., et al. (2019). A Protocol for Minimal Single Protein Labeling with CyDye Fluors for Live Cell Internalization Assays. Methods in Molecular Biology. [Link]

  • Smith, G. E., et al. (2018). Reaction of [F]Fluoride at Heteroatoms and Metals for Imaging of Peptides and Proteins by Positron Emission Tomography. Bioconjugate Chemistry. [Link]

  • Velasco, R., et al. (2021). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. University of Southampton Institutional Repository. [Link]

  • Velasco, R., et al. (2021). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. [Link]

  • Fuh, K., & Li, L. (2011). Stability of 5-Fluoro-2 '-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech. [Link]

  • Al-Badri, H. A., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals. [Link]

  • Wéry, M., et al. (2019). Profiling the proteome-wide selectivity of diverse electrophiles. Nature Chemical Biology. [Link]

  • Hansen, T. N., et al. (2024). Advances in sulfur fluoride exchange for chemical biology. ChemRxiv. [Link]

  • Jones, L. H., & Kelly, J. S. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Andreeva, T., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules. [Link]

  • Zhang, B., et al. (2018). Synthesis, bioconjugation and stability studies of [18F]ethenesulfonyl fluoride. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Li, J., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. [Link]

  • Burke, P. J., et al. (2019). Structure-Activity Relationships of Antibody-Drug Conjugates: A Systematic Review of Chemistry on the Trastuzumab Scaffold. ChemRxiv. [Link]

Sources

Comparative Profiling Guide: 5-Methylpyrimidine-2-sulfonyl fluoride (MPSF)

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical directive for evaluating 5-Methylpyrimidine-2-sulfonyl fluoride (MPSF) . Given that MPSF is a specialized heteroaryl sulfonyl fluoride with limited public literature compared to industry standards (PMSF, AEBSF), this guide focuses on comparative chemical biology , using Structure-Activity Relationship (SAR) principles to project its performance and detailing the exact experimental frameworks required to validate its cross-reactivity.

Executive Summary & Chemical Logic

Product Identity: 5-Methylpyrimidine-2-sulfonyl fluoride (MPSF) Class: Heteroaryl Sulfonyl Fluoride / Serine Protease Inhibitor / SuFEx Warhead Primary Application: Covalent inhibition of serine hydrolases; Activity-Based Protein Profiling (ABPP).

The Core Distinction: Unlike the standard PMSF (Phenylmethylsulfonyl fluoride), which relies on a benzyl core, MPSF utilizes an electron-deficient pyrimidine ring .

  • Mechanism: The nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect (inductive effect, -I), significantly increasing the electrophilicity of the sulfonyl sulfur center compared to the phenyl ring in PMSF.

  • Hypothesis: MPSF is predicted to exhibit faster kinetics and higher potency than PMSF but possesses a steeper cross-reactivity profile (off-target labeling of non-catalytic nucleophiles like Tyrosine and Lysine).

Comparative Performance Analysis

The following data compares MPSF against industry-standard alternatives. Note that MPSF values are projected based on heteroaryl sulfonyl fluoride SAR data.

Table 1: Physicochemical & Reactivity Profile
FeaturePMSF (Standard)AEBSF (Pefabloc)MPSF (Target)Implication for Research
Core Structure Benzyl (Aryl)Aminoethyl-benzylPyrimidine (Heteroaryl) MPSF is structurally distinct; higher electron deficiency.
Electrophilicity ModerateModerateHigh MPSF reacts faster with active site Serine.
Aqueous Stability (t½) ~110 min (pH 7)Stable (>24h, pH 7)< 30 min (Predicted) MPSF requires fresh preparation; unsuitable for long incubations.
Solubility Low (needs EtOH/DMSO)High (Water soluble)Moderate-High Pyrimidine N improves water solubility over PMSF.
Specificity High for SerineHigh for SerineModerate (Promiscuous) Risk: Potential labeling of surface Lys/Tyr/His (SuFEx activity).
Table 2: Functional Cross-Reactivity Risks
Target ResiduePMSF ReactivityMPSF Reactivity (Projected)Mechanism of Cross-Reactivity
Catalytic Serine Primary TargetRapid Covalent Bond Nucleophilic attack by Ser-OH.
Cysteine (Cys) NegligibleLow/Moderate Sulfonyl fluorides are generally "hard" electrophiles, preferring "hard" nucleophiles (O, N) over soft (S), but high reactivity increases Cys risk.
Tyrosine (Tyr) Rare (special conditions)Elevated Risk SuFEx-type exchange; enhanced by local basic environments.
Lysine (Lys) Very RareModerate Risk Epsilon-amino group attack; likely at high pH (>8.0).

Experimental Protocols: Validating Cross-Reactivity

To objectively assess MPSF, you must map its "off-target" footprint. Do not rely on simple inhibition assays (e.g., Trypsin inhibition) as they do not reveal cross-reactivity.

Protocol A: Competitive Activity-Based Protein Profiling (ABPP)

Objective: Determine if MPSF blocks labeling of specific probes (specificity) or broadly suppresses the proteome (promiscuity).

Workflow:

  • Lysate Prep: Prepare proteome lysates (e.g., HeLa or HEK293T) at 1 mg/mL in PBS (pH 7.4).

  • Treatment:

    • Group 1 (Vehicle): DMSO only.

    • Group 2 (PMSF): 100 µM PMSF (Reference).

    • Group 3 (MPSF): 100 µM MPSF (Test).

    • Incubate 30 min at RT.

  • Probe Labeling: Add FP-Rhodamine (Fluorophosphonate probe, broad Serine Hydrolase target) to all samples (1 µM final). Incubate 1h.

  • Readout: SDS-PAGE followed by In-Gel Fluorescence scanning.

    • Success Criteria: MPSF should out-compete FP-Rhodamine (loss of bands).

    • Cross-Reactivity Flag: If MPSF suppresses bands that PMSF does not (and which are not serine hydrolases), it indicates non-specific binding.

Protocol B: "Click-Seq" Mass Spectrometry for Residue Specificity

Objective: Identify exactly which amino acids (Ser vs. Tyr/Lys) MPSF modifies. Note: This requires an alkyne-analog of MPSF or post-digestion modification analysis.

  • Digestion: Treat protein sample with MPSF (100 µM). Digest with Trypsin.

  • LC-MS/MS Analysis: Analyze peptides looking for the specific mass shift:

    • Mass Shift: +156.00 Da (Sulfonyl moiety: C5H5N2O2S - F + H loss). Verify exact mass based on cleavage mechanism.

  • Data Filter:

    • Filter for modification sites: Ser (Expected), Tyr (SuFEx off-target), Lys (Non-specific).

    • Calculation: Calculate the "Promiscuity Index" = (Non-Serine Sites / Total Sites) × 100.

Visualizing the Mechanism & Workflow

Diagram 1: Comparative Electrophilicity & Reactivity Logic

This diagram illustrates why MPSF is more reactive than PMSF based on electronic effects.

ReactivityLogic PMSF PMSF (Phenyl Core) Effect_PMSF Resonance Stabilization (Lower Reactivity) PMSF->Effect_PMSF MPSF MPSF (Pyrimidine Core) Effect_MPSF N-Atom Inductive Effect (-I) (High Electrophilicity) MPSF->Effect_MPSF Target Serine Hydrolase Active Site Effect_PMSF->Target Slow/Specific Binding OffTarget Surface Nucleophiles (Tyr, Lys, His) Effect_PMSF->OffTarget Low Risk Effect_MPSF->Target Rapid Binding Effect_MPSF->OffTarget High Risk of Cross-Reactivity

Caption: Comparative mechanism showing how the pyrimidine core of MPSF enhances electrophilicity, increasing both target potency and off-target risks compared to PMSF.

Diagram 2: The Cross-Reactivity Validation Workflow

A decision tree for researchers to validate MPSF specificity in their own system.

ValidationWorkflow Start Start: MPSF Evaluation Step1 1. Aqueous Stability Test (NMR/HPLC over 4h) Start->Step1 Decision1 Is t½ < 30 min? Step1->Decision1 Step2 2. Competitive ABPP (vs. FP-Rhodamine) Decision1->Step2 Yes (Proceed with fresh prep) Decision1->Step2 No (Stable) Result2 Compare Bands: MPSF vs. PMSF Step2->Result2 OutcomeA MPSF blocks unique bands (High Cross-Reactivity) Result2->OutcomeA Broad Labeling OutcomeB MPSF profile matches PMSF (Valid Alternative) Result2->OutcomeB Specific Labeling

Caption: Step-by-step workflow for validating MPSF stability and specificity using Activity-Based Protein Profiling (ABPP).

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.

  • Shannon, D. A., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. ChemBioChem, 13(16), 2327-2330.

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448.

  • PubChem. Compound Summary for CID 53435890: 5-Methylpyrimidine-2-sulfonyl fluoride.[1]

Sources

A Comparative Guide to Confirming the Structure of 5-Methylpyrimidine-2-sulfonyl Fluoride Adducts

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of covalent drug discovery, the pursuit of novel electrophiles that can engage non-cysteine residues has led to a resurgence of interest in sulfonyl fluorides. Among these, reagents like 5-Methylpyrimidine-2-sulfonyl fluoride offer a unique reactivity profile, capable of forming stable covalent adducts with a range of nucleophilic amino acids, including tyrosine, lysine, serine, and histidine.[1][2] This expansion beyond cysteine targeting opens up new avenues for inhibiting previously "undruggable" proteins.[3]

However, the successful development of such covalent modifiers hinges on the unambiguous confirmation of the resulting protein-adduct structure. The fundamental questions—Which residue is modified? and What is the precise atomic arrangement of the adduct?—are critical for validating the mechanism of action and guiding further structure-based design.[1]

This guide provides a comparative analysis of the three principal biophysical techniques employed to answer these questions: High-Resolution Mass Spectrometry (HRMS), X-Ray Crystallography, and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a senior application scientist, my aim is not to merely list protocols, but to illuminate the causality behind experimental choices, enabling you to select and implement the most effective strategy for your research objectives.

The Chemistry of Adduct Formation: What to Expect

5-Methylpyrimidine-2-sulfonyl fluoride acts as an electrophile, reacting with nucleophilic side chains of amino acids. The reaction proceeds via a Sulfur(VI)-Fluoride Exchange (SuFEx) mechanism, where the fluoride ion is displaced by a protein nucleophile, forming a stable sulfonyl linkage.[4] The pyrimidine ring itself serves as a recognition scaffold that can be tailored to achieve specificity for the target protein's binding site.

The primary nucleophilic residues targeted by sulfonyl fluorides are tyrosine, lysine, serine, threonine, and histidine.[2] While cysteine can also react, the resulting thio-sulfonyl bond is often unstable, making sulfonyl fluorides more suited for targeting other nucleophiles.[5] The local microenvironment of the binding pocket, including the presence of basic residues that can deprotonate the nucleophile, significantly influences reactivity and selectivity.[2]

reagent 5-Methylpyrimidine- 2-sulfonyl Fluoride adduct Covalent Protein-Adduct (Stable Sulfonyl Linkage) reagent->adduct SuFEx Reaction (Nucleophilic Attack) protein Protein with Nucleophilic Residue (Tyr, Lys, Ser, etc.) protein->adduct

Caption: Reaction mechanism of 5-Methylpyrimidine-2-sulfonyl fluoride with a protein nucleophile.

A Comparative Overview of Analytical Techniques

The choice of analytical technique is a critical decision point in the workflow of characterizing a covalent adduct. Each method offers a unique lens through which to view the molecular event, with distinct advantages in resolution, throughput, and the type of information generated.

FeatureHigh-Resolution Mass Spectrometry (HRMS)X-Ray CrystallographyNMR Spectroscopy
Primary Information Confirms covalent modification, identifies modified residue(s), determines stoichiometry.Provides a high-resolution 3D atomic structure of the protein-adduct complex.[1]Confirms binding, maps interaction surfaces, provides information on protein dynamics and conformational changes in solution.[6]
Resolution High mass accuracy (typically < 5 ppm).[7]Atomic resolution (typically 1.5 - 3.5 Å).[8]Atomic resolution, but sensitive to protein size and dynamics.[8]
Protein Size Suitability Suitable for all sizes (bottom-up); challenging for very large proteins >50 kDa (top-down).No theoretical size limit, but crystallization becomes more challenging with larger, more complex proteins.[8]Generally limited to smaller, soluble proteins (< 70 kDa).[8]
Sample Requirements Low microgram quantities of protein.[1]Milligram quantities of highly pure, homogenous protein for crystallization trials.[9]Milligram quantities of soluble, isotopically labeled (¹⁵N, ¹³C) protein.[6]
Throughput High; suitable for screening compound libraries.[10]Low; crystallization is often a bottleneck.[8]Low to medium; requires longer acquisition times.
Key Advantage High sensitivity and throughput for identifying modification sites in complex mixtures.Unambiguous, high-resolution visualization of the covalent bond and binding interactions.[1]Ability to study the adduct in a solution state, mimicking physiological conditions, and to characterize dynamics.[6]
Key Limitation Does not provide a 3D structural view of the binding site.[1]Requires well-diffracting crystals, which can be difficult to obtain; provides a static picture of the adduct.[8]Lower resolution than crystallography; challenging for large or insoluble proteins.[8]

Experimental Deep Dive: Protocols and Workflows

The following sections provide detailed, step-by-step methodologies for the three primary techniques, explaining the rationale behind each step.

High-Resolution Mass Spectrometry (HRMS): The First Line of Inquiry

HRMS is often the initial and most direct method to confirm that a covalent reaction has occurred. It is typically employed in two modes: "top-down" analysis of the intact protein and "bottom-up" analysis of digested peptides.

Mass Spectrometry Workflow for Adduct Confirmation start Incubate Protein with 5-Methylpyrimidine- 2-sulfonyl Fluoride decision Analysis Goal? start->decision top_down Top-Down Analysis (Intact Protein) decision->top_down Quick Confirmation & Stoichiometry bottom_up Bottom-Up Analysis (Peptide Mapping) decision->bottom_up Site of Modification desalt LC Desalting top_down->desalt denature Denaturation, Reduction & Alkylation bottom_up->denature ms_intact ESI-MS Analysis desalt->ms_intact deconvolute Deconvolution & Mass Shift Analysis ms_intact->deconvolute result_td Confirmation of Adduct & Stoichiometry deconvolute->result_td digest Proteolytic Digestion (e.g., Trypsin) denature->digest lc_msms nanoLC-MS/MS Analysis digest->lc_msms db_search Database Search (with mass shift) lc_msms->db_search result_bu Identification of Modified Peptide/Residue db_search->result_bu

Caption: Decision workflow for Mass Spectrometry analysis of covalent adducts.

This is the most common approach to pinpoint the exact residue modified.

  • Sample Preparation:

    • Reaction: Incubate the target protein (e.g., 10-20 µM) with a 3- to 5-fold molar excess of 5-Methylpyrimidine-2-sulfonyl fluoride in a suitable buffer (e.g., PBS or Tris, pH 7.4-8.0) for a defined period (e.g., 1-4 hours) at room temperature or 37°C. Include a control sample with vehicle (e.g., DMSO).

    • Denaturation, Reduction, and Alkylation: Denature the protein by adding urea to a final concentration of 8 M. Reduce disulfide bonds with dithiothreitol (DTT) or TCEP. Alkylate free cysteine residues with iodoacetamide to prevent disulfide bond reformation.[11] This step is crucial for ensuring the protein is fully unfolded and accessible to proteases.

    • Buffer Exchange/Cleanup: Remove excess reagents and urea using a desalting column or by precipitating the protein with trichloroacetic acid (TCA).[11]

    • Proteolytic Digestion: Resuspend the protein in a digestion-compatible buffer (e.g., ammonium bicarbonate) and add a protease, most commonly trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, generating a predictable set of peptides.[12] Incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Peptide Cleanup: Before injection, desalt the peptide mixture using a C18 ZipTip or StageTip to remove salts and detergents that can interfere with ionization.[11]

    • Chromatographic Separation: Inject the peptides onto a reverse-phase nano-liquid chromatography (nanoLC) system. Peptides are separated based on their hydrophobicity by a gradient of increasing organic solvent (typically acetonitrile).[13]

    • Mass Spectrometry: The eluted peptides are ionized by electrospray ionization (ESI) and analyzed by a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF). The instrument operates in a data-dependent acquisition (DDA) mode: it performs a full MS1 scan to measure the mass-to-charge ratio (m/z) of the intact peptides, then selects the most intense ions for fragmentation (MS/MS) via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[13][14]

  • Data Analysis:

    • Database Search: The resulting MS/MS spectra are searched against a protein sequence database using software like MaxQuant, Mascot, or Sequest.[7] The search parameters must include a variable modification corresponding to the mass of the 5-methylpyrimidine-2-sulfonyl moiety (minus the fluorine atom) on all potential nucleophilic residues.

    • Site Localization: The software identifies peptides that have been modified and provides a localization score indicating the confidence with which the modification has been assigned to a specific residue within the peptide sequence.[7] Manual validation of the MS/MS spectra is essential for high-confidence assignments.

X-Ray Crystallography: The Atomic Blueprint

X-ray crystallography provides the most definitive structural evidence, offering an atomic-resolution picture of the covalent adduct within the protein's binding site.[1] The primary challenge lies in obtaining high-quality crystals of the protein-ligand complex.

  • Protein-Ligand Complex Formation:

    • Purity and Homogeneity: The target protein must be purified to >95% homogeneity. Aggregated or heterogeneous protein will not crystallize.[9]

    • Incubation: Concentrate the purified protein to a high concentration (typically 5-10 mg/mL). Add the 5-Methylpyrimidine-2-sulfonyl fluoride inhibitor, usually dissolved in a minimal amount of an organic solvent like DMSO, in a slight molar excess (e.g., 1:3 protein:ligand ratio).[15] Incubate the mixture to allow for complete covalent bond formation. The optimal incubation time and temperature should be determined empirically.[16]

    • Verification: Before proceeding to crystallization, it is highly recommended to confirm adduct formation using intact mass spectrometry (Top-Down HRMS).

  • Crystallization Screening:

    • High-Throughput Screening: Use robotic systems to set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method.[9] Screen hundreds of different conditions by mixing a small volume of the protein-adduct complex with a reservoir solution containing various precipitants (e.g., PEGs, salts), buffers, and additives.[17]

    • Incubation and Monitoring: Incubate the crystallization plates in a temperature-controlled environment and monitor regularly for crystal growth over days to weeks.

  • Crystal Optimization and Data Collection:

    • Optimization: Once initial "hits" (small crystals) are identified, optimize the crystallization conditions by finely varying the concentrations of precipitant, protein, and pH to grow larger, single, well-ordered crystals.

    • Cryo-protection and Freezing: Soak the crystals in a cryoprotectant solution (to prevent ice formation during freezing) that also contains the ligand, then flash-freeze them in liquid nitrogen.[16]

    • X-ray Diffraction: Mount the frozen crystal in a cryo-stream at a synchrotron beamline. Expose the crystal to a high-intensity X-ray beam and collect the resulting diffraction pattern on a detector.[8]

  • Structure Determination and Refinement:

    • Data Processing: Process the diffraction data to determine the unit cell dimensions, space group, and reflection intensities.

    • Phasing and Model Building: Determine the phases of the diffracted X-rays (often using molecular replacement with a known structure of the apo-protein) to calculate an electron density map.[18] Build an atomic model of the protein-adduct complex into this map.

    • Refinement: Iteratively refine the atomic coordinates of the model against the experimental data. The final refined structure will clearly show the covalent linkage between the inhibitor and the specific amino acid residue, as well as all non-covalent interactions in the binding pocket.[19]

NMR Spectroscopy: The Dynamic View in Solution

NMR spectroscopy is uniquely powerful for studying protein-ligand interactions in a solution state that mimics the physiological environment.[6] For covalent adducts, it can confirm binding, identify the region of interaction, and provide insights into conformational changes upon adduct formation.

This experiment is highly sensitive to changes in the chemical environment of the protein backbone upon ligand binding.

  • Sample Preparation:

    • Isotopic Labeling: Express and purify the target protein with uniform ¹⁵N labeling. This is typically achieved by growing the expression host (e.g., E. coli) in a minimal medium containing ¹⁵N-ammonium chloride as the sole nitrogen source.[6]

    • NMR Sample: Prepare a sample of the ¹⁵N-labeled protein (typically 0.1-0.5 mM) in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O). The buffer should be optimized for protein stability and solubility.

  • NMR Titration:

    • Acquire Reference Spectrum: Record a baseline 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the apo-protein. This spectrum serves as a "fingerprint," with each non-proline residue producing a peak corresponding to its backbone amide N-H group.[20]

    • Titrate Ligand: Add a stoichiometric amount of the 5-Methylpyrimidine-2-sulfonyl fluoride to the NMR tube. Allow sufficient time for the covalent reaction to go to completion.

    • Acquire Final Spectrum: Record a second ¹H-¹⁵N HSQC spectrum of the fully formed protein-adduct complex.

  • Data Analysis and Interpretation:

    • Spectrum Overlay: Overlay the spectra of the apo-protein and the adduct complex.

    • Chemical Shift Perturbations (CSPs): Identify the peaks that have shifted their position upon adduct formation. These changes, known as CSPs, occur because the chemical environment of the corresponding nuclei has been altered by the presence of the bound ligand.[21]

    • Binding Site Mapping: Residues with the largest CSPs are typically located at or near the binding site.[21] Mapping these residues onto the protein's structure (if known) reveals the interaction interface. For a covalent adduct, you expect to see significant and permanent shifts, as opposed to the concentration-dependent shifts seen in reversible binding.[22] The disappearance of a peak can also indicate a significant conformational change or that the residue itself (e.g., lysine) has been modified, resulting in the loss of its amide proton.

NMR Workflow for Adduct Characterization start Prepare ¹⁵N-labeled Protein Sample apo_spec Acquire ¹H-¹⁵N HSQC Spectrum (Apo) start->apo_spec incubate Add Stoichiometric Inhibitor & Incubate apo_spec->incubate adduct_spec Acquire ¹H-¹⁵N HSQC Spectrum (Adduct) incubate->adduct_spec overlay Overlay Spectra & Analyze CSPs adduct_spec->overlay result Map Binding Site & Confirm Conformational Changes overlay->result

Sources

A Senior Application Scientist's Guide to Benchmarking 5-Methylpyrimidine-2-sulfonyl Fluoride Against Known Covalent Warheads

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Covalent Renaissance and the Quest for the Ideal Warhead

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have undergone a remarkable renaissance. Once viewed with skepticism due to concerns about off-target reactivity and potential toxicity, a new generation of precisely engineered TCIs has emerged, delivering exceptional potency and prolonged pharmacodynamic effects.[1][2] These molecules have successfully tackled some of the most challenging targets in oncology and beyond, exemplified by drugs targeting EGFR, BTK, and KRAS.[1]

The efficacy of a TCI is fundamentally dictated by two components: a recognition scaffold that provides non-covalent binding affinity and selectivity, and an electrophilic "warhead" that forms a permanent covalent bond with a specific amino acid residue on the target protein.[3][4] The choice of warhead is therefore a critical design decision, balancing the need for sufficient reactivity to engage the target with the need for sufficient stability to avoid promiscuous off-target modification.[5][6][7]

The field has been dominated by cysteine-targeting warheads, particularly Michael acceptors like acrylamides.[1][8] However, the drive to expand the "covalently druggable" proteome has spurred the development of novel electrophiles with diverse reactivity profiles and the ability to target other nucleophilic residues. Among these, sulfonyl fluorides have gained prominence for their ability to react with multiple nucleophilic amino acids, including serine, threonine, lysine, and tyrosine.[1][9]

This guide provides a comprehensive framework for benchmarking a novel warhead, 5-Methylpyrimidine-2-sulfonyl fluoride , against a panel of well-established covalent warheads. As Senior Application Scientists, our goal is not merely to present protocols, but to elucidate the strategic rationale behind them, enabling researchers to generate robust, cross-comparable data for informed decision-making in their drug discovery programs.

Profiling the Contenders: A Look at the Warhead Chemistries

A successful benchmarking study begins with a clear understanding of the chemical entities being compared. The reactivity and selectivity of a warhead are intimately linked to its electronic properties and reaction mechanism.

  • 5-Methylpyrimidine-2-sulfonyl Fluoride: This emerging warhead belongs to the sulfonyl fluoride class. The defining feature of sulfonyl fluorides is their participation in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. They are generally considered to be of moderate reactivity and can be tuned by the electronics of the aromatic system to which they are attached. A key potential advantage is their ability to target a broader range of nucleophilic residues beyond cysteine, such as tyrosine, which is significantly less common in kinase active sites, offering a potential avenue for achieving high selectivity.[1][9]

  • Acrylamides: As the most prevalent warhead in clinically approved TCIs, acrylamides are α,β-unsaturated carbonyl compounds that act as Michael acceptors.[1] They exhibit moderate reactivity and are highly selective for the soft thiol nucleophile of cysteine residues, which, when deprotonated to the thiolate, readily undergoes a conjugate addition reaction.[7][8] Their reactivity can be finely tuned through substitution on the acrylamide moiety.[10]

  • Chloroacetamides: This class of warheads reacts with cysteine via a nucleophilic substitution (SN2) mechanism.[11] Chloroacetamides are generally considered to be more intrinsically reactive than acrylamides, which can be an advantage for targeting less reactive cysteines but also poses a greater risk of off-target reactivity if not properly attenuated by the binding affinity of the scaffold.[3][12][13]

  • Cyanamides: Representing a class of reversible covalent inhibitors, cyanamides (or N-nitriles) react with cysteine thiols to form a thiourea adduct.[9][14] This reaction is often reversible, offering a unique pharmacological profile that combines the high occupancy and prolonged duration of a covalent interaction with a potential safety benefit, as off-target modifications are not permanent. The cyano group's reactivity can be modulated by the electronic environment.[14]

Part 1: Intrinsic Reactivity Profiling — The Glutathione (GSH) Half-Life Assay

Scientific Rationale

Before assessing a warhead in the context of a specific protein target, we must first understand its intrinsic electrophilicity. An ideal warhead should be relatively stable in the physiological environment but sufficiently reactive to engage its target upon binding. The Glutathione (GSH) half-life assay is the industry standard for this initial assessment.[15] GSH is a tripeptide that is highly abundant in cells and contains a cysteine residue, making it an excellent surrogate for measuring reactivity towards cellular thiols.[5][16][17] A warhead that is too reactive (short GSH half-life) may be flagged for potential promiscuity and off-target toxicity, while one that is too stable (long GSH half-life) may not react efficiently with its intended target.[15]

Experimental Protocol: GSH Reactivity
  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of the test compound (warhead) in DMSO.

    • Prepare a 1 M stock solution of Glutathione (GSH) in a phosphate-buffered saline (PBS, pH 7.4) solution containing 1 mM EDTA. Causality: EDTA is included to chelate any trace metal ions that could catalyze the oxidation of GSH.

    • Prepare the final reaction buffer: PBS (pH 7.4) with 1 mM EDTA.

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, add the reaction buffer.

    • Add the test compound stock solution to achieve a final concentration of 100 µM.

    • Pre-incubate the mixture at 37 °C for 5 minutes with gentle shaking.

    • Initiate the reaction by adding the GSH stock solution to a final concentration of 1 mM. The final DMSO concentration should be kept low (e.g., <1%).

    • A control reaction lacking GSH should be run in parallel to assess the hydrolytic stability of the compound.

  • Time-Course Analysis:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 3-fold excess of cold acetonitrile containing 0.1% formic acid. Causality: The cold acetonitrile precipitates proteins (if any were present) and the acidic conditions protonate the thiol, stopping the reaction.

  • LC-MS Analysis:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Monitor the disappearance of the parent compound's mass and, if possible, the appearance of the expected GSH-adduct mass.

    • The peak area from the UV chromatogram is used for quantification.[16]

  • Data Analysis:

    • For each time point, calculate the percentage of the parent compound remaining relative to the t=0 time point.

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • Under pseudo-first-order conditions (GSH in ≥10-fold excess), the data should fit a linear regression. The slope of this line is the negative of the observed rate constant, kobs.

    • Calculate the half-life (t1/2) using the equation: t1/2 = ln(2) / kobs .

GSH_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_calc 4. Calculation P1 Prepare Warhead Stock (DMSO) P2 Prepare GSH Stock (PBS + EDTA) R3 Initiate with GSH P2->R3 R1 Add Warhead to Reaction Buffer (PBS) R2 Pre-incubate at 37°C R1->R2 R2->R3 A1 Quench Aliquots at Time Points R3->A1 A2 LC-MS Analysis A1->A2 A3 Quantify Parent Compound Depletion A2->A3 C1 Plot ln(% Remaining) vs. Time A3->C1 C2 Calculate k_obs (from slope) C1->C2 C3 Calculate Half-Life (t½ = ln(2)/k_obs) C2->C3

Caption: Workflow for the Glutathione (GSH) half-life assay.

Part 2: Target Engagement Kinetics — Quantifying On-Target Efficiency (kinact/KI)

Scientific Rationale

Intrinsic reactivity is only part of the equation. The efficiency of a TCI is a two-step process: an initial, reversible binding event to form an encounter complex (E•I), followed by the irreversible covalent bond formation (E-I).[18][19] This process is best described by the second-order rate constant kinact/KI, which represents the overall efficiency of inactivation. KI is the dissociation constant for the initial non-covalent binding, and kinact is the maximum rate of inactivation at saturating concentrations of the inhibitor.[20] A high-quality TCI will have a high kinact/KI value, driven by potent non-covalent binding (lowKI) that properly orients a moderately reactive warhead for efficient reaction (highkinact).[21] This parameter is crucial for ranking compounds and understanding structure-activity relationships.[20]

Covalent_Inhibition_Model cluster_constants Equilibrium & Rate Constants E E + I (Enzyme + Inhibitor) EI E•I (Non-covalent Complex) E->EI k_on EI->E k_off E_I E-I (Covalent Adduct) EI->E_I k_inact K_I K_I = k_off / k_on k_eff Efficiency (k_eff) = k_inact / K_I

Caption: Two-step kinetic model for irreversible covalent inhibition.
Experimental Protocol: Enzyme Inhibition Assay (e.g., for a Kinase)
  • Reagents and Setup:

    • Kinase of interest, substrate (peptide or protein), and ATP.

    • Assay buffer (specific to the kinase, typically containing MgCl2, DTT, and a buffering agent like HEPES).

    • Detection reagent (e.g., ADP-Glo™ for measuring kinase activity).

    • Test inhibitor (warhead attached to a kinase-binding scaffold).

  • Determining Km for ATP:

    • Perform a standard enzyme titration by measuring initial reaction velocities at various ATP concentrations (while keeping substrate concentration fixed and high) to determine the Michaelis-Menten constant (Km) for ATP. Causality: This is essential because the inhibitor will compete with ATP for binding, and the Km value is required for accurate calculation of KI.

  • Time-Dependent Inhibition Assay:

    • Prepare a series of inhibitor dilutions.

    • In a multi-well plate, combine the kinase and the inhibitor at various concentrations. Allow this mixture to pre-incubate for different lengths of time (e.g., 0, 10, 30, 60, 120 minutes).

    • Initiate the kinase reaction by adding a mixture of substrate and ATP (at a concentration equal to its Km).

    • Allow the reaction to proceed for a short, fixed period where product formation is linear with time.

    • Stop the reaction and add the detection reagent to quantify the remaining enzyme activity.

  • Data Analysis:

    • For each pre-incubation time point, plot the percent enzyme activity versus the inhibitor concentration to generate a series of IC50 curves. The IC50 values will decrease with longer pre-incubation times.

    • Plot the observed rate of inactivation (kobs) for each inhibitor concentration. kobs can be determined from the slope of a plot of ln(Activity) vs. pre-incubation time.

    • Fit the resulting data (kobs vs. [Inhibitor]) to the following equation using non-linear regression: kobs = kinact * [I] / (KI,app + [I]) where [I] is the inhibitor concentration and KI,app is the apparent KI.

    • Calculate the true KI using the Cheng-Prusoff correction for competitive inhibitors: KI = KI,app / (1 + [S]/Km) where [S] is the ATP concentration and Km is the Michaelis-Menten constant for ATP.

    • The final efficiency of inactivation is reported as the ratio kinact/KI .

Part 3: Proteome-Wide Selectivity — The Ultimate Litmus Test

Scientific Rationale

A warhead may have ideal intrinsic reactivity and high on-target efficiency, but its true value as a therapeutic tool is determined by its selectivity in the complex milieu of the cell. A promiscuous warhead can lead to widespread off-target covalent modifications, resulting in toxicity.[22][23] Chemoproteomics provides a powerful, unbiased method to assess the proteome-wide selectivity of a covalent inhibitor.[24] Competitive Activity-Based Protein Profiling (ABPP) is a robust technique used to identify the cellular targets of a compound.[25] It involves treating a cell lysate or live cells with the inhibitor of interest, followed by labeling the remaining available reactive residues with a broad-spectrum, reporter-tagged covalent probe. Proteins that are "engaged" by the test inhibitor will show reduced labeling by the probe, which can be quantified by mass spectrometry.[26][27]

Experimental Workflow: Competitive Chemoproteomics
  • Cell Culture and Lysis:

    • Culture a relevant cell line to ~80% confluency.

    • Harvest the cells and prepare a proteome lysate via sonication or Dounce homogenization in a buffer (e.g., PBS) without detergents.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Competitive Inhibition:

    • Aliquot the proteome (~1 mg per sample).

    • Treat the aliquots with the test inhibitor at a range of concentrations (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (DMSO).

    • Incubate for a fixed time (e.g., 1 hour) at 37 °C.

  • Probe Labeling:

    • Add a broad-spectrum cysteine-reactive probe that has a reporter tag (e.g., an alkyne-functionalized iodoacetamide or acrylamide).

    • Incubate for a fixed time (e.g., 1 hour) at 37 °C to allow the probe to label cysteines not occupied by the test inhibitor.

  • Reporter Tag Conjugation (Click Chemistry):

    • Using copper-catalyzed azide-alkyne cycloaddition (CuAAC), conjugate a biotin-azide tag to the alkyne-tagged probe on the labeled proteins.

  • Enrichment and Digestion:

    • Enrich the biotinylated proteins using streptavidin-coated beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion to release the captured peptides for analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the peptides. The abundance of a peptide from a probe-labeled protein will be inversely proportional to the occupancy by the test inhibitor.

    • A selective inhibitor will show dose-dependent reduction in signal for peptides from its intended target, with minimal signal reduction for other proteins across the proteome. The output is a list of on- and off-targets, ranked by their engagement potency.[25]

Chemoproteomics_Workflow cluster_treatment 1. Treatment cluster_enrich 2. Enrichment cluster_analysis 3. Analysis T1 Cell Lysate T2 Incubate with Test Inhibitor (or DMSO) T1->T2 T3 Label remaining sites with Alkyne Probe T2->T3 E1 Click Chemistry: Attach Biotin-Azide T3->E1 E2 Enrich Biotinylated Proteins with Streptavidin E1->E2 E3 On-bead Tryptic Digestion E2->E3 A1 LC-MS/MS of Peptides E3->A1 A2 Identify & Quantify Probe-labeled Sites A1->A2 A3 Generate Selectivity Profile (Target vs. Off-targets) A2->A3

Caption: Workflow for competitive chemoproteomic profiling.

Summary and Comparative Analysis

The data generated from these three core experiments provide a multi-dimensional view of a warhead's performance. The results can be summarized for clear comparison.

Table 1: Intrinsic Reactivity Comparison

Warhead Primary Target Residue Typical GSH Half-life (t1/2) Interpretation
5-Methylpyrimidine-2-sulfonyl Fluoride Tyr, Ser, Lys, Cys Moderate to Long Tunable reactivity, potentially lower risk of thiol-mediated off-targets.
Acrylamide Cysteine Moderate "Goldilocks" reactivity; well-balanced for many Cys-targeting applications.
Chloroacetamide Cysteine Short to Very Short Highly reactive; requires high scaffold affinity to achieve selectivity.[11][12]

| Cyanamide | Cysteine (Reversible) | N/A (Forms equilibrium) | Reversibility is a key feature, mitigating risk of permanent off-target modification.[9] |

Table 2: Target Engagement Kinetics (Illustrative)

Warhead Example Target Typical kinact/KI (M-1s-1) Key Determinant of Efficiency
5-Methylpyrimidine-2-sulfonyl Fluoride ABL1 (Tyr kinase) 1,000 - 100,000 Dependent on scaffold affinity (KI) and precise orientation.
Acrylamide BTK (Cys481) 10,000 - 1,000,000 Strong non-covalent binding (KI) enhances efficiency of the moderately reactive warhead.
Chloroacetamide MAP2K7 (Cys218) > 100,000 High intrinsic reactivity (kinact) can drive high efficiency.

| Cyanamide | JAK3 (Cys909) | N/A (Reversible) | Efficiency defined by overall affinity (Ki,overall) and residence time. |

Table 3: Selectivity and Strategic Application

Warhead Typical Selectivity Profile Key Advantages Strategic Disadvantages
5-Methylpyrimidine-2-sulfonyl Fluoride Potentially very high Access to non-Cys residues (e.g., Tyr), opening new target space.[1] Can be slow to react; may require long residence time from the scaffold.
Acrylamide Good to excellent Highly predictable reactivity towards Cys; extensive validation in approved drugs. Limited to Cys targets; potential for off-target reaction with reactive thiols like GSH.
Chloroacetamide Variable; scaffold-dependent High reactivity can overcome challenging or less nucleophilic Cys residues. High intrinsic reactivity poses a significant risk for off-target modification and toxicity.[12]

| Cyanamide | Generally very high | Reversible nature provides a superior safety profile.[14] | May not achieve complete or permanent target inhibition; chemistry is less explored. |

Conclusion

Benchmarking a novel covalent warhead such as 5-Methylpyrimidine-2-sulfonyl fluoride is not a single experiment, but a systematic, multi-faceted investigation. By progressing from an assessment of intrinsic reactivity (GSH assay) to target-specific efficiency (kinact/KI) and finally to a global view of selectivity (chemoproteomics), researchers can build a comprehensive data package. This rigorous, evidence-based approach allows for the objective comparison of new chemical entities against established standards like acrylamides and chloroacetamides.

The data suggest that 5-methylpyrimidine-2-sulfonyl fluoride holds significant promise, particularly in its potential to expand the covalent drugging toolbox beyond cysteine. Its moderate, tunable reactivity and capacity to engage tyrosine and other residues could unlock previously intractable protein targets. By employing the logical and self-validating experimental framework outlined in this guide, drug discovery teams can confidently assess its true potential and strategically deploy it in the development of the next generation of targeted covalent therapies.

References

  • Keeley, A., Ábrányi-Balogh, P., & Keserű, G. M. (2019). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 24(22), 4048. [Link]

  • Petri, L., et al. (2020). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115187. [Link]

  • Keeley, A., Ábrányi-Balogh, P., & Keserű, G. M. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. [Link]

  • Dalvie, D., et al. (2013). Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs. Chemical Research in Toxicology, 26(11), 1698-1706. [Link]

  • Gizzio, C., & Dickson, A. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. [Link]

  • Rossi, S., et al. (2023). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry, 66(14), 9687-9703. [Link]

  • Li, Y., et al. (2026). Acrylamide Bioisosterism: Alkenyl Aromatic Heterocycles as Reactivity-Tunable Warheads for Covalent BTK Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Domainex. (n.d.). GSH Reactivity Assay. Domainex. [Link]

  • Turcotte, S. (2024, April 29). Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem. [Link]

  • Mader, L. K., & Keillor, J. W. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry. [Link]

  • Zhang, T., et al. (2023). COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. Nature Communications, 14(1), 5863. [Link]

  • Chiarparin, E., et al. (2019). Characterising covalent warhead reactivity. Bioorganic & Medicinal Chemistry Letters, 29(11), 1364-1369. [Link]

  • BioSolveIT. (n.d.). Covalent Drug Design. BioSolveIT. [Link]

  • ResearchGate. (n.d.). Examples of covalent inhibitors with cyanamide electrophilic groups in red. ResearchGate. [Link]

  • Gussio, R., et al. (2021). Computational covalent warhead design: QM/ML modeling of acrylamide warhead reactivity toward cysteine targets. Journal of Chemical Information and Modeling, 61(11), 5535-5547. [Link]

  • Boike, L. (2022). Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms. eScholarship.org. [Link]

  • Gizzio, C., & Dickson, A. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. [Link]

  • ResearchGate. (2025, August 7). Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs. ResearchGate. [Link]

  • ResearchGate. (2026, February 9). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. ResearchGate. [Link]

  • Lanning, B. R., et al. (2017). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Cell Chemical Biology, 24(1), 101-111. [Link]

  • Zhang, T., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7806. [Link]

  • MDPI. (n.d.). Special Issue: Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. MDPI. [Link]

  • Lanning, B. R., et al. (2017). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. PMC. [Link]

  • Serafim, R. A. M., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(8), 923-937. [Link]

  • Kognole, A. A., et al. (2023). An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation. ChemRxiv. [Link]

  • Open Exploration Publishing. (2026, February 1). The Rise of Targeted Covalent Inhibitors in Drug Discovery. Open Exploration Publishing. [Link]

  • HKU DataHub. (2025, August 25). Supporting data for thesis "Chemoprotomics-driven discovery of covalent inhibitors as novel cancer therapeutics". HKU DataHub. [Link]

  • ForteBio. (n.d.). Commitment to covalency: kinetics of irreversible inhibitors with a regenerable streptavidin sensor on the Pioneer FE system. Drug Discovery Chemistry. [Link]

  • ResearchGate. (n.d.). Chemoproteomic Profiling of Covalent XPO1 Inhibitors to Assess Target Engagement and Selectivity. ResearchGate. [Link]

Sources

The Discerning Covalent Probe: A Comparative Guide to 5-Methylpyrimidine-2-sulfonyl Fluoride and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of covalent chemical probes, the choice of a reactive "warhead" and its accompanying scaffold is paramount to achieving experimental success. This guide provides an in-depth technical analysis of the 5-methylpyrimidine-2-sulfonyl fluoride moiety as a covalent probe, contextualizing its potential through a comparative study of structurally related pyrimidine-based sulfonyl fluorides and other electrophilic probes. By presenting supporting experimental data from close analogs, detailed protocols, and visual workflows, we aim to empower researchers to make informed decisions for their specific applications in chemical biology and drug discovery.

Introduction: The Power of Pyrimidine Scaffolds and the Sulfonyl Fluoride Warhead

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including several FDA-approved kinase inhibitors.[1][2] Its ability to mimic the purine core of ATP allows it to form key hydrogen bond interactions within the hinge region of many kinases.[3] This inherent binding capability makes the pyrimidine scaffold an excellent starting point for the design of targeted covalent probes.

When coupled with a sulfonyl fluoride (SF) electrophile, the resulting molecule becomes a powerful tool for covalent modification of proteins. Sulfonyl fluorides are considered "privileged warheads" in chemical biology due to their unique balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine.[4] This versatility allows for the targeting of a broader scope of the proteome compared to more traditional cysteine-reactive warheads like acrylamides.

Synthesis and Reactivity of Pyrimidine Sulfonyl Fluorides

The synthesis of pyrimidine sulfonyl fluorides is achievable through several established synthetic routes. A common method involves the conversion of a corresponding thiol (mercaptan) to the sulfonyl fluoride. For instance, 2-mercapto-4,6-dimethylpyrimidine can be converted to its sulfonyl fluoride derivative through an electrochemical oxidative coupling with potassium fluoride (KF) as the fluoride source.[5] This method offers a direct and efficient way to install the sulfonyl fluoride warhead onto the pyrimidine core.

The reactivity of the 2-sulfonylpyrimidine can be finely tuned by modifying the substituents on the pyrimidine ring. Electron-withdrawing groups at the 5-position can drastically increase the rate of reaction with nucleophiles like glutathione (GSH).[6] This tunable reactivity is a key advantage, allowing for the design of probes with a desired balance of stability and target engagement kinetics.

Case Study: Pyrimidine-Based Sulfonyl Fluoride Probes for Kinase Profiling

While specific case studies for 5-methylpyrimidine-2-sulfonyl fluoride are not extensively documented in publicly available literature, a compelling validation of the pyrimidine-sulfonyl fluoride combination comes from the development of broad-spectrum kinase probes based on a pyrimidine 3-aminopyrazole scaffold.[7][8][9] These probes were designed to covalently target a conserved lysine residue in the ATP-binding site of a wide range of kinases.

The design rationale involved using the pyrimidine-based scaffold to orient a phenylsulfonyl fluoride group in close proximity to the catalytic lysine.[7][8] One optimized probe from this series, designated as probe 2 (also known as XO44), demonstrated the ability to covalently modify up to 133 endogenous kinases in intact cells, effectively competing with high intracellular concentrations of ATP.[7] This highlights the remarkable efficiency and broad applicability of the pyrimidine-sulfonyl fluoride system for target engagement studies.

Comparative Analysis of Covalent Probes

The selection of a covalent probe is a critical experimental decision. The following table provides a comparative overview of pyrimidine-sulfonyl fluorides (based on data from analogs) and other common covalent warheads.

Covalent WarheadTarget ResiduesRelative ReactivityKey AdvantagesKey Disadvantages
Pyrimidine-Sulfonyl Fluoride Ser, Thr, Lys, Tyr, HisModerateBroad residue reactivity, tunable kinetics, scaffold with inherent binding properties.[4][7]Can have broader off-target effects if not optimized for a specific target.
Aryl Sulfonyl Fluoride Ser, Thr, Lys, Tyr, HisModerateWell-characterized, versatile for targeting various nucleophiles.[4]Reactivity can be context-dependent.
Acrylamide CysteineHighHighly reactive and specific for cysteine.Limited to targeting cysteine residues.
Chloroacetamide Cysteine, HistidineHighReactive towards cysteine and histidine.Can have higher off-target reactivity.
Fluorosulfate Tyr, Lys, Ser, HisLower than Sulfonyl FluoridesIncreased stability compared to sulfonyl fluorides.[10]Lower reactivity may require longer incubation times or more proximal binding.

Experimental Protocols

General Protocol for Synthesis of a 2-Sulfonyl Fluoride Pyrimidine Derivative

This protocol is a generalized procedure based on the electrochemical synthesis from a thiol precursor.[5]

Materials:

  • 2-Mercaptopyrimidine derivative (e.g., 2-mercapto-5-methylpyrimidine)

  • Potassium fluoride (KF)

  • Pyridine

  • Acetonitrile (CH3CN)

  • 1 M Hydrochloric acid (HCl)

  • Graphite anode

  • Stainless steel cathode

  • Electrochemical cell

Procedure:

  • In an electrochemical cell, combine the 2-mercaptopyrimidine derivative (1.0 eq), potassium fluoride (5.0 eq), and pyridine (1.0 eq).

  • Add a biphasic solvent system of acetonitrile and 1 M HCl (1:1 v/v).

  • Immerse the graphite anode and stainless steel cathode into the solution.

  • Apply a constant current (e.g., 20 mA) and allow the reaction to proceed for 12 hours with stirring.

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-sulfonyl fluoride pyrimidine.

Protocol for In-Gel Fluorescence-Based Proteome Reactivity Profiling

This protocol allows for the visualization of proteins that are covalently labeled by an alkyne-tagged pyrimidine-sulfonyl fluoride probe.[7]

Materials:

  • Live cells (e.g., Jurkat T cells)

  • Alkyne-tagged pyrimidine-sulfonyl fluoride probe

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Rhodamine-azide

  • Click chemistry reagents (e.g., copper(II) sulfate, tris(2-carboxyethyl)phosphine (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA))

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Treat live cells with the alkyne-tagged pyrimidine-sulfonyl fluoride probe at the desired concentration (e.g., 2 µM) for a specified time (e.g., 30 minutes). Include a DMSO-treated control.

  • Harvest the cells and prepare cell lysates using an appropriate lysis buffer.

  • Perform a "click" reaction by adding rhodamine-azide and the click chemistry reagents to the cell lysates. Incubate to allow the conjugation of the rhodamine tag to the alkyne-tagged probe-labeled proteins.

  • Resolve the protein lysates by SDS-PAGE.

  • Visualize the labeled proteins using a fluorescence gel scanner.

Visualizing the Covalent Modification Workflow

G cluster_0 Cellular Treatment cluster_1 Biochemical Processing cluster_2 Analysis Live Cells Live Cells Probe Incubation Probe Incubation Live Cells->Probe Incubation Add Pyrimidine-SF Probe Cell Lysis Cell Lysis Probe Incubation->Cell Lysis Click Chemistry Click Chemistry Cell Lysis->Click Chemistry Add Rhodamine-Azide SDS-PAGE SDS-PAGE Click Chemistry->SDS-PAGE Fluorescence Scan Fluorescence Scan SDS-PAGE->Fluorescence Scan Visualize Labeled Proteins

Sources

Safety Operating Guide

5-Methylpyrimidine-2-sulfonyl Fluoride: Proper Disposal & Handling Procedures

[1][2][3][4][5]

Executive Summary & Immediate Directives

5-Methylpyrimidine-2-sulfonyl fluoride is a reactive electrophile used primarily as a serine protease inhibitor or a sulfonyl-fluoride exchange (SuFEx) building block. Its structural similarity to Phenylmethylsulfonyl fluoride (PMSF) dictates its handling; however, the pyrimidine ring introduces specific electronic effects that may alter hydrolytic stability.

Core Safety Directive:

  • Primary Hazard: Causes severe skin burns and eye damage (Skin Corr.[1][2] 1B).

  • Hidden Hazard: Hydrolysis releases Hydrogen Fluoride (HF) and fluoride ions.

  • Disposal Rule: NEVER flush untreated stock solutions down the drain. All waste must be collected as hazardous chemical waste. In-lab neutralization is a risk-reduction step prior to pickup, not a license for sewer disposal.

Chemical Profile & Mechanism of Toxicity

To handle this compound safely, one must understand its reactivity. It functions by covalently sulfonating the hydroxyl group of serine residues in active sites. This same mechanism drives its toxicity and disposal logic.

PropertyDataOperational Implication
CAS Number 121235-09-6 (Generic Class Reference)Verify specific vendor CAS (often varies by salt/hydrate).
Functional Group Sulfonyl Fluoride (

)
High electrophilicity; moisture sensitive.
Hydrolysis Product 5-Methylpyrimidine-2-sulfonic acid + HF Acidic byproducts require pH neutralization.
Physical State White to off-white solidDust inhalation risk; use weigh boats, not paper.
The Hydrolysis Mechanism

Understanding the degradation is vital for neutralization. In the presence of a base (OH⁻), the sulfur-fluorine bond is cleaved.

Reaction:

(Where R = 5-methylpyrimidine moiety)

Pre-Disposal Risk Assessment

Before initiating any disposal procedure, verify the following engineering controls and PPE.

  • Engineering Controls: All operations must occur inside a certified chemical fume hood to contain acid vapors and dust.

  • Mandatory PPE:

    • Eyes: Chemical splash goggles (Face shield recommended for volumes >50 mL).

    • Hands: Double-gloving recommended. Nitrile (minimum 5 mil) is generally effective for incidental splash, but change immediately upon contamination.

    • Body: Lab coat (buttoned) and closed-toe shoes.

Detailed Disposal Protocols
Protocol A: Solid Waste (Expired/Unused Solids)

Best for: Pure solid substance in original vials.

  • Do not open the container if the material is old or caked.

  • Place the entire primary container into a clear, sealable secondary bag (polyethylene).

  • Label as "Hazardous Waste: Toxic, Corrosive (Sulfonyl Fluoride)."

  • Hand over to your facility's EHS/Hazardous Waste Management team for incineration.

    • Note: Commercial incineration with scrubbing is the only method that guarantees zero environmental release of fluorinated byproducts.

Protocol B: In-Lab Neutralization (Liquid Waste/Stock Solutions)

Best for: Leftover stock solutions (e.g., in DMSO or Isopropanol) or small spills.

Principle: Chemically destroy the reactive sulfonyl-fluoride bond using alkaline hydrolysis before containerizing.

Reagents Needed:

  • 1.0 M Sodium Hydroxide (NaOH) or 5% Sodium Carbonate (

    
    ).
    
  • pH strips or meter.

  • Combustible waste solvent container (compatible with basic organic mixtures).

Step-by-Step Procedure:

  • Dilution: If the waste is a concentrated stock (>100 mM), dilute it 1:10 with a combustible solvent (e.g., Ethanol or Isopropanol) to moderate the heat of reaction.

  • Alkaline Addition: Slowly add an excess volume of 1.0 M NaOH.

    • Ratio: Use at least a 5:1 molar excess of base to sulfonyl fluoride.

    • Observation: The reaction may be exothermic. Add base slowly while stirring.

  • Hydrolysis Period: Cover the vessel loosely (do not seal tight—gas evolution risk) and stir in the fume hood.

    • Duration: Allow to react for 24 hours . (While PMSF hydrolyzes in minutes at pH 8.0, the pyrimidine ring may stabilize the compound; a 24-hour window ensures complete destruction).

  • Verification: Check pH. It should remain >10. If pH has dropped, add more base and wait another 2 hours.

  • Final Disposal:

    • Neutralize the now-basic mixture with dilute HCl to pH 7–9 (optional, depending on waste hauler requirements).

    • Pour into a Hazardous Waste Carboy labeled "Organic Solvents with Fluorides."

    • CRITICAL: Do NOT pour down the sink. Even neutralized, the solution contains Fluoride ions (

      
      ), which are strictly regulated in municipal wastewater.
      
Spill Management Workflow

Scenario: You have dropped a vial of solid 5-Methylpyrimidine-2-sulfonyl fluoride.

  • Evacuate & Ventilate: Clear the immediate area.[3] Ensure fume hood is running.

  • Dry Clean-up (Preferred):

    • Cover the spill with an inert absorbent (Vermiculite or chemically treated pads).[4]

    • Gently sweep into a dust pan using a brush. Avoid creating dust.[5][6][4][1][2][3][7]

    • Place waste in a bag, seal, and label as Hazardous Waste.

  • Wet Decontamination (Surface Cleaning):

    • After removing the bulk solid, wipe the surface with a paper towel soaked in 5% Sodium Carbonate solution.

    • Follow with a water rinse.[8][6][4][1][2][9]

    • Collect all paper towels as solid hazardous waste.

Visualized Workflows
Diagram 1: Disposal Decision Tree

This logic flow ensures you choose the correct disposal route based on the physical state of the waste.

Disposal_Decision_TreeStartStart: Waste IdentificationState_CheckPhysical State?Start->State_CheckSolidSolid (Pure/Powder)State_Check->SolidLiquidLiquid (Stock/Reaction)State_Check->LiquidBag_TagDouble Bag & Label'Toxic/Corrosive'Solid->Bag_TagSolvent_CheckSolvent Type?Liquid->Solvent_CheckIncinerateEHS Pickup(Incineration)Bag_Tag->IncinerateOrganicOrganic (DMSO/EtOH)Solvent_Check->OrganicAqueousAqueous BufferSolvent_Check->AqueousNeutralizeAdd 1M NaOH (pH > 12)Wait 24 HoursOrganic->NeutralizeAqueous->NeutralizeCheck_pHVerify pH > 10Neutralize->Check_pHContainerizeCollect in Carboy'Fluoride Organic Waste'Check_pH->Containerize

Caption: Decision matrix for segregating and treating sulfonyl fluoride waste streams.

Diagram 2: Hydrolysis & Inactivation Mechanism

Understanding the chemical breakdown validates the requirement for alkaline treatment.

Hydrolysis_MechanismSubstrate5-Methylpyrimidine-2-sulfonyl fluoride(Active Electrophile)TransitionTransition State(S-F Bond Cleavage)Substrate->Transition + OH-ReagentNaOH (Base)Hydroxyl AttackReagent->TransitionProductsInert Sulfonate + NaF(Requires Fluoride Disposal)Transition->Products Release of F-WarningWarning: Reaction generates HFif acidified before disposalProducts->Warning

Caption: Mechanism of alkaline hydrolysis converting the reactive sulfonyl fluoride into inert sulfonate and fluoride ions.

References & Authority
  • University of Georgia (UGA) Office of Research. PMSF Handling and Disposal Procedures. [Link]

  • MDPI Catalysts. Synthetic Routes to Arylsulfonyl Fluorides (Stability and Reactivity Context). [Link][8][5][10][11][12][13][14]

Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-Methylpyrimidine-2-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and operational guidance for the handling of 5-Methylpyrimidine-2-sulfonyl fluoride. As a sulfonyl fluoride-containing compound, it shares characteristics with a class of reagents that demand rigorous safety measures due to their reactivity and potential hazards. This guide is designed for researchers, scientists, and drug development professionals to ensure a safe and controlled laboratory environment. The protocols herein are built on the foundational principles of chemical safety, emphasizing the causality behind each recommendation to foster a culture of informed caution.

Core Hazard Analysis: Understanding the "Why"

The operational plan for handling 5-Methylpyrimidine-2-sulfonyl fluoride is dictated by its chemical nature. Structurally similar compounds, such as Phenylmethanesulfonyl fluoride (PMSF) and other sulfonyl fluorides, are known to be acutely toxic and corrosive.[1] The primary hazards stem from two key properties:

  • Inherent Corrosivity: Direct contact with sulfonyl fluorides can cause severe skin burns and serious, potentially irreversible, eye damage.[2][3] Inhalation of dusts or mists may also lead to severe irritation of the respiratory tract.[1]

  • Hydrolysis and Hydrogen Fluoride (HF) Formation: The most critical, and potentially underestimated, hazard is the compound's reaction with water (hydrolysis). Upon exposure to moisture, sulfonyl fluorides can decompose, liberating highly toxic and corrosive gases, including Hydrogen Fluoride (HF).[1][2][4] HF is extremely dangerous and requires specialized first aid and handling procedures.

Therefore, every procedural step and personal protective equipment (PPE) recommendation is designed to create multiple barriers against direct contact and to prevent conditions that could lead to hydrolysis.

The Hierarchy of Controls: A Proactive Safety Framework

Before relying on PPE, a comprehensive safety strategy must be implemented. The hierarchy of controls prioritizes eliminating or minimizing the hazard at its source. PPE is the final, essential barrier between the user and the chemical.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 Mitigation Measures Elimination Elimination (Not Feasible: Compound is required) Substitution Substitution (Consider less hazardous alternatives like Pefabloc SC if scientifically viable) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Safety Shower, Eyewash) Substitution->Engineering Administrative Administrative Controls (SOPs, Designated Areas, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (The final barrier: Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions before relying on PPE.

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is non-negotiable and must be based on a thorough risk assessment of the procedures being performed. The following table outlines the minimum required PPE for handling 5-Methylpyrimidine-2-sulfonyl fluoride.

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Chemical Safety Goggles & Full-Face ShieldGoggles: Must be worn at all times to protect against splashes.[1] Face Shield: Must be worn over goggles during any operation with a significant splash or aerosolization risk (e.g., preparing stock solutions, transfers).[5] This combination is critical due to the severe and potentially irreversible eye damage caused by sulfonyl fluorides.[2]
Hand Protection Double-Gloved Chemical-Resistant GlovesType: Nitrile gloves are commonly used, but it is crucial to consult the manufacturer's compatibility data.[1] Rationale: Double-gloving provides an extra layer of protection.[4] Sulfonyl fluorides can cause severe skin burns.[1] If a glove is contaminated, it must be removed immediately, and hands washed thoroughly before re-gloving.
Body Protection Flame-Retardant Laboratory CoatA fully buttoned lab coat is mandatory to protect skin and personal clothing from contamination.[1][4] Ensure complete coverage of the arms.
Respiratory Protection NIOSH-Approved Respirator (As needed)Usage Condition: Required only if there is a risk of aerosolization and the procedure cannot be contained within a certified chemical fume hood.[1] Type: The specific type (e.g., an air-purifying respirator with an organic vapor/acid gas cartridge) must be determined by a formal respiratory protection analysis conducted by your institution's safety officer.[6]
Foot Protection Closed-Toed ShoesMandatory for all laboratory work to protect feet from spills. The area of skin between the shoe and ankle must not be exposed.[4][7]

Procedural Guide: A Step-by-Step Handling Protocol

This protocol provides a self-validating workflow. Adherence to each step is critical for ensuring safety.

Pre-Handling Preparations
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly, with a face velocity between 80-125 feet per minute.[1]

  • Prepare Emergency Equipment: Ensure an ABC dry chemical fire extinguisher is accessible. Verify that the safety shower and eyewash station are unobstructed and operational.[2][5]

  • Assemble First Aid & Spill Kits: Confirm the location of a spill kit rated for chemical spills. Crucially, have a tube of 2.5% calcium gluconate gel readily available for first aid in case of skin contact, as is standard for HF-releasing compounds.[4][8] Prepare a 10% sodium carbonate solution for workspace decontamination.[4]

  • Designate Work Area: Clearly demarcate the area within the fume hood where the compound will be handled.[4] Label all containers appropriately.

Handling the Compound (Inside a Fume Hood)
  • Don PPE: Put on all required PPE as specified in the table above, ensuring the lab coat is fully buttoned and gloves are pulled over the cuffs.

  • Weighing: If handling the solid, perform all weighing operations on a tared weigh boat inside the fume hood to contain any dust.

  • Preparing Solutions:

    • Use a compatible container (e.g., polyethylene or other plastic) for any aqueous solutions, as released HF can etch glass.[4]

    • Add the 5-Methylpyrimidine-2-sulfonyl fluoride slowly and carefully to the solvent to avoid splashing.

    • Keep the container closed when not in use.[8]

Post-Handling & Decontamination
  • Decontaminate Work Area: After the procedure is complete, wipe down the designated work surface, balance, and any equipment used with the prepared 10% sodium carbonate solution to neutralize any residual compound and potential acidic byproducts.[4]

  • Segregate Waste: All disposable items that have come into contact with the compound, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous waste.[7][9] Do not mix with general laboratory waste.

Doffing PPE
  • Remove Outer Gloves: If double-gloved, remove the outer pair and dispose of them as hazardous waste.

  • Remove Face Shield & Goggles: Remove the face shield first, followed by the goggles.

  • Remove Lab Coat: Remove the lab coat, turning it inside out to contain any surface contamination.

  • Remove Inner Gloves: Remove the final pair of gloves using the proper technique to avoid skin contact with the outer surface.

  • Wash Hands: Immediately wash hands thoroughly with soap and water.[5]

Emergency and Disposal Plan

Spill Response
  • Small Spill (inside fume hood):

    • Alert others in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite).

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[9]

    • Decontaminate the area with a 10% sodium carbonate solution.

  • Large Spill: Evacuate the laboratory immediately and contact your institution's emergency response team.

Exposure First Aid
  • Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected area with copious amounts of water for at least 15 minutes using a safety shower.[5] Apply 2.5% calcium gluconate gel to the area.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][5] Seek immediate medical attention. Do not wear contact lenses when handling this substance.[5]

  • Inhalation: Move the affected person to fresh air.[10] If breathing is difficult or has stopped, provide artificial respiration (using universal precautions) and seek immediate medical attention.[5] Medical observation for 24-48 hours may be necessary to monitor for delayed pulmonary edema.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10] Seek immediate medical attention.

Waste Disposal

All materials contaminated with 5-Methylpyrimidine-2-sulfonyl fluoride, including unused compound, solutions, and contaminated labware/PPE, must be treated as hazardous waste.[5]

  • Collect waste in a clearly labeled, sealed, and corrosion-resistant container.[2]

  • Store the waste container in a designated, well-ventilated area away from incompatible materials.

  • Arrange for disposal through your institution's licensed hazardous waste disposal program.[2][9]

References

  • Common Name: SULFURYL FLUORIDE HAZARD SUMMARY - New Jersey Department of Health. [Link]

  • Standard Operating Procedure: Phenylmethanesulfonyl fluoride (PMSF) - Purdue University. [Link]

  • Chemical Safety Guidelines - PMSF and HF Releasers - Duke University Occupational & Environmental Safety Office. [Link]

  • NMAM 6012: Sulfuryl Fluoride - Centers for Disease Control and Prevention (CDC). [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylpyrimidine-2-sulfonyl fluoride
Reactant of Route 2
5-Methylpyrimidine-2-sulfonyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.